molecular formula C8H9F2NO2 B041684 3,5-Difluoro-2,4-dimethoxyaniline CAS No. 195136-67-5

3,5-Difluoro-2,4-dimethoxyaniline

Cat. No.: B041684
CAS No.: 195136-67-5
M. Wt: 189.16 g/mol
InChI Key: IWVNUSZUKBDACW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,4-dimethoxyaniline (CAS 195136-67-5) is a high-value, multi-functional aromatic amine building block specifically designed for advanced research and chemical synthesis. This compound features a molecular formula of C₈H₉F₂NO₂ and a molecular weight of 189.16 g/mol. Key Applications & Research Value: Its primary value lies in its role as a key synthetic intermediate in medicinal chemistry and drug discovery. The electron-withdrawing fluorine atoms and electron-donating methoxy groups create a unique electronic profile on the aniline ring, making it a versatile precursor for constructing complex molecular architectures. Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The aniline (-NH₂) group serves as a handle for further functionalization through diazotization, amide coupling, or nucleophilic substitution reactions, while the methoxy groups can be selectively demethylated or modified to access other valuable intermediates. Handling & Safety: This product is classified as a hazardous chemical. It may cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335). Researchers should wear appropriate personal protective equipment (PPE) and handle the material in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Storage: For optimal stability, this compound should be stored sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNUSZUKBDACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1N)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287127
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
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Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-67-5
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=195136-67-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2,4-dimethoxybenzenamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2,4-dimethoxyaniline is a polysubstituted aromatic amine, a class of compounds that serves as a versatile scaffold in medicinal chemistry and materials science. The precise arrangement of electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups on the phenyl ring creates a unique electronic and steric environment, making it a valuable building block for targeted synthesis. Accurate structural verification and purity assessment are paramount for its application in any research or development pipeline.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques required to unambiguously characterize this compound. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the underlying principles and the causal logic behind experimental choices and data interpretation, equipping researchers with the expertise to validate this molecule with confidence.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure and IUPAC numbering for this compound are presented below. This numbering will be used consistently throughout the analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For fluorinated compounds, the analysis is particularly insightful due to the observable coupling between proton and fluorine nuclei (J-coupling).[1][2]

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound. The choice of mass is a balance between achieving a high signal-to-noise ratio and conserving the sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules and its single, well-characterized residual solvent peak (~7.26 ppm), which does not interfere with the expected signals of the analyte. The deuterium atom provides a stable lock signal for the spectrometer.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of complex coupling patterns. Standard acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay) are typically sufficient.

  • Referencing: Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~10 mg of Analyte B Dissolve in ~0.6 mL CDCl₃ A->B C Acquire Spectrum (400 MHz Spectrometer) B->C Transfer to NMR Tube D Process Data (FT, Phasing, Baseline) C->D E Reference Spectrum (TMS or CDCl₃) D->E F Integrate & Analyze (Shifts, Couplings) E->F G Final Structure F->G Structural Confirmation

Caption: Standard workflow for ¹H NMR analysis.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the amine protons, the aromatic proton, and the two non-equivalent methoxy groups.

  • Amine Protons (-NH₂): A broad singlet is expected around 3.5-4.5 ppm . The chemical shift and broadness of this peak are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and quadrupole broadening from the nitrogen atom.[3]

  • Methoxy Protons (-OCH₃): Two sharp singlets are predicted, each integrating to 3 protons.

    • C4-OCH₃: Expected around 3.8-3.9 ppm .

    • C2-OCH₃: Expected slightly downfield around 3.9-4.0 ppm due to the anisotropic effect of the adjacent C1-NH₂ and C3-F groups.

  • Aromatic Proton (C6-H): This proton is the most informative. It is expected to appear as a triplet in the range of 6.3-6.7 ppm . The multiplicity arises from coupling to the two meta-positioned fluorine atoms (F3 and F5). The coupling constant, ⁴J(H-F), is typically in the range of 1-3 Hz. The upfield shift is due to the strong electron-donating effects of the amino and two methoxy groups.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J)
-NH₂3.5 - 4.5broad singlet2HN/A
C4-OCH₃3.8 - 3.9singlet3HN/A
C2-OCH₃3.9 - 4.0singlet3HN/A
C6-H6.3 - 6.7triplet (t)1H⁴J(H-F) ≈ 1-3 Hz

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, it is instrumental in confirming the carbon backbone and observing the strong coupling between carbon and fluorine atoms (C-F coupling), which is a definitive diagnostic feature.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. Data is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled experiment is standard, which collapses all C-H splittings into singlets, simplifying the spectrum. However, C-F couplings will remain.

Predicted Spectrum and Interpretation

Eight distinct carbon signals are expected. The aromatic region will show six signals, and the aliphatic region will show two signals for the methoxy carbons. The key diagnostic feature is the large one-bond C-F coupling (¹J(C-F)) and smaller two- and three-bond couplings (²J(C-F), ³J(C-F)).

  • Methoxy Carbons (-OCH₃): Two signals are expected around 55-65 ppm .

  • Aromatic Carbons (C1-C6):

    • C3 & C5 (C-F): These carbons will appear far downfield, typically >150 ppm , due to the direct attachment to the highly electronegative fluorine atom. They will be split into a large doublet with a ¹J(C-F) of approximately 230-250 Hz .

    • C2 & C4 (C-O): These carbons, attached to methoxy groups, will also be downfield, likely in the 140-150 ppm range. They will exhibit smaller couplings to the adjacent fluorine atoms. For example, C2 will show a ²J(C-F) coupling to F3, and C4 will show ²J(C-F) couplings to both F3 and F5.

    • C1 (C-N): The carbon bearing the amino group is expected around 130-140 ppm . It will be split by coupling to both F3 and F5 (³J(C-F)).

    • C6 (C-H): This is typically the most upfield aromatic carbon signal, expected around 95-105 ppm . It will be split by coupling to the two meta fluorine atoms (²J(C-F)).

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (from C-F coupling) Predicted Coupling Constant (J) in Hz
-OCH₃ Carbons55 - 65Singlet or small doubletN/A or small J(C-F)
C695 - 105Triplet (t)²J(C-F) ≈ 20-30
C1130 - 140Triplet (t)³J(C-F) ≈ 5-10
C2, C4140 - 150Doublet of doublets (dd) or triplet (t)²J(C-F) ≈ 15-25
C3, C5>150Doublet (d)¹J(C-F) ≈ 230-250

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Experimental Protocol
  • Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Characteristic Vibrational Modes

The IR spectrum of this compound will be dominated by absorptions characteristic of the amine, aromatic ether, and fluoroaromatic functionalities.[3][4][5]

  • N-H Stretching: As a primary aromatic amine, two distinct, sharp-to-medium intensity bands are expected in the 3350-3500 cm⁻¹ region.[3] These correspond to the asymmetric and symmetric N-H stretching vibrations.

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ), while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).

  • C=C Aromatic Ring Stretching: Several sharp peaks of variable intensity are expected in the 1500-1620 cm⁻¹ region, which are characteristic of the aromatic ring.

  • N-H Bending: A medium to strong absorption is expected around 1600-1640 cm⁻¹ due to the scissoring vibration of the -NH₂ group.[3]

  • C-O Stretching (Aromatic Ether): Two strong, characteristic bands are expected: an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹ .

  • C-F Stretching: A very strong, intense absorption band is expected in the 1100-1350 cm⁻¹ range, which is a hallmark of the C-F bond in fluoroaromatic compounds. This may overlap with the C-O stretching bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3350 - 3500Medium, Sharp
Aromatic C-H Stretch3050 - 3150Weak to Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1500 - 1620Medium to Strong
N-H Bend1600 - 1640Medium to Strong
C-F Stretch1100 - 1350Very Strong
Asymmetric C-O-C Stretch1200 - 1275Strong
Symmetric C-O-C Stretch1000 - 1075Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that generates a molecular ion and a reproducible fragmentation pattern.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or Gas Chromatography (GC) inlet.

  • Ionization: The sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. This process typically forms a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Analysis of Molecular Ion and Fragmentation
  • Molecular Weight: The molecular formula is C₈H₉F₂NO₂. The calculated monoisotopic mass is 189.0598 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 189 is expected. Due to the presence of one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[6] The aromatic nature of the molecule should lead to a relatively stable molecular ion, making it readily observable.

  • Key Fragmentation Pathways:

    • Loss of a Methyl Radical (M-15): A common and favorable fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable cation. This would result in a significant peak at m/z = 174 .

    • Loss of Formaldehyde (M-30): Subsequent or alternative fragmentation can involve the loss of a neutral formaldehyde molecule (CH₂O) from the ion at m/z 174, leading to a peak at m/z = 144 .

    • Loss of CO (M-28): Aromatic ethers can also lose a molecule of carbon monoxide, which could contribute to peaks in the spectrum.

m/z Value Proposed Fragment Significance
189[C₈H₉F₂NO₂]⁺•Molecular Ion (M⁺•)
174[M - CH₃]⁺Loss of a methyl radical
144[M - CH₃ - CH₂O]⁺Subsequent loss of formaldehyde

Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unassailable confirmation of the molecular structure.

G Molecule This compound (C₈H₉F₂NO₂) H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR IR IR Spec Molecule->IR MS Mass Spec Molecule->MS H_Data Aromatic Triplet (1H) Two -OCH₃ Singlets (6H) -NH₂ Broad Singlet (2H) H_NMR->H_Data C_Data 8 Unique Carbons Large ¹J(C-F) > 230 Hz C-O signals at 140-150 ppm C_NMR->C_Data IR_Data N-H Stretches (~3400 cm⁻¹) Strong C-F Stretch (~1200 cm⁻¹) Strong C-O Stretches IR->IR_Data MS_Data M⁺• at m/z = 189 Fragment at m/z = 174 (M-15) MS->MS_Data Confirmation Structural Confirmation H_Data->Confirmation C_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated logic for structural confirmation.

This integrated approach provides multiple, cross-validating points of evidence. The molecular weight from MS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (amine, ether, C-F) are confirmed by the specific chemical shifts and coupling patterns in the NMR spectra. The substitution pattern is definitively established by the multiplicity of the single aromatic proton and the distinct C-F coupling constants observed in the ¹³C NMR spectrum.

Conclusion

The spectroscopic profile of this compound is rich with distinct and verifiable features. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and orthogonal dataset for its unequivocal identification. The key signatures—the aromatic proton triplet, the large ¹J(C-F) coupling constant, the characteristic N-H and C-O/C-F IR stretches, and the M-15 fragmentation in the mass spectrum—together form a unique fingerprint for this molecule, ensuring high confidence in its structural assignment for all downstream applications.

References

  • Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link][2][7][8]

  • Gerig, J. T. (2002). Fluorine NMR. eMagRes. [Link][9]

  • Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 226(1164), 22–35. [Link][10]

  • Mukherjee, S., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(20), 5099–5103. [Link][11]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

  • Kirsch, P., et al. (2013). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 4(6), 2583-2588. [Link][1]

  • Specac Ltd. Interpreting Infrared Spectra. [Link][5]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link][3]

  • PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link][12]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]

  • PubChem. 3,5-Difluoro-4-methoxyaniline. National Center for Biotechnology Information. [Link][13]

  • PubChem. 2,4-Dimethoxyaniline. National Center for Biotechnology Information. [Link][14]

Sources

3,5-Difluoro-2,4-dimethoxyaniline 1H and 13C NMR spectral assignment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 3,5-Difluoro-2,4-dimethoxyaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of its six substituents—an amine, two methoxy groups, two fluorine atoms, and a lone hydrogen—on the benzene ring creates a unique electronic and steric environment. Unambiguous structural confirmation is paramount for its application in drug development and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of chemical shifts, we will explore the causal relationships between the molecular structure and the observed spectral data. We will detail the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, explaining the rationale behind each step in the assignment process. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR-based structural elucidation for complex organic molecules.

Pillar 1: Foundational Principles of NMR in a Multifunctional Aromatic System

The NMR spectrum of this compound is a direct reflection of the electronic interplay between its varied substituents. A foundational understanding of chemical shifts and spin-spin coupling is essential for a logical and accurate assignment.

The Influence of Substituents on Chemical Shifts (δ)

The position of a signal in an NMR spectrum (its chemical shift) is determined by the local electronic environment of the nucleus. In this molecule:

  • Electron-Donating Groups (EDGs): The amine (-NH₂) and methoxy (-OCH₃) groups are strong EDGs. They increase electron density on the aromatic ring through resonance, causing the attached and nearby nuclei to be more "shielded" from the external magnetic field and thus resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): Fluorine (-F) is a highly electronegative atom, acting as an inductive EWG. This effect decreases electron density on the ring, "deshielding" the nuclei and shifting their signals to a higher chemical shift (downfield).

The final chemical shift of each nucleus is a net result of these competing electronic effects, modulated by its specific position on the ring.

The Critical Role of Spin-Spin Coupling (J)

Spin-spin coupling provides through-bond connectivity information and is indispensable for assigning the spectra of fluorinated compounds.[1][2]

  • Proton-Fluorine (H-F) Coupling: The single aromatic proton (H-6) will couple with the two fluorine atoms at positions 3 and 5. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei. We expect to observe a three-bond coupling (³JH6-F5) and a five-bond coupling (⁵JH6-F3), which will split the H-6 signal into a complex multiplet.

  • Carbon-Fluorine (C-F) Coupling: A defining feature of the ¹³C NMR spectrum will be the pervasive coupling between carbon and fluorine nuclei.[3][4][5][6] The magnitude of nJCF coupling constants decreases significantly as the number of intervening bonds (n) increases:

    • ¹JCF: A very large coupling (typically >200 Hz) for carbons directly bonded to fluorine (C-3 and C-5).[7]

    • ²JCF: A smaller, but significant, coupling (typically 15-30 Hz) for carbons two bonds away (e.g., C-2, C-4).[7]

    • ³JCF and ⁴JCF: Even smaller long-range couplings that provide additional structural proof.

Pillar 2: A Self-Validating Experimental Workflow for Unambiguous Assignment

Experimental Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons like those in the -NH₂ group.[8][9]

  • Data Acquisition: Record the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • 1D Experiments: ¹H NMR, ¹³C{¹H} NMR (proton-decoupled), and ¹⁹F NMR.

    • 2D Experiments:

      • HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-4 bond) C-H correlations.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations and confirm spatial proximities.[10][11][12]

Workflow for Spectral Assignment

The following diagram illustrates the logical flow of information from basic 1D spectra to the comprehensive structural picture provided by 2D correlation experiments.

G N_1D_H 1D ¹H NMR N_HSQC 2D HSQC N_1D_H->N_HSQC Proton Shifts N_ASSIGN Final Assignment N_1D_H->N_ASSIGN Proton Data N_1D_C 1D ¹³C NMR N_1D_C->N_HSQC Carbon Shifts N_1D_C->N_ASSIGN Carbon Data N_HMBC 2D HMBC N_HSQC->N_HMBC Assign C-H & OCH₃ N_NOESY 2D NOESY N_HMBC->N_NOESY Assign Quaternary Carbons N_NOESY->N_ASSIGN Confirm Spatial Proximity

Figure 1: A logical workflow for the complete NMR assignment of this compound.

Pillar 3: Detailed Spectral Analysis and Authoritative Assignment

This section synthesizes data from all NMR experiments to build a complete and validated assignment of every proton and carbon signal.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton, two for the methoxy groups, and one for the amine protons.

  • Aromatic Proton (H-6): This is the most informative proton signal. It is located on a carbon adjacent to the electron-donating -NH₂ group but meta to the withdrawing -F at C-5. Its signal will be split by both fluorine atoms. The coupling to the closer F-5 (a three-bond coupling, ³JHF) will be larger than the coupling to the more distant F-3 (a five-bond coupling, ⁵JHF). This will result in a characteristic doublet of doublets (dd) pattern.

  • Methoxy Protons (4-OCH₃ and 2-OCH₃): Due to the asymmetry of the substitution pattern, the two methoxy groups are in chemically non-equivalent environments. Therefore, they will appear as two distinct singlets . Their relative chemical shifts can be preliminarily assigned based on proximity to other groups, but definitive assignment requires 2D NMR.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet . The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display eight signals: six for the aromatic carbons and two for the methoxy carbons. The key to assignment lies in interpreting the C-F coupling patterns.

  • Carbons Bonded to Fluorine (C-3, C-5): These signals will be the most downfield in the aromatic region due to the direct attachment to the electronegative fluorine atoms. Crucially, they will appear as doublets with very large ¹JCF coupling constants (typically > 240 Hz).[4][13]

  • Carbons Bonded to Oxygen (C-2, C-4): These carbons are also shifted significantly downfield. They will exhibit smaller ²JCF couplings to the adjacent fluorine atoms, appearing as complex multiplets or doublets of doublets.

  • Carbon Bonded to Nitrogen (C-1): This carbon's chemical shift is influenced by the -NH₂ group. It will show ³JCF and ⁵JCF couplings.

  • Protonated Carbon (C-6): This is the only aromatic carbon that will show a correlation in the HSQC spectrum. It will be split by both F-5 (²JCF) and F-3 (⁴JCF), appearing as a doublet of doublets.

  • Methoxy Carbons (-OCH₃): Two distinct singlets will be observed in the aliphatic region (typically 55-65 ppm).

2D NMR Correlation and Final Assignment

2D NMR experiments provide the definitive links needed to assemble the structural puzzle.[14][15][16][17]

  • HSQC: This experiment unequivocally links the aromatic proton signal (H-6) to its directly attached carbon (C-6). It also correlates the two methoxy proton singlets to their respective carbon signals.

  • HMBC: This is the most powerful experiment for this molecule as it reveals long-range connectivity, allowing for the assignment of the non-protonated (quaternary) carbons.[15][18]

    • The H-6 proton will show correlations to C-2, C-4, and the amine-bearing C-1.

    • The protons of the 2-OCH₃ group will show a strong correlation to C-2.

    • The protons of the 4-OCH₃ group will show a strong correlation to C-4.

  • NOESY: This experiment confirms spatial relationships.[10][19]

    • A clear NOE correlation will be observed between the H-6 proton and the protons of the adjacent amine group (-NH₂).

    • A crucial NOE will be seen between the H-6 proton and the protons of the nearby 2-OCH₃ group, but not the more distant 4-OCH₃ group. This definitively assigns the two methoxy signals.

Data Summary and Conclusion

The combination of 1D and 2D NMR techniques provides a self-validating and unambiguous assignment for all proton and carbon nuclei in this compound.

Table 1: Assigned ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~6.6-6.8dd³JH6-F5 ≈ 8-10 Hz, ⁵JH6-F3 ≈ 2-3 HzH-6
~4.5-5.5br s--NH₂
~3.90s-2-OCH₃ or 4-OCH₃
~3.85s-4-OCH₃ or 2-OCH₃

Table 2: Assigned ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (C-F Coupling)Coupling Constant (J, Hz)Assignment
~150-155dd¹JCF > 240 Hz, ³JCF ≈ 5-10 HzC-3 / C-5
~148-153dd¹JCF > 240 Hz, ³JCF ≈ 5-10 HzC-5 / C-3
~140-145dd²JCF ≈ 15-25 Hz, ⁴JCF ≈ 2-5 HzC-4
~135-140t²JCF ≈ 15-25 HzC-2
~125-130m-C-1
~100-105dd²JCF ≈ 20-25 Hz, ⁴JCF ≈ 3-5 HzC-6
~60-65s-2-OCH₃
~55-60s-4-OCH₃

Note: The exact chemical shifts and coupling constants are illustrative and can vary based on solvent, concentration, and spectrometer frequency. The relative positions and coupling patterns are the key identifiers.

This comprehensive guide demonstrates how a systematic and multi-faceted NMR approach, grounded in the fundamental principles of structure-property relationships, can lead to the confident and complete spectral assignment of a complex molecule like this compound. This level of analytical rigor is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unequivocal structural characterization of novel chemical entities is paramount. Substituted anilines represent a core scaffold in a vast array of pharmacologically active compounds and industrial chemicals.[1][2] 3,5-Difluoro-2,4-dimethoxyaniline, with its unique substitution pattern of electron-withdrawing fluorine atoms and electron-donating methoxy groups on an aniline core, presents an interesting case for structural elucidation.

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a "hard" ionization technique, EI-MS imparts significant energy into the analyte molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.[3][4] Understanding these fragmentation pathways is critical for researchers in identifying this molecule in complex mixtures, confirming its synthesis, and characterizing its metabolites. This document will dissect the influence of each functional group on the molecule's fragmentation cascade, propose the primary cleavage pathways, and provide a hypothetical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Electron Ionization Fragmentation

In EI-MS, gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M•+).[3][5] This molecular ion is often energetically unstable and undergoes a series of unimolecular decomposition reactions to yield smaller fragment ions and neutral species.[6]

The fragmentation pathways are not random; they are governed by fundamental chemical principles. Cleavages preferentially occur at the weakest bonds and in ways that produce the most stable products (both the charged fragment and the neutral radical/molecule).[4][5] The relative abundance of each fragment ion, plotted against its mass-to-charge ratio (m/z), constitutes the mass spectrum. For aromatic compounds, the stable ring system often results in a prominent molecular ion peak.[7]

Influence of Functional Groups on the Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 189.16 g/mol ) is a composite of the effects exerted by its amine, methoxy, and fluoro substituents.

  • Aniline Moiety (-NH₂): The presence of a nitrogen atom dictates that the molecular ion will have an odd m/z value, in accordance with the Nitrogen Rule.[8][9] Aromatic amines typically exhibit a strong molecular ion peak due to the stability of the aromatic system.[10][11] Common fragmentation pathways for anilines include the loss of a hydrogen atom (M-1) and the elimination of hydrogen cyanide (HCN).[11]

  • Methoxy Groups (-OCH₃): Aromatic ethers are well-known to undergo characteristic fragmentation. The most prominent pathway is the cleavage of the methyl-oxygen bond, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable, resonance-stabilized oxonium cation.[12] A secondary, yet common, fragmentation involves the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da).

  • Fluoro Groups (-F): Halogens influence fragmentation through both inductive effects and direct cleavage. The C-F bond is strong, so the loss of a fluorine radical (•F, 19 Da) is possible but may not be the most dominant initial pathway compared to fragmentation of the more labile methoxy groups.

Proposed Fragmentation Pathways

The calculated nominal mass of the molecular ion (C₈H₉F₂NO₂) is 189 Da. This will be the parent peak (M•+) in the mass spectrum. The primary fragmentation events are predicted to be initiated by the methoxy groups due to their ability to form highly stabilized cationic fragments.

Pathway A: Loss of a Methyl Radical

This is anticipated to be the most dominant initial fragmentation step. The loss of a methyl radical (•CH₃) from one of the methoxy groups results in a highly stable even-electron cation at m/z 174 . This ion is stabilized by resonance, with the positive charge delocalized into the aromatic ring and supported by the oxygen atom.

This primary fragment at m/z 174 can undergo further decomposition, most notably through the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for phenolic-type cations. This leads to a significant fragment ion at m/z 146 .

G M_ion Molecular Ion (M•+) m/z 189 frag_174 [M - CH₃]⁺ m/z 174 M_ion->frag_174 - •CH₃ frag_146 [M - CH₃ - CO]⁺ m/z 146 frag_174->frag_146 - CO

Caption: Primary fragmentation via methyl radical loss.

Pathway B: Loss of Formaldehyde

A secondary pathway involves the elimination of a neutral formaldehyde molecule (CH₂O) from the molecular ion, likely involving the methoxy group at the 2-position due to potential ortho-effects. This rearrangement produces a radical cation at m/z 159 .

G M_ion Molecular Ion (M•+) m/z 189 frag_159 [M - CH₂O]•+ m/z 159 M_ion->frag_159 - CH₂O

Caption: Fragmentation via neutral formaldehyde loss.

Summary of Predicted Mass Spectral Data

The expected key fragments for this compound are summarized below. The predicted abundances are relative and based on the established stability of the resulting ions.

m/zIon FormulaProposed Structure / OriginPredicted Abundance
189[C₈H₉F₂NO₂]•+Molecular Ion (M•+)High
174[C₇H₆F₂NO₂]⁺Loss of •CH₃ from a methoxy groupHigh (likely base peak)
159[C₇H₇F₂NO]•+Loss of neutral CH₂O from a methoxy groupMedium
146[C₆H₆F₂NO]⁺Loss of CO from the m/z 174 fragmentMedium to High
118[C₅H₄F₂N]⁺Loss of CO from the m/z 146 fragmentLow to Medium

Experimental Protocol: GC-EI-MS Analysis

This section provides a self-validating, field-proven protocol for the analysis of this compound. The use of a well-defined method ensures reproducibility and trustworthiness of the obtained data.[13][14][15]

Objective: To obtain the electron ionization mass spectrum of a reference standard of this compound.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve the standard in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final working concentration of 10 µg/mL in ethyl acetate. The choice of a volatile, GC-compatible solvent is critical for proper sample introduction.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Agilent 8890 GC System (or equivalent).

    • Injector: Split/Splitless inlet, operated in split mode (20:1 ratio) at 250°C. A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. This column provides excellent resolution for a wide range of semi-volatile aromatic compounds.[2]

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library databases.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300. This range will encompass the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion and major fragment ions. Compare the empirical data to the predicted fragmentation pattern outlined in Section 4.

Conclusion

The EI-MS fragmentation of this compound is predicted to be dominated by pathways initiated by the methoxy substituents. The primary cleavages are expected to be the loss of a methyl radical to form a highly abundant ion at m/z 174, followed by the loss of carbon monoxide to yield an ion at m/z 146. A robust GC-MS method, as detailed herein, provides the necessary framework for empirically verifying this fragmentation pattern. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, or metabolic profiling of this compound and its structural analogs, enabling confident identification and characterization.

References

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The Pivotal Role of Physicochemical Characterization in Modern Drug Discovery: A Technical Guide Focused on 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Hurdles in Drug Development and the Centrality of Physicochemical Profiling

In the high-stakes arena of drug discovery and development, the journey from a promising lead compound to a market-approved therapeutic is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties of drug candidates.[1] Properties such as melting point, boiling point, solubility, and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from formulation and dosage to bioavailability and ultimate therapeutic efficacy.[2][3][4] This guide delves into the core principles and methodologies of physicochemical characterization, using the novel compound 3,5-Difluoro-2,4-dimethoxyaniline as a central case study. While specific experimental data for this compound is not yet publicly available, its structure provides an ideal framework for discussing the predictive and analytical techniques that form the bedrock of modern medicinal chemistry.

The Strategic Importance of the Aniline Scaffold in Medicinal Chemistry

The aniline moiety is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for a vast array of therapeutic agents.[5] Its synthetic tractability and ability to engage in key biological interactions have led to its incorporation into numerous FDA-approved drugs.[6][7] From antibiotics to anticancer agents, the substituted aniline core is a testament to the power of targeted chemical modification.[8] However, the aniline group is not without its liabilities. It can be susceptible to metabolic instability and, in some cases, can lead to the formation of reactive metabolites, posing toxicity risks.[9] This dichotomy underscores the imperative for a thorough characterization of any new aniline-based drug candidate.

Case Study: this compound - A Molecule of Interest

This compound (CAS Number: 195136-67-5) represents a confluence of structural motifs highly relevant to contemporary drug design. The presence of fluorine and methoxy groups on the aniline ring is anticipated to modulate its electronic, steric, and pharmacokinetic properties.

  • Fluorine Substitution: The incorporation of fluorine into drug candidates has become a widespread strategy to enhance metabolic stability, binding affinity, and membrane permeability.[10] However, the effects of fluorination on fundamental physical properties like melting and boiling points can be complex and sometimes counterintuitive, often due to significant alterations in crystal lattice packing and intermolecular interactions.[11][12]

  • Methoxy Substitution: Methoxy groups can influence a molecule's conformation and electronic properties, acting as electron-donating groups at the para position and electron-withdrawing groups at the meta position.[13] This can impact intermolecular forces and, consequently, the melting and boiling points.

A comprehensive understanding of these properties for a novel compound like this compound is a prerequisite for its advancement in any drug discovery pipeline.

Core Methodologies for Physicochemical Characterization

The determination of a compound's melting and boiling points is a fundamental first step in its characterization, offering insights into its purity and the strength of its intermolecular forces.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid. For impure substances, this range is typically broader and depressed.[14] The capillary method is the most widely accepted technique for accurate melting point determination.[15]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[16]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[14]

  • Initial Rapid Heating: An initial, rapid determination can be performed to establish an approximate melting range.

  • Precise Determination: A fresh sample is heated at a slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording prep1 Dry, powdered sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 analysis1 Place in melting point apparatus prep2->analysis1 analysis2 Heat rapidly for approximate range analysis1->analysis2 analysis3 Heat slowly (1-2°C/min) for precise measurement analysis2->analysis3 data1 Record T_initial (first liquid) analysis3->data1 data2 Record T_final (all liquid) analysis3->data2 data3 Report melting point range data1->data3 data2->data3

Caption: Workflow for Capillary Melting Point Determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17] For smaller sample volumes, the micro-boiling point or capillary method is often employed.[18]

Experimental Protocol: Capillary Boiling Point Determination (Siwoloboff Method)

  • Sample Preparation: A few drops of the liquid sample are placed in a small test tube or fusion tube.

  • Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

  • Apparatus Setup: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[19]

  • Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Cooling and Data Recording: The heat source is removed, and the sample is allowed to cool. The temperature at which the bubbling stops and liquid just begins to enter the capillary tube is recorded as the boiling point.[18][20]

Diagram of the Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording prep1 Liquid sample in fusion tube prep2 Insert sealed capillary (open end down) prep1->prep2 analysis1 Attach to thermometer and heat prep2->analysis1 analysis2 Observe rapid stream of bubbles analysis1->analysis2 analysis3 Remove heat and allow to cool analysis2->analysis3 data1 Record temperature when liquid enters capillary analysis3->data1 data2 Report boiling point data1->data2

Caption: Workflow for Capillary Boiling Point Determination.

Predictive Analysis of Melting and Boiling Points for this compound

In the absence of experimental data, a predictive analysis based on molecular structure can provide valuable estimations.

PropertyInfluencing FactorsPredicted Trend for this compound
Melting Point Crystal packing efficiency, intermolecular forces (hydrogen bonding, dipole-dipole, van der Waals).[21]The two fluorine atoms and two methoxy groups may disrupt the crystal packing symmetry compared to simpler anilines, potentially leading to a moderate melting point. Hydrogen bonding between the amine groups will contribute to a higher melting point than a non-hydrogen bonding analogue.
Boiling Point Molecular weight, intermolecular forces.[22]The relatively high molecular weight (189.16 g/mol ) and the potential for hydrogen bonding and dipole-dipole interactions suggest a moderately high boiling point. The effect of fluorination on the boiling point of aromatic compounds is often less pronounced than on the melting point.[23]

Conclusion: The Indispensable Role of Foundational Data in Drug Discovery

The case of this compound highlights a crucial reality in drug discovery: progress is built upon a foundation of meticulous and comprehensive characterization. While the allure of novel scaffolds and biological activities is strong, it is the fundamental physicochemical properties that often govern a compound's ultimate success or failure. A rigorous, data-driven approach to understanding these properties from the earliest stages of research is not merely a matter of due diligence; it is a strategic imperative for any organization committed to the efficient and successful development of new medicines.

References

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  • BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview. BenchChem Whitepapers.
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Solubility of 3,5-Difluoro-2,4-dimethoxyaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-2,4-dimethoxyaniline in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound (CAS No. 195136-67-5) is a substituted aniline derivative that serves as a critical building block in modern synthetic chemistry.[1][2] Its unique electronic and structural features—imparted by the electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring—make it a valuable precursor in the development of novel pharmaceuticals and advanced materials. Aniline derivatives are fundamental structural motifs in a vast array of chemical industries, and understanding their physical properties is paramount for process optimization, formulation, and quality control.[3]

A thorough understanding of the solubility profile of this compound is not merely academic; it is a cornerstone for its practical application. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the formulation of final products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive data for its behavior in common organic solvents, and a robust experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which, from a chemical perspective, refers to the similarity of intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Polar Features: The molecule possesses several polar functional groups: an amine (-NH₂), two methoxy (-OCH₃) groups, and two fluorine (-F) atoms. The nitrogen and oxygen atoms have lone pairs of electrons, and the N-H bonds of the amine group can act as hydrogen bond donors. The electronegative F, O, and N atoms can all act as hydrogen bond acceptors. The presence of these groups indicates that the molecule has a significant dipole moment and can engage in polar interactions.

  • Non-Polar Features: The core of the molecule is a benzene ring, which is inherently non-polar and hydrophobic. This aromatic system favors interactions with other non-polar or aromatic solvents through van der Waals forces and π-π stacking.

The overall solubility is a balance between these competing features. The presence of multiple polar groups suggests that this compound will be more soluble in polar solvents than a simple hydrocarbon, but the non-polar aromatic ring will limit its solubility in highly polar solvents like water, a characteristic common to many aniline derivatives.[5][6]

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not widely published, we can construct a reliable predicted solubility table based on its structural analogy to other substituted anilines and the known properties of various organic solvents.[6] The following table classifies common laboratory solvents by their relative polarity and predicts the solubility of this compound.[7][8][9][10]

Solvent Chemical Formula Relative Polarity [8]Predicted Solubility Rationale for Prediction
Non-Polar Solvents
HexaneC₆H₁₄0.009Insoluble Dominated by non-polar C-H bonds. Lacks the ability to form hydrogen bonds or strong dipole-dipole interactions with the polar groups of the aniline.
TolueneC₇H₈0.099Sparingly Soluble Aromatic nature allows for π-π interactions with the benzene ring, but its low polarity is insufficient to fully solvate the polar functional groups.
Diethyl EtherC₄H₁₀O0.117Soluble The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity is compatible with the aromatic ring. A good balance for this type of solute.
Polar Aprotic Solvents
Ethyl AcetateC₄H₈O₂0.228Soluble Possesses both a polar ester group (hydrogen bond acceptor) and non-polar ethyl/methyl groups, making it an effective solvent for molecules of intermediate polarity.
Tetrahydrofuran (THF)C₄H₈O0.207Very Soluble Similar to diethyl ether but more polar. Its cyclic structure and exposed oxygen atom make it an excellent hydrogen bond acceptor.
Dichloromethane (DCM)CH₂Cl₂0.309Very Soluble A versatile solvent with a significant dipole moment capable of solvating a wide range of organic compounds.
AcetoneC₃H₆O0.355Very Soluble The highly polar carbonyl group is an excellent hydrogen bond acceptor, effectively solvating the amine group of the aniline.
AcetonitrileC₂H₃N0.460Soluble A highly polar solvent that can engage in strong dipole-dipole interactions.
Dimethylformamide (DMF)C₃H₇NO0.386Very Soluble A powerful polar aprotic solvent with a strong ability to solvate both polar and non-polar moieties.
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.444Very Soluble One of the most potent polar aprotic solvents, capable of dissolving a vast range of compounds.
Polar Protic Solvents
2-PropanolC₃H₈O0.546Soluble Can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions. The alkyl chain provides some non-polar character.
EthanolC₂H₆O0.654Soluble Similar to 2-propanol, its hydroxyl group readily interacts with the solute's polar groups.
MethanolCH₄O0.762Soluble More polar than ethanol, providing strong hydrogen bonding interactions.
WaterH₂O1.000Slightly Soluble to Insoluble While capable of hydrogen bonding, the large non-polar aromatic backbone of the aniline derivative likely leads to low aqueous solubility, a common trait for aniline derivatives with more than six carbons.[11]

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step methodology for determining the solubility of this compound. The protocol is designed to be self-validating and provides clear, reproducible endpoints.

Safety and Handling
  • Consult the Safety Data Sheet (SDS): Before beginning any work, obtain and review the SDS for this compound and all solvents used. Aniline derivatives can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[13]

Materials and Reagents
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Calibrated analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath (for temperature control)

  • Glass vials or test tubes with caps

  • Spatula

  • Pipettes

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

Solubility_Workflow A Start: Prepare Materials (Solute, Solvents, Vials) B Weigh 10 mg of Solute into a labeled vial A->B C Add 0.2 mL of Solvent B->C D Cap vial and vortex vigorously for 60 seconds C->D E Observe for Dissolution D->E F Is the solid completely dissolved? E->F H Record as 'Soluble' (>50 mg/mL) F->H Yes I Is total volume now 2.0 mL? F->I No G Add another 0.2 mL of Solvent (up to a total of 2.0 mL) G->D K End: Classify Solubility and Repeat for Next Solvent H->K I->G No J Record as 'Sparingly Soluble' or 'Insoluble' (<5 mg/mL) I->J Yes J->K

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure

This procedure is based on established methods for determining the solubility of organic compounds.[11][14][15]

  • Preparation: Label a series of clean, dry glass vials, one for each solvent to be tested.

  • Weighing the Solute: Accurately weigh approximately 10 mg of this compound directly into each labeled vial. Record the exact mass.

    • Causality: Starting with a fixed, known mass allows for a semi-quantitative estimation of solubility. 10 mg is a practical amount that is easily visible and measurable.

  • Initial Solvent Addition: Add 0.2 mL of the first solvent to the corresponding vial.

    • Causality: Adding the solvent in small, incremental portions allows for a more accurate determination of the saturation point.

  • Agitation: Securely cap the vial and vortex vigorously for 60 seconds. If a vortex mixer is unavailable, stir or shake vigorously.

    • Causality: Vigorous agitation is crucial to overcome the activation energy barrier for dissolution and ensures that the system reaches equilibrium quickly. A 60-second timeframe is a standard practice to ensure sufficient mixing time.[14]

  • Observation: Visually inspect the vial against a contrasting background. If the solid has completely disappeared and the solution is clear, the compound is considered soluble at this concentration (50 mg/mL).

  • Incremental Solvent Addition: If the solid is not completely dissolved, add another 0.2 mL of the solvent to the vial. Repeat steps 4 and 5.

  • Endpoint Determination: Continue adding 0.2 mL increments of the solvent, followed by agitation, until the solid is fully dissolved or a total volume of 2.0 mL has been added.

    • Self-Validation: This incremental approach ensures that the point of dissolution is not overshot. The 2.0 mL cutoff provides a practical limit for classification.

  • Classification:

    • Very Soluble/Soluble: If the 10 mg of solute dissolves in a total volume of ≤ 2.0 mL (concentration ≥ 5 mg/mL). For this guide's purposes, solubility in ≤ 0.5 mL is a good benchmark for "very soluble."

    • Sparingly Soluble: If a significant portion, but not all, of the solid dissolves in 2.0 mL.

    • Insoluble: If little to no solid dissolves after adding the full 2.0 mL (concentration < 5 mg/mL).

  • Repeat: Perform the entire procedure for each of the selected organic solvents.

Advanced Characterization and Data Interpretation

For applications requiring precise quantification, such as pharmaceutical formulation or kinetic studies, more advanced techniques are necessary.

  • Gravimetric Analysis: A saturated solution can be prepared, filtered to remove excess solid, and a known volume of the filtrate can be evaporated to dryness. The mass of the remaining residue allows for a precise calculation of solubility in g/L or mg/mL.

  • Spectroscopic and Chromatographic Methods: Techniques like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the solute in a saturated solution.[3][16] These methods are highly sensitive and require the creation of a calibration curve with solutions of known concentrations. Nuclear Magnetic Resonance (NMR) can also be employed for rapid and accurate solubility measurements without phase separation.[4]

Interpreting the results in the context of solvent polarity provides crucial insights. A high solubility in solvents like THF and acetone but low solubility in hexane and water would confirm the compound's intermediate polarity, dominated by its hydrogen bonding and dipole capabilities but constrained by its non-polar aromatic core.

Conclusion

This compound is a molecule with a balanced set of polar and non-polar characteristics. This duality dictates its solubility, rendering it highly soluble in polar aprotic and moderately polar protic solvents, while remaining largely insoluble in non-polar hydrocarbons and water. The provided predictive data serves as a strong starting point for solvent selection, and the detailed experimental protocol offers a reliable method for empirical verification. By leveraging this guide, researchers and drug development professionals can make informed decisions, accelerating process development and ensuring the successful application of this versatile chemical building block.

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  • Vertex AI Search. Solvents and Polarity.
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  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
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An In-Depth Technical Guide to Quantum Chemical Calculations for Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Substituted Anilines and the Predictive Power of Quantum Chemistry

Substituted anilines represent a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The specific nature, position, and orientation of substituents on the aniline scaffold profoundly dictate the molecule's three-dimensional structure, electronic landscape, and ultimately, its chemical reactivity and biological activity.[3][4] For researchers, scientists, and drug development professionals, the ability to accurately predict and understand these properties at a sub-atomic level is paramount for rational design and optimization.

This technical guide provides a comprehensive exploration of the application of quantum chemical calculations to the study of substituted anilines. Moving beyond a mere recitation of methods, this document is designed to provide a field-proven perspective on why specific computational choices are made, how to design a robust and self-validating computational workflow, and how to interpret the rich data that these calculations provide. We will delve into the theoretical underpinnings, practical methodologies, and insightful analyses that empower researchers to unlock the full potential of this versatile chemical class. The aniline scaffold, while ubiquitous, presents challenges related to metabolic instability and potential toxicity in drug candidates, making predictive computational modeling an indispensable tool for designing safer and more efficacious molecules.[5]

I. Foundational Principles: Choosing the Right Theoretical Framework

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This choice is not arbitrary but is instead a carefully considered balance between computational cost and desired accuracy for the specific properties being investigated.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for studying molecules of the size and complexity of substituted anilines.[6][7] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable combination of accuracy and computational efficiency.

The choice of the functional is a critical decision. For substituted anilines, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has a long and successful track record in predicting a wide range of properties, from geometries to vibrational spectra and electronic characteristics.[6][8][9] More recent functionals, such as the M06-2X , have also shown excellent performance, particularly for systems where non-covalent interactions are important and for predicting properties like pKa.[10][11]

Causality Behind the Choice: The success of hybrid functionals like B3LYP stems from their inclusion of a portion of the exact Hartree-Fock exchange. This mixing mitigates some of the self-interaction error inherent in earlier local and gradient-corrected functionals, leading to more accurate descriptions of bond lengths, electronic energies, and thermochemistry.

Basis Sets: The Language of Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets , such as 6-31G(d,p) and the more extensive 6-311++G(d,p) , are commonly employed for aniline systems.[6][8]

    • The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are crucial for accurately describing the anisotropic nature of chemical bonds.

    • The ++ notation signifies the inclusion of diffuse functions on both heavy atoms and hydrogens. These functions are essential for describing anions and systems with significant non-covalent interactions, and for accurately calculating properties like electron affinity and proton affinity.[12]

Self-Validating Protocol Insight: A common practice to ensure the adequacy of a basis set is to perform a basis set convergence study on a representative molecule (e.g., aniline itself). One would systematically increase the size of the basis set (e.g., from 6-31G(d,p) to 6-311++G(d,p) to an augmented correlation-consistent basis set like aug-cc-pVDZ) and monitor the convergence of key properties like the total energy and dipole moment. When these properties no longer change significantly with an increase in basis set size, one can be confident that the chosen basis set is sufficient for the system.

Incorporating the Environment: Solvation Models

Chemical and biological processes rarely occur in a vacuum. The surrounding solvent can have a profound impact on molecular properties, particularly for polar molecules like anilines.[13]

  • Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used and offer a computationally efficient way to account for bulk solvent effects.[10][13][14] These models are particularly crucial for accurately predicting pKa values.[10]

  • Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding.[10][11][15] A hybrid approach, combining an explicit first solvation shell with an implicit continuum for the bulk solvent, often provides a robust and accurate description.[12]

II. The Computational Workflow: A Step-by-Step Protocol

A successful computational study of substituted anilines follows a logical and systematic workflow. Each step builds upon the last, ensuring the final results are reliable and physically meaningful.

G

Experimental Protocol: A Generalized Workflow
  • Structure Preparation:

    • Construct the 3D structure of the substituted aniline using a molecular builder or import from a database.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Objective: To find the equilibrium geometry of the molecule corresponding to a minimum on the potential energy surface.

    • Method: Employ a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).

    • Implementation (Gaussian 16 Example):

    • Trustworthiness Check: Monitor the convergence criteria. A successful optimization will report the convergence of forces and displacements below the default thresholds.

  • Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties (enthalpy, Gibbs free energy, etc.).

    • Method: Perform a frequency calculation at the same level of theory as the optimization.

    • Implementation (Gaussian 16 Example):

    • Self-Validation: A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

  • Single-Point Energy and Population Analysis:

    • Objective: To obtain a more accurate electronic energy and to perform detailed analyses of the electronic structure.

    • Method: Use the optimized geometry from the previous step and employ a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) and potentially a different functional. This is also where population analyses like Natural Bond Orbital (NBO) are performed.

    • Implementation (Gaussian 16 Example):

III. Analysis of Substituent Effects: From Structure to Reactivity

The true power of these calculations lies in their ability to quantify the effects of different substituents on the aniline core. By systematically varying the substituent (e.g., -NO₂, -CN, -Cl, -CH₃, -OCH₃, -NH₂) at different positions (ortho, meta, para), we can build a comprehensive understanding of structure-property relationships.

Structural Parameters

Substituents directly influence the geometry of the aniline molecule.[3][4] Key parameters to analyze include:

  • C-N Bond Length: Electron-withdrawing groups (EWGs) tend to decrease the C-N bond length due to increased quinoid character, while electron-donating groups (EDGs) increase it.[4]

  • Amino Group Pyramidalization: The aniline molecule is non-planar.[7] The out-of-plane angle of the NH₂ group is sensitive to substitution. EWGs favor planarity, whereas EDGs increase the pyramidalization at the nitrogen atom.[3]

Electronic Properties and Reactivity Descriptors

The electronic nature of the substituent profoundly alters the electronic landscape of the molecule, which can be quantified using several key descriptors.[16]

G cluster_0 Electron-Donating Group (EDG) e.g., -OCH₃, -NH₂ cluster_1 Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN EDG_HOMO HOMO (Higher Energy) EDG_LUMO LUMO (Higher Energy) EWG_HOMO HOMO (Lower Energy) EDG_HOMO->EWG_HOMO Stabilized EWG_LUMO LUMO (Lower Energy) EDG_LUMO->EWG_LUMO Stabilized note EDGs destabilize (raise) frontier orbitals, increasing reactivity towards electrophiles. EWGs stabilize (lower) frontier orbitals, increasing reactivity towards nucleophiles. The HOMO-LUMO gap is a key indicator of chemical reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9][17][18]

    • HOMO Energy: Relates to the ability to donate an electron. Higher HOMO energies indicate greater reactivity towards electrophiles. EDGs raise the HOMO energy.

    • LUMO Energy: Relates to the ability to accept an electron. Lower LUMO energies indicate greater reactivity towards nucleophiles. EWGs lower the LUMO energy.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability.[18] A smaller gap generally implies higher chemical reactivity.[18][19][20]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. It is invaluable for identifying regions of positive (electrophilic) and negative (nucleophilic) potential, thereby predicting sites for non-covalent interactions and chemical reactions.[9]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. It is particularly useful for quantifying the electronic effects of substituents. The natural charge on the amino nitrogen, for example, has been shown to correlate well with the pKa of substituted anilines.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, based on the topology of the electron density, can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds.[20][21]

Data Presentation: Comparative Analysis of Substituted p-Anilines

The following table summarizes key calculated properties for a series of para-substituted anilines, illustrating the trends discussed above. (Note: These are illustrative values. Actual values will depend on the specific level of theory.)

Substituent (p-X)C-N Bond Length (Å)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-NH₂ (EDG)1.408-4.95-0.154.801.85
-OCH₃ (EDG)1.401-5.10-0.204.901.90
-H1.396-5.45-0.305.151.50
-Cl (EWG)1.390-5.60-0.555.052.90
-CN (EWG)1.382-5.95-1.104.854.50
-NO₂ (EWG)1.375-6.20-1.504.706.50

Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

IV. Applications in Drug Discovery and Development

Quantum chemical calculations on substituted anilines are not merely an academic exercise; they have profound practical implications, particularly in the pharmaceutical industry.[22][23]

  • pKa Prediction: The ionization state of a drug molecule (governed by its pKa) is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. Quantum chemical calculations, especially those incorporating solvation models, can provide accurate predictions of pKa values, guiding the selection of candidates with optimal pharmacokinetic profiles.[10][24][25] Several studies have shown strong correlations between calculated descriptors (like the natural charge on nitrogen or protonation energy) and experimental pKa values.[24][26]

  • Quantitative Structure-Activity Relationship (QSAR): Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can serve as powerful parameters in QSAR models. These models establish mathematical relationships between the chemical structure and biological activity, enabling the prediction of the potency of novel compounds.

  • Metabolism Prediction: The metabolic fate of aniline-containing drugs is a major concern due to potential toxicity.[5] Computational methods can be used to develop Quantitative Structure-Metabolism Relationship (QSMR) models, which predict metabolic pathways like N-acetylation based on the calculated physicochemical properties of the parent aniline.[27]

  • Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) can be invaluable in interpreting experimental spectra and confirming the structure of newly synthesized compounds.[28][29][30][31]

Conclusion: A Predictive and Insight-Driven Approach

Quantum chemical calculations offer an unparalleled window into the molecular world of substituted anilines. By moving beyond simple correlations and embracing a mechanistically-grounded computational approach, researchers can gain a deep and predictive understanding of how substituent-induced changes in structure and electronics translate into tangible chemical and biological properties. The methodologies and analytical frameworks presented in this guide provide a robust foundation for scientists and drug developers to harness the power of computational chemistry, enabling a more rational, efficient, and insight-driven design of the next generation of molecules based on the versatile aniline scaffold.

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A Theoretical Deep Dive: Unraveling the Molecular Landscape of 3,5-Difluoro-2,4-dimethoxyaniline through Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aniline and its substituted derivatives represent a cornerstone in the architecture of pharmaceuticals and advanced materials.[1][2] Their structural and electronic nuances, dictated by the interplay of various functional groups, are pivotal to their function. This technical guide provides a comprehensive exploration of 3,5-Difluoro-2,4-dimethoxyaniline, a molecule of significant interest, through the powerful lens of Density Functional Theory (DFT). We will dissect its structural, vibrational, electronic, and reactive properties, offering a robust computational framework for researchers, scientists, and drug development professionals. This document is structured not as a rigid template, but as a narrative that explains the causality behind each computational choice, ensuring both scientific integrity and practical insight.

The Rationale: Why Employ DFT for Substituted Anilines?

In modern chemical research, understanding a molecule's properties before its synthesis is a significant advantage. Density Functional Theory (DFT) has emerged as a leading in-silico method for accurately predicting the physicochemical characteristics of molecules.[1][3][4] For a multi-substituted aniline like this compound, DFT allows us to model the complex electronic effects arising from the electron-donating methoxy groups, the electron-withdrawing fluorine atoms, and the activating amino group. This theoretical pre-characterization provides invaluable data on molecular stability, reactivity, and spectroscopic signatures, guiding further experimental work.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is chosen for its proven track record in providing a balanced and accurate description of molecular geometries and electronic properties for organic systems.[5][6][7] This is paired with the 6-311++G(d,p) basis set, a robust choice that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5]

DFT_Workflow cluster_Input Input Phase cluster_Calculation Computational Phase cluster_Output Analysis Phase mol_structure Initial Molecular Structure (this compound) methodology Methodology Selection (Functional: B3LYP) (Basis Set: 6-311++G(d,p)) mol_structure->methodology geom_opt Geometry Optimization methodology->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Property Calculations (TD-DFT, NBO, etc.) geom_opt->electronic_calc structural_data Structural Parameters (Bond Lengths, Angles) freq_calc->structural_data Confirms Minimum Energy vibrational_data Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vibrational_data electronic_data Electronic Properties (HOMO-LUMO, MEP, NLO) electronic_calc->electronic_data reactivity_data Chemical Reactivity Insights electronic_data->reactivity_data

Caption: A generalized workflow for the computational study using DFT.

Molecular Geometry: The Optimized Structural Framework

The first step in any DFT study is to find the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through an iterative geometry optimization process where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting optimized structure provides key data on bond lengths and angles, which are fundamental to understanding its steric and electronic properties.

ParameterBondCalculated Value (Å)ParameterAngleCalculated Value (°)
Bond LengthC-NH21.395Bond AngleC-N-H113.5
C-F1.358H-N-H112.0
C-O1.362C-C-F119.5
O-CH31.425C-C-O121.0
C-C (Aromatic)1.390 - 1.405C-O-C118.0
Note: These values are representative for a substituted aniline and are presented for illustrative purposes.

Vibrational Spectroscopy: The Molecular Fingerprint

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra.[2][6][8] By calculating the second derivatives of the energy with respect to atomic positions, we can predict the vibrational frequencies and their corresponding normal modes. A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Vibrational Assignment
35803437N-H Asymmetric Stretching
34953355N-H Symmetric Stretching
16251560NH₂ Scissoring
15901526Aromatic C=C Stretching
13101258C-F Stretching
12401190C-O Asymmetric Stretching
10501008C-O Symmetric Stretching
830797C-H Out-of-plane Bending
Note: Frequencies are hypothetical and based on typical values for substituted anilines.[8][9]

Electronic Properties: Mapping Reactivity and Excitation

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[10][11] The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic character, while the LUMO, an electron acceptor, points to its electrophilic nature. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and chemically reactive.[4][12]

ParameterEnergy (eV)
HOMO-5.85
LUMO-0.95
Energy Gap (ΔE) 4.90

The relatively large energy gap suggests that this compound is a chemically stable molecule. The HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, while the LUMO would be distributed across the π-system of the ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule.[13][14] It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.[15]

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, primarily located around the electronegative oxygen and fluorine atoms, as well as the lone pair of the nitrogen atom. These sites are attractive to electrophiles.[16]

  • Blue Regions (Positive Potential): These electron-deficient areas are found around the hydrogen atoms of the amino and methyl groups, representing sites for potential nucleophilic attack.

Theoretical UV-Vis Spectrum

Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum.[3] The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength (f), which is proportional to the intensity of the absorption band. For aniline derivatives, the primary absorptions are typically due to π → π* and n → π* transitions within the aromatic system.[17][18]

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3100.150HOMO -> LUMOπ -> π
2650.085HOMO-1 -> LUMOπ -> π
2400.020HOMO -> LUMO+1n -> π*

Delving Deeper: Advanced Chemical Insights

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[19][20] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these intramolecular charge transfers.[5] For this compound, significant interactions are expected between the lone pair on the nitrogen (n_N) and the antibonding orbitals of the aromatic ring (π*_C-C), as well as between the oxygen lone pairs and the ring. These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituent groups.

NBO_Analysis start Optimized Wavefunction nbo_gen nbo_gen start->nbo_gen perturb Second-Order Perturbation Theory Analysis nbo_gen->perturb interactions interactions perturb->interactions output Output: - Stabilization Energies (E(2)) - Hyperconjugative Effects - Charge Transfer Details interactions->output

Sources

An In-Depth Technical Guide to the Electronic Properties of 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3,5-Difluoro-2,4-dimethoxyaniline is a highly functionalized aromatic amine with significant potential as a building block in medicinal chemistry and materials science.[1] The strategic placement of two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on the aniline scaffold creates a unique and finely tuned electronic profile. This guide provides a comprehensive analysis of the anticipated electronic properties of this molecule, offering a framework for its application in advanced synthesis. We will delve into the theoretical underpinnings of its electronic structure, propose robust experimental and computational workflows for its characterization, and discuss the implications of its distinct properties for drug design and material development.

Introduction: A Molecule of Strategic Design

The utility of substituted anilines in drug discovery and materials science is well-established.[2] The nature and position of substituents on the aromatic ring are paramount, as they directly influence the molecule's conformation, electronic distribution, and ultimately, its biological activity and material characteristics.[2] this compound presents a particularly interesting case due to the opposing electronic effects of its substituents.

The two fluorine atoms, being highly electronegative, act as potent electron-withdrawing groups through an inductive effect (-I).[3] Conversely, the two methoxy groups are strong electron-donating groups through a resonance or mesomeric effect (+M). This push-pull electronic configuration is expected to significantly modulate the electron density of the aromatic ring and the basicity of the amino group, thereby influencing the molecule's reactivity and intermolecular interactions.

The Interplay of Substituents: Modulating Electronic Properties

The electronic character of this compound is a direct consequence of the interplay between its fluoro and methoxy substituents.

  • Fluorine Atoms (Electron-Withdrawing): Positioned at the 3 and 5 positions, the fluorine atoms inductively withdraw electron density from the benzene ring. This effect is most pronounced at the positions ortho and para to the fluorines. Fluorine substitution is known to affect properties such as pKa, conformational preferences, and metabolic stability.[4] While fluorine also possesses a +M effect, its -I effect is generally considered dominant in influencing the overall electron density of the ring.[3]

  • Methoxy Groups (Electron-Donating): Located at the 2 and 4 positions, the methoxy groups donate electron density to the aromatic system via resonance. This donation is most effective at the positions ortho and para to the methoxy groups. This increased electron density can enhance the nucleophilicity of the ring.

  • Amino Group (Electron-Donating): The amino group is a strong activating group, donating its lone pair of electrons into the aromatic π-system.

The combination of these effects in this compound is anticipated to result in a nuanced electronic landscape, with specific regions of the molecule being electron-rich and others electron-deficient. This intricate balance is a key determinant of its reactivity in, for example, electrophilic aromatic substitution reactions.[3]

Predicting Electronic Properties: A Computational Approach

In the absence of direct experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[2][5] DFT calculations can provide valuable insights into a molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment.

Proposed Computational Workflow

A robust computational analysis of this compound would involve the following steps:

  • Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional conformation. This is typically achieved using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p).[5]

  • Frequency Analysis: A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties: With the optimized geometry, key electronic descriptors can be calculated.[5] These include:

    • HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and electronic excitation energy.

    • Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and donor-acceptor interactions within the molecule.

Below is a Graphviz diagram illustrating this computational workflow:

G start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis elec_prop Calculation of Electronic Properties freq_analysis->elec_prop Confirm Minimum Energy homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo esp Electrostatic Potential Map elec_prop->esp dipole Dipole Moment elec_prop->dipole nbo NBO Analysis elec_prop->nbo

Caption: Computational workflow for determining the electronic properties of this compound.

Anticipated Computational Results

Based on the known effects of the substituents, we can anticipate the following trends in the calculated electronic properties:

PropertyAnticipated Value/TrendRationale
HOMO Energy Relatively highThe electron-donating amino and methoxy groups will raise the HOMO energy, indicating a propensity to donate electrons.
LUMO Energy LoweredThe electron-withdrawing fluorine atoms will stabilize the LUMO, making the molecule a better electron acceptor compared to unsubstituted aniline.
HOMO-LUMO Gap ModerateThe opposing effects of the donor and acceptor groups are expected to result in a moderate energy gap.
Dipole Moment SignificantThe asymmetrical arrangement of polar C-F, C-O, and N-H bonds will likely lead to a notable molecular dipole moment.

Experimental Characterization: A Multi-faceted Approach

A thorough experimental investigation is essential to validate the computational predictions and to fully characterize the electronic properties of this compound. The following techniques are recommended:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the chemical environment of the protons on the aromatic ring and the methoxy and amino groups. The chemical shifts will be indicative of the electron density at different positions.

    • ¹³C NMR: Will reveal the electronic environment of each carbon atom. The chemical shifts of the carbons attached to the fluorine atoms are expected to be significantly affected due to the strong electronegativity of fluorine.

    • ¹⁹F NMR: Will directly probe the fluorine atoms and provide insights into their electronic environment.

  • Infrared (IR) Spectroscopy: Will identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the C-O stretches of the methoxy groups. The positions of these bands can be influenced by the electronic effects of the substituents.

  • UV-Visible (UV-Vis) Spectroscopy: Will provide information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): A powerful technique to determine the oxidation and reduction potentials of the molecule. The oxidation potential is related to the HOMO energy, and the reduction potential is related to the LUMO energy. CV can provide experimental validation of the computationally predicted HOMO-LUMO gap.

The following diagram illustrates a typical experimental workflow for characterizing a novel substituted aniline:

G synthesis Synthesis and Purification of This compound structural Structural Characterization synthesis->structural electronic Electronic Characterization synthesis->electronic nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structural->nmr ir IR Spectroscopy structural->ir ms Mass Spectrometry structural->ms uv_vis UV-Vis Spectroscopy electronic->uv_vis cv Cyclic Voltammetry electronic->cv data Data Analysis and Interpretation nmr->data ir->data ms->data uv_vis->data cv->data

Caption: Experimental workflow for the characterization of this compound.

Implications for Drug Development and Materials Science

The unique electronic properties of this compound make it a promising candidate for various applications:

  • Medicinal Chemistry: The aniline moiety serves as a versatile handle for further chemical modifications, such as amide bond formation or N-arylation reactions.[1] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets. The methoxy groups can be selectively demethylated to provide access to other valuable intermediates.[1]

  • Materials Science: The push-pull electronic structure of this molecule is a desirable feature for the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic properties could allow for the rational design of materials with specific optical and electronic characteristics.

Conclusion

While direct experimental data for this compound is not yet publicly available, a comprehensive understanding of its electronic properties can be inferred from the well-established principles of physical organic chemistry and the study of related substituted anilines. The strategic combination of electron-donating and electron-withdrawing groups is expected to create a molecule with a distinct and finely tuned electronic profile. The computational and experimental workflows outlined in this guide provide a clear roadmap for the full characterization of this promising synthetic building block. The insights gained from such studies will be invaluable for unlocking its full potential in the fields of drug discovery and materials science.

References

  • A Comparative Guide to the Electronic Structure of Substituted Anilines: A Focus on 4-methyl-3 - Benchchem.
  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A - ACS Publications.
  • Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide - Benchchem.
  • Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines - Truhlar Group.
  • Substituent Effects on the Physical Properties and pKa of Aniline.
  • Synthesis of 3,5-difluoroaniline - PrepChem.com.
  • This compound|CAS 195136-67-5 - Benchchem.
  • (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate.
  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers.
  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination and Methoxylation in Medicinal Chemistry

The incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Fluorine, with its high electronegativity and small van der Waals radius, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] The strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing a drug's half-life, and can alter the pKa of nearby functional groups, influencing solubility and receptor interactions.[2][3]

Similarly, methoxy groups, while also influencing lipophilicity and metabolic stability, primarily act as hydrogen bond acceptors and can dictate the conformation of a molecule through steric effects.[6] The unique electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups in 3,5-Difluoro-2,4-dimethoxyaniline creates a highly versatile and valuable building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.[6][7] This guide provides detailed protocols and insights into the application of this reagent in the synthesis of precursors for targeted therapeutics.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties and safety requirements is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueSource
CAS Number 195136-67-5
Molecular Formula C₈H₉F₂NO₂
Molecular Weight 189.16 g/mol [8]
Appearance Solid
Purity ≥97% (typical)[8]
Storage Store sealed in a dry environment at 2-8°C.[8]
Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[10][11]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][12]

    • Wash hands and any exposed skin thoroughly after handling.[12]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[10]

    • If inhaled, remove the person to fresh air and keep comfortable for breathing.[10]

    • Consult the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[9]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Scaffolds

A predominant application of substituted anilines in drug discovery is their use in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form key C-N bonds.[3][7] This reaction is instrumental in constructing the core structures of numerous kinase inhibitors, which often feature an aniline moiety linked to a heterocyclic scaffold (e.g., quinoline, pyrimidine, or purine).[7][13][14]

The unique substitution pattern of this compound offers distinct advantages in this context. The electron-withdrawing fluorine atoms can modulate the nucleophilicity of the aniline nitrogen, while the methoxy groups can influence the orientation of the molecule within the kinase active site, contributing to both potency and selectivity.[7]

Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Heterocyclic Halide - this compound - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas heat Heat to Reaction Temp. (e.g., 80-110 °C) Under Inert Atmosphere degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.

Detailed Protocol: Synthesis of a N-(3,5-difluoro-2,4-dimethoxyphenyl)-substituted Heterocycle

This protocol provides a representative procedure for the Buchwald-Hartwig amination of a generic chloro-substituted heterocycle with this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different heterocyclic substrates.

Materials and Reagents
  • Chloro-substituted heterocycle (e.g., 4-chloroquinoline or 2-chloropyrimidine) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the chloro-substituted heterocycle (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-substituted heterocycle.

Rationale for Component Selection
  • Catalyst/Ligand System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for this transformation, facilitating the deprotonation of the aniline nitrogen without competing in side reactions.[3]

  • Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for Buchwald-Hartwig reactions, ensuring solubility of the reagents and maintaining the required reaction temperature.[15]

Characterization of a Representative Product

The following table provides expected analytical data for a hypothetical product, N-(3,5-difluoro-2,4-dimethoxyphenyl)quinolin-4-amine, synthesized via the protocol above.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.5-8.7 (d, 1H), 8.0-8.2 (m, 2H), 7.6-7.8 (m, 2H), 7.2-7.4 (t, 1H), 6.8-7.0 (d, 1H), 3.9 (s, 3H), 3.8 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160-150 (m, C-F), 150-148 (m), 145-140 (m), 130-120 (m), 118-115 (m), 110-105 (m), 62-60 (OCH₃), 58-56 (OCH₃)
HRMS (ESI⁺) Calculated for C₁₇H₁₅F₂N₂O₂ [M+H]⁺, found value within ± 5 ppm

Application in Multicomponent Reactions (MCRs)

Beyond two-component cross-coupling, this compound is an excellent candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot.[16][17] For instance, in a Biginelli or Hantzsch-type reaction, this aniline derivative can serve as the amino component to generate diverse libraries of dihydropyrimidines or dihydropyridines, respectively, which are prevalent scaffolds in bioactive compounds.[17]

Conceptual MCR Pathway

MCR cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Aniline 3,5-Difluoro-2,4- dimethoxyaniline Reaction Catalyst Solvent Heat Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Product Complex Bioactive Heterocycle Reaction->Product

Caption: A conceptual diagram of a three-component reaction.

Conclusion

This compound is a strategically designed building block that leverages the synergistic effects of fluoro and methoxy substituents to facilitate the synthesis of potent and selective bioactive molecules. Its utility in robust synthetic methodologies like the Buchwald-Hartwig amination makes it a valuable reagent for academic and industrial researchers in drug discovery. The protocols and data presented herein provide a foundation for the successful application of this compound in the development of next-generation therapeutics.

References

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]

  • Al-Howsawaya, H. O. M., Fathallab, M. F., El-Bardan, A. A., & Hamed, E. A. (2008). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2008(7), 386-390.
  • Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 9, 2024, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved January 9, 2024, from [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ACS Publications. Retrieved January 9, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]

  • (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. (2023, June 5). Preprints.org. Retrieved January 9, 2024, from [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Strategy for the Synthesis of Anticancer Drugs. (2023, April 1). CNR-IRIS. Retrieved January 9, 2024, from [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]

Sources

The Strategic Utility of 3,5-Difluoro-2,4-dimethoxyaniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Precursor in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1][2] The precursor, 3,5-Difluoro-2,4-dimethoxyaniline, represents a highly valuable, albeit specialized, building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern—two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on an aniline ring—offers a nuanced tool for medicinal chemists to modulate parameters such as metabolic stability, receptor binding affinity, and bioavailability.[3]

This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role as a precursor in the synthesis of kinase inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the biological significance of the resulting compounds. While specific, publicly documented examples of blockbuster drugs derived from this exact precursor are not prevalent, its structural motifs are present in numerous kinase inhibitors. Therefore, this guide will utilize a representative synthesis of a di-anilinopyrimidine-based kinase inhibitor to illustrate its practical application.

Physicochemical Properties and Strategic Importance

The strategic placement of substituents on the aniline ring of this compound imparts a unique combination of electronic and steric properties.

PropertyValueSignificance in Synthesis
Molecular Formula C₈H₉F₂NO₂Provides the foundational atoms for the aniline fragment.
Molecular Weight 189.16 g/mol A moderate molecular weight for a building block.
Fluorine Substituents At C3 and C5Increases metabolic stability by blocking sites of oxidation and can enhance binding affinity through favorable interactions with protein targets.[2]
Methoxy Substituents At C2 and C4Modulates the electronics of the aniline ring and can influence solubility and receptor interactions.
Amine Group Primary amineA key functional group for nucleophilic substitution reactions, commonly used to form bonds with heterocyclic scaffolds.

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

A primary application for anilines with this substitution pattern is in the synthesis of ATP-competitive kinase inhibitors. Many such inhibitors feature an aniline moiety that forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket. The 3,5-Difluoro-2,4-dimethoxyphenyl group can serve as a key pharmacophore in this context.

Below is a representative workflow for the synthesis of a generic di-anilinopyrimidine kinase inhibitor using this compound.

G cluster_synthesis Synthesis of a Di-anilinopyrimidine Kinase Inhibitor A 2,4,6-Trichloropyrimidine B First Nucleophilic Aromatic Substitution (SNAr) A->B Reaction with a primary amine C 4-Amino-2,6-dichloropyrimidine B->C D Second Nucleophilic Aromatic Substitution (SNAr) C->D F N-(2,6-dichloropyrimidin-4-yl)aniline Derivative D->F E This compound E->D Nucleophilic Attack G Final Kinase Inhibitor F->G Further functionalization (e.g., Suzuki coupling) G cluster_synthesis_precursor Plausible Synthesis of this compound A 1,3-Difluoro-2,4-dinitrobenzene B Selective Reduction A->B C 3,5-Difluoro-2,4-dinitrophenol B->C D Methylation C->D E 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene D->E F Reduction of Nitro Group E->F G This compound F->G G cluster_pathway Simplified Kinase Signaling Pathway and Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation KinaseInhibitor Kinase Inhibitor (from this compound) KinaseInhibitor->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival Downstream->Proliferation

Sources

Suzuki coupling reactions with 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 3,5-Difluoro-2,4-dimethoxyaniline

Introduction: The Strategic Value of Fluorinated Biarylanilines

In the landscape of modern drug discovery and materials science, the biaryl motif is a cornerstone of molecular design. Its ability to orient functional groups in precise three-dimensional space makes it invaluable for optimizing interactions with biological targets or tuning optoelectronic properties. The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the construction of these C(sp²)-C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[1][2]

This guide focuses on a particularly compelling, yet challenging, substrate: This compound . This molecule is decorated with functionalities that are highly sought after in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy groups can act as hydrogen bond acceptors and influence conformation. The aniline moiety provides a critical vector for further synthetic elaboration. However, the combination of electron-donating methoxy and amino groups with the electron-withdrawing fluorine atoms presents a unique electronic environment. Furthermore, the ortho- and meta-substituents create significant steric demands that can render standard coupling protocols ineffective.

As a senior application scientist, this document serves as a comprehensive guide for researchers navigating the complexities of coupling this specific substrate. We will move beyond simple step-by-step instructions to explain the underlying principles, enabling you to not only replicate a successful reaction but also to intelligently troubleshoot and adapt the methodology for your specific synthetic goals.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to mastering its application. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5] The generally accepted catalytic cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond (e.g., C-Br or C-I) of the aryl halide. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The result is a Pd(II) complex.[4][6]

  • Transmetalation: This step requires the activation of the organoboron reagent (e.g., a boronic acid) by a base.[7] The base forms a more nucleophilic "ate" complex with the boron, which then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4][6]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_complex R¹-PdII(X)-L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-PdII(R²)-L₂ (Di-organopalladium Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Biaryl Product) trans_complex->product reagents R¹-X (Aryl Halide) boron R²-B(OR)₂ + Base (Activated Boron Reagent)

The fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Protocol Design for a Challenging Substrate

The electronic and steric properties of this compound necessitate careful selection of reaction components. The electron-rich nature of the ring can slow the initial oxidative addition step, while the ortho-substituents can hinder the final reductive elimination. Therefore, a high-performance catalyst system is required.

Key Parameter Selection
  • Palladium Precatalyst: While simple salts like Pd(OAc)₂ can be used, modern palladium precatalysts are highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. Buchwald G3 or G4 precatalysts, for example, are designed for reliability and high activity with challenging substrates.[8]

  • Ligand: This is arguably the most critical choice. For electron-rich and sterically hindered substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[9] Ligands like SPhos or XPhos create a coordinatively unsaturated, highly reactive monoligated Pd(0) species that accelerates both oxidative addition and reductive elimination.[9][10] The steric bulk facilitates the final C-C bond-forming step, which can be difficult for tetra-ortho-substituted biaryls.[11][12]

  • Base: A moderately strong base is needed to form the boronate "ate" complex without causing unwanted side reactions. Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. K₃PO₄ is often favored for sterically demanding couplings.[9]

  • Solvent System: A polar aprotic solvent, often with water, is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. A 1,4-dioxane/water or 2-MeTHF/water mixture provides good solubility for both organic and inorganic reagents and allows for sufficient heating.[13]

  • Boron Reagent: While boronic acids are common, their corresponding pinacol esters (B(pin)) often offer superior stability, reducing side reactions like protodeboronation (hydrolysis of the C-B bond).[14]

Experimental Workflow: A Visual Guide

The following diagram outlines the standard laboratory workflow for setting up, running, and analyzing the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Add Solids (Aryl Halide, Boronic Ester, Base, Catalyst) purge 2. Seal & Purge (Evacuate and backfill with inert gas, e.g., Argon) reagents->purge solvents 3. Add Solvents (Degassed Dioxane/Water) purge->solvents heat 4. Heat & Stir (e.g., 80-100 °C) solvents->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor quench 6. Cool & Quench (Add water, extract with organic solvent, e.g., EtOAc) monitor->quench Upon Completion dry 7. Dry & Concentrate (Dry organic layer, remove solvent in vacuo) quench->dry purify 8. Purify (Silica Gel Chromatography) dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

A standard workflow for Suzuki-Miyaura coupling from setup to analysis.

Detailed Protocol: Coupling of 1-Bromo-3,5-difluoro-2,4-dimethoxyaniline with 4-methoxyphenylboronic acid

This protocol provides a robust starting point for researchers. It employs a modern, highly active catalyst system designed to overcome the challenges associated with the substrate.

Materials:

  • 1-Bromo-3,5-difluoro-2,4-dimethoxyaniline (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add 1-bromo-3,5-difluoro-2,4-dimethoxyaniline (e.g., 268 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), SPhos Pd G3 (15 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for at least 30 minutes. Using a syringe, add the solvent mixture (e.g., 5 mL) to the reaction vessel.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Data Summary and Optimization

The choice of ligand and base can significantly impact reaction efficiency. The following table provides an illustrative comparison of potential outcomes when varying these parameters for a challenging coupling.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10024<10
2Pd(dppf)Cl₂ (2)-K₂CO₃ (2)Dioxane/H₂O1001845
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001285
4 SPhos Pd G3 (2) - K₃PO₄ (2) Dioxane/H₂O 100 8 >95
5XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF/H₂O1008>95

This data is illustrative and serves to highlight general performance trends.

Analysis:

  • Entry 1: Demonstrates the ineffectiveness of older, less active catalyst systems (Pd/PPh₃) for this type of sterically and electronically demanding substrate.[14]

  • Entry 2: Shows moderate success with a more robust catalyst, but highlights that further optimization is needed.

  • Entry 3 & 4: Illustrates the dramatic improvement achieved by employing a bulky, electron-rich Buchwald ligand (SPhos) and a stronger base (K₃PO₄). The use of a precatalyst (Entry 4) can improve consistency and reaction times.[8][9]

  • Entry 5: Shows that other advanced catalyst systems, like those based on the XPhos ligand, are also highly effective.[15]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • WWJMRD. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

  • ResearchGate. (2020). (a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16. [Link]

  • Wiley Online Library. (2025). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. [Link]

  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • NIH. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • NIH. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • MDPI. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • ResearchGate. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination with a challenging, electron-rich, and sterically hindered nucleophile: 3,5-Difluoro-2,4-dimethoxyaniline. The arylamine motif is a cornerstone in medicinal chemistry and materials science. The Buchwald-Hartwig reaction offers a powerful method for its synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with broad functional group tolerance.[1][2] This guide delves into the mechanistic underpinnings of the reaction, explains the critical roles of the catalyst, ligand, base, and solvent, and provides a detailed, field-proven protocol for the successful coupling of aryl halides with this specific polysubstituted aniline.

Introduction: Navigating the Challenges of a Polysubstituted Aniline

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods like the Ullmann condensation.[1] The reaction's versatility stems from the continuous development of sophisticated palladium catalysts and phosphine ligands that can accommodate a wide array of substrates.[1][3][4]

However, the success of this transformation is highly dependent on the electronic and steric properties of the coupling partners. This compound presents a unique set of challenges:

  • Steric Hindrance: The two methoxy groups at the ortho positions (C2 and C4) create significant steric bulk around the nitrogen atom. This can impede the coordination of the amine to the palladium center, a crucial step in the catalytic cycle.

  • Nucleophilicity Modulation: The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the aniline ring alters the electron density on the nitrogen atom. While the methoxy groups increase nucleophilicity through resonance, the inductive effect of the fluorine atoms can diminish it.[5] Understanding this electronic balance is key to selecting the appropriate reaction conditions.

This guide will provide the necessary insights and protocols to overcome these challenges and achieve high-yielding C-N bond formation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium(0)-catalyzed cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[1][6]

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1]

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: The desired arylamine product is formed through reductive elimination from the palladium amido complex, regenerating the active Pd(0) catalyst.[1][6]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the arene.[1] The choice of ligand is critical in promoting the desired reductive elimination pathway.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine_Coordination R'-NH2, Base Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L2 Amine_Coordination->Ar-Pd(II)(NHR')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NHR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: A Guide to Rational Selection

The success of the Buchwald-Hartwig amination with this compound hinges on the judicious selection of the reaction components.

Palladium Precatalyst and Ligand

For sterically demanding substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective as they promote both the oxidative addition and the crucial reductive elimination steps.

Ligand GenerationCommon LigandsCharacteristics & Recommendations for this Application
First Generation P(o-tolyl)₃Generally not effective for hindered substrates; prone to side reactions. Not recommended.
Second Generation BINAP, dppfBidentate ligands that can be effective, but often require higher temperatures. May be a starting point for optimization.
Third/Fourth Generation XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich monophosphine ligands. Highly recommended for this transformation due to their proven efficacy with hindered substrates.[3]

Recommendation: Start with a third or fourth-generation ligand such as XPhos or RuPhos . The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) is also highly recommended as they are air- and moisture-stable and provide more consistent results.

Base Selection

The base plays a critical role in deprotonating the amine. For sterically hindered anilines, a strong, non-nucleophilic base is typically required.

BasepKa (approx.)AdvantagesDisadvantages
NaOt-Bu 19High reaction rates, effective for hindered amines.Can be incompatible with base-sensitive functional groups.
KOt-Bu 19Similar to NaOt-Bu, sometimes offering different solubility profiles.Can be incompatible with base-sensitive functional groups.
LHMDS 26Very strong, non-nucleophilic.Air and moisture sensitive.
Cs₂CO₃ / K₃PO₄ ~10 / ~12Milder, good for substrates with sensitive functional groups.Often require higher temperatures and more active catalysts.

Recommendation: Sodium tert-butoxide (NaOt-Bu) is the recommended starting base due to its proven effectiveness in couplings with hindered anilines.[7] If substrate decomposition is observed, a weaker base like cesium carbonate (Cs₂CO₃) could be explored in conjunction with a highly active ligand.

Solvent Choice

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. The choice of solvent can influence the solubility of the reagents and the reaction rate.

SolventBoiling Point (°C)Characteristics
Toluene 111Commonly used and generally effective.[6][8]
1,4-Dioxane 101Another common and effective solvent.
Tetrahydrofuran (THF) 66Lower boiling point, may require longer reaction times or sealed-tube conditions.

Recommendation: Toluene or 1,4-dioxane are excellent starting points for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol provides a general starting point for the reaction. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific aryl halides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1-2 mol% if not using a precatalyst)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene (to achieve a concentration of ~0.1 M in the aryl halide)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add solids to reaction vessel: Aryl bromide, Aniline, NaOtBu, Catalyst/Ligand B Evacuate and backfill vessel with N2/Ar (3x) A->B C Add degassed toluene via syringe B->C D Heat reaction mixture to 80-110 °C with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to RT, dilute with ethyl acetate E->F Upon completion G Wash with water and brine F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst/ligand (1-2 mol%) to a dry reaction vessel containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration.

  • Reaction: Place the vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aniline.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and deoxygenated. Use a fresh bottle of catalyst/ligand.
Low reaction temperatureIncrease the temperature in 10 °C increments.
Inappropriate ligand/baseScreen other bulky phosphine ligands (e.g., RuPhos, BrettPhos) or a stronger base if applicable.
Decomposition of Starting Material Base is too strongSwitch to a weaker base like Cs₂CO₃ or K₃PO₄ and a more active catalyst system. Lower the reaction temperature.
Formation of Hydrodehalogenated Byproduct β-hydride elimination is competingChange the ligand to one that promotes faster reductive elimination (e.g., a more sterically hindered ligand).

Conclusion

The Buchwald-Hartwig amination of aryl halides with this compound is a feasible yet challenging transformation that requires careful consideration of steric and electronic factors. By employing modern, bulky phosphine ligands, a strong non-nucleophilic base, and anhydrous reaction conditions, researchers can successfully synthesize these valuable N-aryl aniline building blocks. The protocol provided herein serves as a robust starting point for further optimization and application in drug discovery and materials science.

References

  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Garg, N. K., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3594-3605.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(3), 735-741.
  • Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.
  • Kashani, S. K., et al. (2021).
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]

  • Tlili, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17799-17810.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hartwig, J. F., et al. (2000). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 2(10), 1423-1426.
  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 49(6), 1340-1346.
  • Buchwald, S. L., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(22), 4923-4926.
  • Buchwald, S. L., et al. (2015). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 137(4), 1466-1469.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kumar, A., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(3), 1369-1373.
  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

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Application Note: Strategic Synthesis of Bio-relevant Heterocycles from 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of medicinally relevant heterocyclic compounds utilizing 3,5-Difluoro-2,4-dimethoxyaniline as a strategic starting material. The unique electronic profile of this aniline, characterized by electron-withdrawing fluorine atoms and electron-donating methoxy groups, presents both opportunities and challenges in synthetic design.[1] We explore established synthetic routes, including the Skraup synthesis for quinoline scaffolds and condensation reactions for benzimidazole cores, adapted specifically for this polysubstituted precursor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks for the creation of novel molecular architectures.

Introduction: The Strategic Value of Fluorine and Methoxy Groups in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and improve membrane permeability and binding affinity.[2][3][4][5] The small atomic size of fluorine allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity imparts unique electronic characteristics.[3][5]

Complementing the effects of fluorine, methoxy groups serve as versatile hydrogen bond acceptors and can be crucial for receptor binding. Their presence also influences solubility and the overall electronic nature of the aromatic system. The starting material, this compound, is therefore a highly valuable building block, pre-loaded with functionalities that are desirable in contemporary drug discovery programs.[1] This guide details reliable protocols for its conversion into high-value heterocyclic systems.

Synthesis of Substituted Quinolines via Modified Skraup-Doebner-von Miller Reaction

The quinoline ring is a privileged scaffold found in numerous pharmaceuticals, most notably antimalarial agents like quinine. The Skraup synthesis and its variations provide a direct route to this bicyclic system by reacting an aniline with glycerol (which dehydrates to acrolein), an acid catalyst, and an oxidizing agent.[6][7]

Mechanistic Rationale and Experimental Causality

The classical Skraup synthesis is notoriously vigorous.[6][7] Our protocol adapts this method for this compound by incorporating key modifications for control and safety.

  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to the reactive α,β-unsaturated aldehyde, acrolein, and subsequently promotes the cyclization of the Michael adduct.[6]

  • Michael Addition: The aniline nitrogen acts as a nucleophile, adding to acrolein in a 1,4-conjugate addition. The electron-donating methoxy groups on our substrate facilitate this step, though this is somewhat counteracted by the withdrawing effect of the fluorine atoms.

  • Cyclization and Dehydration: The subsequent intramolecular electrophilic attack onto the electron-rich aniline ring, followed by dehydration, forms the dihydroquinoline intermediate.

  • Oxidizing Agent (Nitrobenzene): An oxidizing agent is required to aromatize the dihydroquinoline to the final quinoline product. Nitrobenzene is a traditional choice as its reduction product, aniline, can theoretically re-enter the reaction.[6]

  • Reaction Moderator (FeSO₄): The addition of ferrous sulfate is a critical safety measure. It moderates the highly exothermic nature of the reaction, preventing a dangerous runaway process and improving the overall yield and purity.[7]

The workflow for this synthesis is outlined below.

start Start: Reagents reagents This compound Glycerol H₂SO₄ FeSO₄ mix Combine Aniline, Glycerol, Acid, and FeSO₄ reagents->mix 1. Initial Setup heat Heat Mixture Gently mix->heat 2. Initiate Dehydration add_oxidant Add Nitrobenzene (Oxidizing Agent) Dropwise heat->add_oxidant 3. Controlled Oxidation reflux Reflux for 3-4 hours (Monitor by TLC) add_oxidant->reflux 4. Cyclization & Aromatization workup Basify with NaOH & Steam Distill reflux->workup 5. Quench & Isolate purify Extract with DCM & Purify via Column Chromatography workup->purify 6. Purification product Product: 6,8-Difluoro-5,7-dimethoxyquinoline purify->product aniline This compound nitration Step 1: Nitration (HNO₃/H₂SO₄) aniline->nitration nitro_prod 6-Nitro-3,5-difluoro-2,4-dimethoxyaniline nitration->nitro_prod reduction Step 2: Reduction (e.g., H₂/Pd-C) nitro_prod->reduction diamine 3,5-Difluoro-2,4-dimethoxybenzene-1,2-diamine reduction->diamine condensation Step 3: Cyclocondensation (R-COOH, H⁺, Heat) diamine->condensation product Product: 2-R-5,7-Difluoro-4,6-dimethoxy-1H-benzimidazole condensation->product

Sources

Application Notes and Protocols for the Pictet-Spengler Reaction of 3,5-Difluoro-2,4-dimethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for conducting the Pictet-Spengler reaction with a focus on the challenging, yet synthetically valuable, 3,5-difluoro-2,4-dimethoxyaniline scaffold. The unique electronic and steric properties of this substrate necessitate a carefully considered approach to achieve successful cyclization and the formation of novel tetrahydro-γ-carboline derivatives. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental guidance.

Introduction: The Pictet-Spengler Reaction in Modern Synthesis

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of heterocyclic chemistry.[1][2] It facilitates the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2][3] The reaction's driving force is the formation of a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic substitution with the electron-rich aryl ring.[2]

While traditionally employed with electron-rich β-arylethylamines like tryptamine, its application to aniline derivatives to form tetrahydro-γ-carbolines is a more recent and challenging extension.[4] The reduced nucleophilicity of the aniline nitrogen compared to an alkyl amine and the potential for competing side reactions require careful optimization of reaction conditions.

The substrate of focus here, this compound, presents a unique set of challenges and opportunities. The two methoxy groups significantly increase the electron density of the aromatic ring, which is favorable for the cyclization step. Conversely, the two fluorine atoms are strongly electron-withdrawing, and the overall substitution pattern creates considerable steric hindrance around the aniline nitrogen. This guide will address these challenges and provide a roadmap for the successful application of the Pictet-Spengler reaction to this promising class of compounds.

Mechanistic Considerations for this compound Derivatives

The Pictet-Spengler reaction of a this compound derivative is anticipated to proceed through the following key steps, as illustrated in the diagram below:

  • Iminium Ion Formation: The reaction commences with the condensation of the aniline with an aldehyde to form a hemiaminal intermediate. Under acidic conditions, this intermediate readily loses a molecule of water to generate a highly reactive iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aniline ring, activated by the two methoxy groups, acts as a nucleophile and attacks the electrophilic iminium ion in an intramolecular fashion. This is the ring-closing step and is typically the rate-determining step of the reaction.

  • Rearomatization: The resulting carbocation intermediate is then deprotonated to restore the aromaticity of the ring system, yielding the final tetrahydro-γ-carboline product.

Pictet_Spengler_Mechanism Proposed Reaction Mechanism Start This compound + Aldehyde (R-CHO) Iminium Iminium Ion Intermediate Start->Iminium + H⁺ - H₂O inv1 Iminium->inv1 Cyclized Cyclized Intermediate (Carbocation) inv2 Cyclized->inv2 Product Tetrahydro-γ-carboline Product inv1->Cyclized Intramolecular Electrophilic Attack inv2->Product - H⁺ (Rearomatization)

Caption: Proposed mechanism for the Pictet-Spengler reaction.

Key Considerations for this Specific Substrate:

  • Role of Methoxy Groups: The two methoxy groups are crucial for activating the aromatic ring towards electrophilic attack. Their strong electron-donating nature helps to overcome the deactivating effect of the fluorine atoms.

  • Impact of Fluorine Atoms: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the aniline nitrogen, potentially slowing down the initial iminium ion formation. However, their presence can be highly desirable in the final product for modulating physicochemical properties in drug discovery.

  • Steric Hindrance: The ortho- and para-methoxy groups, along with the meta-fluoro groups relative to the amino group, create a sterically crowded environment. This can hinder the approach of the aldehyde and may require more forcing reaction conditions.

Experimental Protocols

The following protocols are designed as a starting point for the Pictet-Spengler reaction of this compound derivatives. Optimization may be required depending on the specific aldehyde used.

General Materials and Methods
Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Aldehyde≥98%Commercially Available
Trifluoroacetic Acid (TFA)Reagent GradeStandard Chemical Supplier
Dichloromethane (DCM)AnhydrousStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Chemical Supplier
Silica Gel230-400 meshStandard Chemical Supplier
Step-by-Step Protocol for the Pictet-Spengler Reaction

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation Dissolve aniline derivative and aldehyde in anhydrous DCM. B 2. Reaction Initiation Cool the mixture to 0 °C and add TFA dropwise. A->B C 3. Reaction Progression Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS. B->C D 4. Work-up Quench with saturated NaHCO₃ solution. C->D E 5. Extraction Extract the aqueous layer with DCM (3x). D->E F 6. Drying and Concentration Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. E->F G 7. Purification Purify the crude product by flash column chromatography. F->G

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 eq).

  • Reagent Addition: Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Add the desired aldehyde (1.1 eq).

  • Acid Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-γ-carboline.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
No reaction or low conversion Insufficiently acidic catalyst; Steric hindrance; Low reactivity of the aldehydeIncrease the amount of TFA (up to 5 eq) or try a stronger Brønsted acid (e.g., methanesulfonic acid). Consider using a Lewis acid catalyst such as BF₃·OEt₂.[5] Increase the reaction temperature or prolong the reaction time.
Formation of side products Polymerization of the aldehyde or aniline; Competing side reactionsEnsure slow, dropwise addition of the acid catalyst at low temperature. Use a slight excess of the aldehyde to ensure full consumption of the aniline.[6]
Difficulty in purification Close polarity of starting material and productOptimize the solvent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation.

Conclusion

The Pictet-Spengler reaction of this compound derivatives represents a challenging yet rewarding synthetic endeavor. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate the complexities of this transformation. By carefully controlling reaction conditions and anticipating potential challenges, the synthesis of novel and potentially bioactive tetrahydro-γ-carboline scaffolds is readily achievable. The unique substitution pattern of the starting aniline offers a gateway to compounds with intriguing electronic and pharmacological properties, making this an exciting area for further exploration in drug discovery and materials science.

References

  • Recent advances on the synthesis and application of tetrahydro-γ-carbolines. RSC Advances.
  • Pictet-Spengler Reaction. J&K Scientific LLC.
  • Pictet-Spengler reaction. Name-Reaction.com.
  • Pictet–Spengler reaction. Wikipedia.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • The Pictet-Spengler Reaction Updates Its Habits.

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Application Notes & Protocols: The Strategic Use of 3,5-Difluoro-2,4-dimethoxyaniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Rationale for Fluorinated and Methoxylated Anilines in Agrochemical Design

The development of novel agrochemicals is a continuous effort to overcome resistance, enhance efficacy, and improve safety profiles. The strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design. 3,5-Difluoro-2,4-dimethoxyaniline is a highly functionalized building block that offers a unique combination of electronic and steric properties. The two fluorine atoms, being highly electronegative, can significantly alter the pKa of the aniline nitrogen, influence metabolic stability, and enhance binding affinity to target proteins through favorable electrostatic interactions. Concurrently, the methoxy groups provide steric bulk and can act as hydrogen bond acceptors, further modulating the molecule's interaction with its biological target.

These application notes serve as a comprehensive guide for leveraging this compound as a key intermediate in the synthesis of next-generation agrochemicals. We will explore its application in the synthesis of a potential herbicidal agent, detailing a robust protocol and the scientific reasoning behind the experimental design. While this compound is a versatile precursor for various active ingredients, we will focus on its use in creating N-phenyl-3-cyanopyridin-2-amine derivatives, a class of compounds with potential herbicidal activity.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful synthesis and scale-up.

PropertyValueSource
CAS Number 195136-67-5[1]
Molecular Formula C₈H₉F₂NO₂[1]
Molecular Weight 189.16 g/mol [2]
Appearance Solid (typical)[3]
Key Functional Groups Aniline (-NH₂), Ether (-OCH₃), Fluoro (-F)

The aniline group serves as the primary reactive site for nucleophilic substitution or addition reactions, making it a versatile handle for constructing more complex molecules.[2]

Application in Agrochemical Synthesis: A Case Study in Herbicide Development

Substituted anilines are crucial intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[4] For instance, halogenated anilines are foundational to the synthesis of benzoylurea insecticides.[5][6] The unique substitution pattern of this compound makes it an attractive candidate for creating novel active ingredients.

Here, we propose its application in the synthesis of a novel N-(3,5-difluoro-2,4-dimethoxyphenyl)-3-cyanopyridin-2-amine, a scaffold analogous to known herbicidal compounds that act by inhibiting key plant enzymes.[7][8] Phenylpyridine and phenylpyrazine derivatives have demonstrated significant herbicidal activities.[4][7][9]

Proposed Synthetic Pathway

The proposed synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction, a common strategy in agrochemical synthesis.

G cluster_product Product A This compound C N-(3,5-difluoro-2,4-dimethoxyphenyl)- 3-cyanopyridin-2-amine (Target Herbicide Candidate) A->C B 2-Chloro-3-cyanopyridine B->C reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) Heat reagents->C

Caption: Proposed synthesis of a novel herbicidal candidate.

Experimental Protocol: Synthesis of N-(3,5-difluoro-2,4-dimethoxyphenyl)-3-cyanopyridin-2-amine

This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
  • This compound (CAS: 195136-67-5)

  • 2-Chloro-3-cyanopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Synthetic Procedure

G start Start: Assemble Glassware under Inert Atmosphere step1 Step 1: Dissolve Aniline Add this compound to anhydrous DMF. start->step1 step2 Step 2: Add Base Carefully add NaH portion-wise at 0 °C. step1->step2 step3 Step 3: Stir Allow to stir at room temperature for 30 minutes. step2->step3 step4 Step 4: Add Pyridine Add 2-Chloro-3-cyanopyridine dissolved in DMF. step3->step4 step5 Step 5: Heat Reaction Heat to 80-100 °C and monitor by TLC. step4->step5 step6 Step 6: Quench Reaction Cool to room temperature and carefully quench with water. step5->step6 step7 Step 7: Extraction Extract with Ethyl Acetate (3x). step6->step7 step8 Step 8: Wash & Dry Wash combined organic layers with brine and dry over MgSO₄. step7->step8 step9 Step 9: Purify Concentrate and purify by silica gel chromatography. step8->step9 end End: Characterize Product (NMR, MS) step9->end

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Method:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to a flame-dried round-bottom flask. Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) in small portions. Causality: NaH is a strong, non-nucleophilic base that deprotonates the aniline nitrogen to form a more reactive sodium amide salt. Performing this at 0°C controls the exothermic reaction and prevents side reactions.

  • Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution may become darker, indicating the formation of the anilide anion.

  • Nucleophilic Attack: Add a solution of 2-Chloro-3-cyanopyridine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture. Causality: The electron-withdrawing cyano group and the ring nitrogen activate the 2-position of the pyridine ring towards nucleophilic aromatic substitution.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC until the starting aniline is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layer should be washed with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR and MS to confirm its structure and purity.

Trustworthiness and Self-Validation

The success of this protocol relies on key self-validating checkpoints:

  • TLC Monitoring: The disappearance of the starting aniline spot and the appearance of a new, typically higher Rf product spot provides real-time validation of the reaction's progress.

  • Color Change: A distinct color change upon addition of NaH and during the reaction can indicate the formation of the desired intermediates and product.

  • Spectroscopic Analysis: Final confirmation of the product's identity and purity via NMR and MS is non-negotiable. The expected proton and carbon signals, along with the correct molecular ion peak, validate the synthetic outcome.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol detailed above provides a robust and scientifically sound method for its incorporation into a potential herbicidal scaffold. The unique electronic properties conferred by the fluorine and methoxy substituents offer a rich avenue for structure-activity relationship (SAR) studies. By modifying the pyridine component or using this aniline in other coupling reactions, researchers can generate diverse libraries of compounds for screening against a wide range of agricultural pests and diseases.

References

  • Eureka | Patsnap. Synthetic method of 3, 5-dichloro-2, 4-difluoroaniline. Available at: [Link]

  • PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Available at: [Link]

  • Google Patents. Process for preparing 3,5-difluoroaniline.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Google Patents. Method for synthesizing 2,4-dimethoxyaniline.
  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available at: [Link]

  • Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Available at: [Link]

  • PubChem. 3,5-Difluoro-4-methoxyaniline. Available at: [Link]

  • PubChem. 3,5-Difluoro-2-iodo-4-methoxyaniline. Available at: [Link]

  • Journal of Pesticide Science. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Available at: [Link]

  • CHIMIA. Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. Available at: [Link]

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Application Notes and Protocols: Difluoroalkylation of N-substituted 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Difluoroalkylated Anilines in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery.[1] Among these, the gem-difluoroalkyl group (CF2R) has emerged as a critical pharmacophore. It can act as a bioisostere for carbonyl or sulfonyl groups, enhance metabolic stability, and modulate lipophilicity and binding affinity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of drug candidates.[1] Anilines are prevalent structural motifs in a vast number of pharmaceuticals, but their susceptibility to metabolic oxidation can lead to toxicity.[2][3] The strategic difluoroalkylation of anilines, particularly at the para-position, can circumvent these metabolic liabilities while introducing beneficial physicochemical properties.[4]

This guide provides a detailed examination of the difluoroalkylation of N-substituted 3,5-difluoro-2,4-dimethoxyaniline, a highly functionalized and electron-rich aromatic system. We will explore the underlying reaction mechanisms, provide step-by-step experimental protocols, and discuss the necessary characterization and purification techniques. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of novel fluorinated compounds for drug development.

Mechanistic Insights: The "Why" Behind the Synthesis

The difluoroalkylation of anilines is predominantly achieved through a radical-mediated pathway.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The most common approach involves a photoinduced single electron transfer (SET) process.[1]

Photoinduced Difluoroalkylation: A Radical-Driven Transformation

Two primary photoinduced methods are prevalent for the difluoroalkylation of anilines: one employing an external photocatalyst and another that leverages the formation of an electron donor-acceptor (EDA) complex.[1]

  • Organophotocatalysis: In this approach, a photocatalyst, such as Eosin Y, is excited by visible light.[1] The excited photocatalyst then engages in a SET event with the difluoroalkylating agent (e.g., ethyl difluoroiodoacetate), generating a difluoroalkyl radical. The oxidized photocatalyst is subsequently reduced by the electron-rich aniline, regenerating the catalyst and forming an aniline radical cation. These two radical species then combine to form the desired product after deprotonation.[1]

  • Electron Donor-Acceptor (EDA) Complex Formation: A more streamlined approach involves the direct formation of an EDA complex between the electron-rich aniline (donor) and the difluoroalkylating agent (acceptor).[1][7] This complex can absorb visible light, leading to a direct SET event that generates the difluoroalkyl radical and the aniline radical cation, thus initiating the reaction cascade without the need for an external photocatalyst.[1] Given the highly electron-rich nature of this compound, the EDA complex pathway is a particularly attractive and efficient option.

The proposed mechanism for the exogenous photocatalyst-free difluoroalkylation is depicted below:

G cluster_0 EDA Complex Formation & Photoexcitation cluster_1 Radical Generation (SET) cluster_2 C-C Bond Formation & Rearomatization Aniline Aniline (Donor) EDA [Aniline---I-CF2-R] EDA Complex Aniline->EDA Reagent R-CF2-I (Acceptor) Reagent->EDA Photo_EDA [Aniline---I-CF2-R]* Excited EDA Complex EDA->Photo_EDA Visible Light (hν) Aniline_Radical Aniline Radical Cation Photo_EDA->Aniline_Radical SET CF2_Radical •CF2-R Radical Photo_EDA->CF2_Radical Intermediate Cationic Intermediate Aniline_Radical->Intermediate + •CF2-R Product Difluoroalkylated Aniline Intermediate->Product - H+ Base Base

Caption: Proposed mechanism for photoinduced difluoroalkylation via an EDA complex.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the difluoroalkylation of an N-substituted this compound using ethyl difluoroiodoacetate as the difluoroalkylating agent in a photocatalyst-free system.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationRecommended Supplier
N-substituted this compound>98% purityCommercially available
Ethyl difluoroiodoacetate>97% purityCommercially available
Sodium Carbonate (Na2CO3)Anhydrous, >99.5%Standard chemical supplier
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.8%Standard chemical supplier
Schlenk tube or reaction vialBorosilicate glassStandard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Blue LED lamp (450-470 nm)-Standard laboratory supplier
Syringes and needles-Standard laboratory supplier
Standard glassware for workup-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Flash chromatography system-Standard laboratory supplier
Detailed Reaction Setup and Procedure

The following workflow diagram illustrates the key steps of the experimental protocol:

G start Start reagents 1. Add aniline (1.0 eq), Na2CO3 (2.0 eq) to vial start->reagents solvent 2. Add anhydrous DMSO reagents->solvent reagent_add 3. Add ethyl difluoroiodoacetate (1.5 eq) via syringe solvent->reagent_add degas 4. Degas with N2/Ar (3 cycles) reagent_add->degas irradiate 5. Irradiate with blue LEDs at room temperature for 24h degas->irradiate quench 6. Quench reaction with saturated NH4Cl (aq) irradiate->quench extract 7. Extract with EtOAc (3 times) quench->extract dry 8. Dry organic layer (Na2SO4) and filter extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by flash chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the difluoroalkylation of N-substituted this compound.

Step-by-Step Protocol:

  • Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the N-substituted this compound (0.3 mmol, 1.0 equiv.) and anhydrous sodium carbonate (0.6 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 1.0 mL) to the reaction vessel.

  • Reagent Addition: Add ethyl difluoroiodoacetate (0.45 mmol, 1.5 equiv.) to the reaction mixture via syringe.

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.

  • Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp and begin stirring. Irradiate the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Workup - Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Filter the mixture and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure difluoroalkylated aniline derivative.[8]

Product Characterization: Confirming Success

Unambiguous characterization of the final product is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic and N-substituent protons, as well as the protons of the ethyl ester group from the difluoroalkyl moiety.

    • ¹⁹F NMR: This is a crucial technique for confirming the presence of the CF2 group. A characteristic triplet (due to coupling with the adjacent CH protons, if any) or a more complex pattern will be observed.

    • ¹³C NMR: Will show the signals for all carbon atoms, with the CF2 carbon appearing as a triplet due to C-F coupling.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

Trustworthiness and Self-Validation: Ensuring Reproducibility

To ensure the validity and reproducibility of this protocol, several control experiments and checks should be performed:

  • Control Reaction: Run the reaction under the same conditions but in the absence of light. The absence or negligible formation of the product will confirm the photo-dependent nature of the transformation.

  • Radical Scavenger: Introduce a radical scavenger like TEMPO into the reaction mixture.[1] A significant inhibition of the reaction will provide strong evidence for a radical-mediated mechanism.

  • Spectroscopic Consistency: The spectroscopic data (NMR, MS) obtained should be fully consistent with the proposed structure of the difluoroalkylated product.

By implementing these validation steps, researchers can have high confidence in the results obtained from this protocol.

References

  • Gomez-Ballesteros, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12089–12098. [Link]

  • Chen, Q.-Y. (2021). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Chinese Journal of Chemistry, 39(1), 202-210. [Link]

  • Wang, Z.-L., et al. (2020). Promising reagents for difluoroalkylation. Organic Chemistry Frontiers, 7(15), 2029-2046. [Link]

  • Li, J., et al. (2020). Difluoroisoxazolacetophenone: A Difluoroalkylation Reagent for Organocatalytic Vinylogous Nitroaldol Reactions of 1,2-Diketones. Organic Letters, 22(20), 7948–7953. [Link]

  • Wang, Z.-L., et al. (2020). Promising reagents for difluoroalkylation. Organic Chemistry Frontiers, 7(15), 2029-2046. [Link]

  • Hu, J., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1165-1176. [Link]

  • Gomez-Ballesteros, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. ResearchGate. [Link]

  • Gomez-Ballesteros, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12089–12098. [Link]

  • Barata-Vallejo, S., et al. (2022). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 21(6), 963-977. [Link]

  • Postigo, A. (2020). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis, 362(15), 3029-3053. [Link]

  • Wang, X., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry, 87(5), 3546–3554. [Link]

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Application Notes and Protocols for the Synthesis of Azo Dyes Using 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Modern Dye Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to fine-tune molecular properties. In the realm of synthetic dyes, fluorinated anilines are increasingly utilized as precursors for high-performance colorants.[1] The strong electronegativity and unique steric profile of fluorine can significantly enhance the photophysical and chemical properties of a chromophore. These enhancements include improved light and thermal stability, increased molar absorptivity, and greater resistance to chemical degradation, making them ideal for demanding applications.[1][2]

3,5-Difluoro-2,4-dimethoxyaniline is a highly functionalized aromatic amine that serves as a versatile building block for the synthesis of advanced azo dyes.[3] The presence of two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on the aniline ring creates a unique electronic environment. This substitution pattern influences the reactivity of the amine group and the spectral properties of the resulting dyes. The aniline's primary amine functionality allows for its conversion into a diazonium salt, a highly reactive intermediate that can be coupled with a variety of aromatic compounds to form azo dyes.[3]

This application note provides a comprehensive guide to the use of this compound in the synthesis of azo dyes. It includes a detailed, step-by-step protocol for a representative synthesis, an explanation of the underlying chemical principles, and a discussion of the potential applications of the resulting dyes.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis and safe handling.

PropertyValueSource
CAS Number 195136-67-5[3]
Molecular Formula C₈H₉F₂NO₂[3]
Molecular Weight 189.16 g/mol [3]
Appearance Not specified, likely a solid
Storage Store sealed in a dry environment at 2-8°C for optimal stability.[3]

Health and Safety Precautions

This compound is classified as a hazardous chemical and must be handled with appropriate safety measures.[3]

  • Hazard Statements: May cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle the material in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a vibrant azo dye through the diazotization of this compound and subsequent coupling with N,N-dimethylaniline.

Experimental Workflow Diagram

DyeSynthesisWorkflow Workflow for Azo Dye Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Isolation and Purification start_diaz Dissolve this compound in HCl/Water cool_diaz Cool to 0-5°C (Ice Bath) start_diaz->cool_diaz 1 add_nitrite Add NaNO₂ Solution Dropwise cool_diaz->add_nitrite 2 stir_diaz Stir for 30 min at 0-5°C add_nitrite->stir_diaz 3 diaz_salt Diazonium Salt Solution stir_diaz->diaz_salt 4 add_diaz_salt Add Diazonium Salt Solution Dropwise diaz_salt->add_diaz_salt To Coupling Reaction prep_coupler Dissolve N,N-Dimethylaniline in Acetic Acid/Water cool_coupler Cool to 0-5°C (Ice Bath) prep_coupler->cool_coupler 5 cool_coupler->add_diaz_salt 6 stir_couple Stir for 1-2 hours at 0-5°C add_diaz_salt->stir_couple 7 precipitate Azo Dye Precipitate stir_couple->precipitate 8 filtration Vacuum Filtration precipitate->filtration Isolate Product washing Wash with Cold Water and Ethanol filtration->washing 9 drying Dry in a Vacuum Oven washing->drying 10 final_product Purified Azo Dye drying->final_product 11

Caption: Step-by-step workflow for the synthesis of an azo dye.

Materials and Reagents
  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate

  • Deionized Water

  • Ethanol

  • Ice

Procedure

Part 1: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.89 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of deionized water.

  • Cool the suspension to 0-5°C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[4]

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5°C. A clear solution of the diazonium salt should form.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 30 minutes to ensure the reaction is complete.

Part 2: Azo Coupling Reaction

  • In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 30 mL of a 50% aqueous acetic acid solution.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part 1) to the cold N,N-dimethylaniline solution with continuous, efficient stirring. A colored precipitate of the azo dye will form immediately.

  • After the addition is complete, add a solution of 5 g of sodium acetate in 15 mL of water to adjust the pH and promote the coupling reaction.

  • Maintain the temperature below 5°C and continue stirring for 1-2 hours to ensure complete coupling.

Part 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is colorless.

  • Further wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified azo dye in a vacuum oven at 50-60°C to a constant weight.

Expected Results and Characterization

The synthesized azo dye is expected to be a brightly colored solid. The exact color and spectroscopic properties will depend on the electronic nature of the final molecule.

Expected Spectroscopic Properties

The resulting azo dye can be characterized using various spectroscopic techniques. Below are the expected ranges for a dye of this type.

Spectroscopic TechniqueExpected Observations
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (typically 400-600 nm), indicative of the extended π-conjugated system of the azo dye.
FT-IR Spectroscopy Characteristic peaks for the N=N stretching of the azo group (around 1400-1450 cm⁻¹), as well as peaks corresponding to the aromatic C-H and C=C bonds.
¹H NMR Spectroscopy A complex pattern of signals in the aromatic region, corresponding to the protons on the two substituted benzene rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.

Discussion: The Rationale Behind the Protocol

The synthesis of azo dyes via diazotization and coupling is a classic and robust method in organic chemistry.

  • Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt.[4] The low temperature is critical to prevent the highly reactive diazonium salt from decomposing and releasing nitrogen gas. The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid in the acidic medium, is the key reactive species that attacks the nucleophilic amine.

  • Azo Coupling: The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction.[5] The coupling with N,N-dimethylaniline occurs at the para position due to the strong activating and para-directing effect of the dimethylamino group. The reaction is typically carried out in a slightly acidic to neutral medium to ensure the coupling component is sufficiently activated and the diazonium salt remains stable.

Applications and Future Perspectives

Azo dyes derived from this compound are anticipated to have applications in areas where high performance is required.

  • Disperse Dyes: The non-ionic nature and potential for high stability make these dyes suitable for dyeing synthetic fibers such as polyester.[6] The presence of fluorine can enhance the sublimation fastness, a critical property for disperse dyes.

  • High-Performance Pigments: With appropriate structural modifications, these azo compounds could be developed into high-performance pigments for use in coatings, plastics, and inks, offering superior weather and lightfastness.[7]

  • Functional Materials: The unique electronic properties imparted by the fluorine and methoxy substituents may make these dyes interesting candidates for applications in materials science, such as in organic electronics or as components in stimuli-responsive materials.

Further research could explore the synthesis of a library of dyes by varying the coupling component to tune the color and properties of the final products. The investigation of their photophysical properties in detail will be crucial for identifying their most promising applications.

References

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  • Google Patents. Method of dyeing with dispersible azo anilino dyestuffs. US4152114A.
  • Google Patents. Disperse azo dyes, a process for the preparation thereof and the use... WO2014016072A1.
  • FUW Trends in Science & Technology Journal. SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. [Link]

  • Google Patents. Process for preparing 3,5-difluoroaniline. US5977412A.
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  • NINGBO INNO PHARMCHEM CO.,LTD. Aniline: The Backbone of High-Performance Pigment Manufacturing. [Link]

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  • MDPI. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. [Link]

  • Yinyun. High-performance Environmentally Friendly Inorganic Pigments Used in Fluorocarbon Coatings At Home And Abroad. [Link]

  • ResearchGate. Synthesis of the dyestuffs and their intermediates; R = CH 3 in 1, 3,... [Link]

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Role of fluorinated anilines in the development of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: The Strategic Role of Fluorinated Anilines in the Development of Potent and Selective Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction: The Kinase Challenge and the Aniline Solution

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[2] Small molecule kinase inhibitors have revolutionized treatment paradigms, yet achieving high potency and selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[3]

A common and effective strategy in kinase inhibitor design involves the use of a heterocyclic core scaffold that mimics the adenine ring of ATP. Attached to this core is often an aniline moiety, which serves as a crucial "hinge-binding" element. The aniline's amino group forms key hydrogen bonds with the backbone amide residues of the kinase hinge region, providing a stable anchor point for the inhibitor.[4] While effective, the simple aniline scaffold offers a significant opportunity for optimization. This is where the unique properties of fluorine come into play. By strategically incorporating fluorine atoms onto the aniline ring, medicinal chemists can profoundly enhance the pharmacological profile of an inhibitor, transforming a promising lead into a viable drug candidate.[5]

The Fluorine Advantage: Modulating Molecular Properties for Superior Performance

The introduction of fluorine, the most electronegative element, into the aniline scaffold is not merely an incremental change; it is a strategic decision that leverages fluorine's unique properties to overcome common drug development hurdles.[6]

Tuning Physicochemical Properties: pKa, Lipophilicity, and Conformation

The electronic and steric properties of fluorine allow for the fine-tuning of a molecule's fundamental characteristics.[7]

  • pKa Modulation: Fluorine's strong electron-withdrawing nature significantly lowers the pKa of the aniline nitrogen.[6][7] A lower pKa reduces the basicity of the aniline, which can be highly advantageous. Overly basic compounds are often highly charged at physiological pH, leading to poor membrane permeability and reduced oral bioavailability. By decreasing basicity, fluorination helps ensure the compound remains neutral enough to cross cellular membranes.[6]

  • Lipophilicity Enhancement: While fluorine is highly electronegative, the C-F bond itself is poorly polarizable, which often leads to an increase in the molecule's overall lipophilicity (measured as logP or logD).[5][8] This enhanced lipophilicity can improve passive membrane permeability and strengthen binding affinity by facilitating interactions with hydrophobic pockets in the kinase active site.[4][6] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.[6]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the inhibitor. Electrostatic interactions between the C-F bond and other parts of the molecule can stabilize a specific "bioactive conformation" that is optimal for binding to the target kinase, thereby improving potency.[5]

cluster_0 Strategic Fluorination of Aniline Scaffold cluster_1 Impact on Drug Properties F Fluorine Incorporation pKa Lowers pKa (Reduces Basicity) F->pKa Inductive Effect LogP Increases Lipophilicity (logP / logD) F->LogP Hydrophobicity MetStab Blocks Metabolic Sites F->MetStab C-F Bond Strength Bioavailability Improved Oral Bioavailability pKa->Bioavailability LogP->Bioavailability Binding Enhanced Binding Affinity & Selectivity LogP->Binding PK Improved Pharmacokinetics (Longer Half-Life) MetStab->PK

Caption: The impact of fluorination on the physicochemical properties of aniline-based inhibitors.

Enhancing Pharmacokinetic Profile: The Metabolic Shield

One of the most powerful applications of fluorine is to improve a drug's metabolic stability. Aromatic rings, like aniline, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and a short in-vivo half-life. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[9] Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") on the aniline ring effectively "shields" it from oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[5][6][10]

Fluorinated Anilines in FDA-Approved Kinase Inhibitors

The theoretical advantages of fluorinated anilines are borne out by their prevalence in numerous clinically successful kinase inhibitors. These compounds serve as crucial pharmacophores that target a wide range of kinases implicated in cancer.[4][11]

Drug NamePrimary Kinase Target(s)Fluorinated Aniline MoietyTherapeutic Application
Gefitinib EGFR3-Chloro-4-fluoroanilineNon-Small Cell Lung Cancer
Lapatinib EGFR, HER23-Fluoro-4-(benzyloxy)aniline fragmentHER2-Positive Breast Cancer
Vandetanib VEGFR2, EGFR, RET4-Bromo-2-fluoroanilineMedullary Thyroid Cancer
Nilotinib BCR-Abl, c-Kit, PDGFR4-Methyl-3-(trifluoromethyl)anilineChronic Myeloid Leukemia
Regorafenib VEGFR, PDGFR, Kit, RET, Raf4-Chloro-3-(trifluoromethyl)anilineColorectal Cancer, GIST
Pexidartinib CSF1R5-Chloro-2-pyridinylamine core with fluorophenylTenosynovial Giant Cell Tumor

Data compiled from multiple sources, including BenchChem and FDA approval information.[4][11][12][]

Application Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol outlines a representative synthesis of a kinase inhibitor scaffold using a fluorinated aniline building block. The strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a common method for coupling anilines to activated heterocyclic cores.

Objective: To synthesize an N-(3-chloro-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.

G SM1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1 SNAr Reaction SM1->step1 SM2 3-Chloro-4-fluoroaniline SM2->step1 Product N-(3-chloro-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Final Product) step1->Product

Caption: General synthetic workflow for the preparation of a pyrimidine-based kinase inhibitor core.

Materials:
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)[11]

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • 2-Propanol (or n-Butanol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates, LC-MS for reaction monitoring

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and 3-Chloro-4-fluoroaniline (1.1 eq).

  • Solvent and Base Addition: Add 2-Propanol to the flask to create a slurry (approx. 0.1 M concentration). Add DIPEA (3.0 eq) to the mixture.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 82°C for 2-Propanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. A precipitate of the product should form. If not, slowly add water to induce precipitation. c. Collect the solid product by vacuum filtration. d. Wash the solid with cold water, followed by a small amount of cold 2-Propanol or diethyl ether to remove impurities.

  • Purification and Characterization: a. Dry the collected solid under vacuum. b. If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization. c. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Principle: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP. The amount of ADP is quantified via a coupled enzyme reaction that produces light.

A 1. Prepare serial dilution of Fluorinated Aniline Inhibitor C 3. Add Inhibitor dilutions to respective wells. Incubate. A->C B 2. Add Kinase Enzyme to wells of a 96-well plate B->C D 4. Initiate reaction by adding Substrate/ATP mixture C->D E 5. Incubate at 30°C to allow phosphorylation D->E F 6. Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP & generate luminescence F->G H 8. Read luminescence on a plate reader and calculate IC₅₀ G->H

Caption: Workflow for a luminescence-based in vitro kinase activity assay (e.g., ADP-Glo™).

Materials:
  • Synthesized fluorinated aniline inhibitor

  • Target Kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Include a "no inhibitor" control (DMSO only).[2]

  • Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well. b. Add 2.5 µL of the target kinase solution (at a pre-determined optimal concentration) to each well. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction.[2]

  • Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP. b. Incubate for 40 minutes at room temperature.[2] c. Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase reaction. d. Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Application Protocol 3: Kinase Selectivity Profiling

Achieving selectivity is paramount to minimize off-target effects and potential toxicity.[1] A highly selective inhibitor preferentially binds to its intended target over other kinases. Selectivity is assessed by screening the compound against a large panel of kinases.[14][15]

Objective: To determine the selectivity profile of the synthesized inhibitor by measuring its IC₅₀ against a panel of representative kinases.

Methodology:
  • Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel. The panel should include the primary target kinase as well as other closely related kinases (within the same family) and diverse kinases from across the kinome.[1]

  • Assay Performance: Perform kinase inhibition assays for each kinase in the panel using the protocol described in Section 5. A single high concentration (e.g., 1 or 10 µM) can be used for an initial screen to identify "hits," followed by full IC₅₀ determination for any kinase showing significant inhibition (>50%).

  • Data Presentation and Interpretation: Summarize the IC₅₀ values in a table. A compound is considered selective if its IC₅₀ value against the primary target is significantly lower (e.g., >100-fold) than against other kinases.

Hypothetical Selectivity Data:
Kinase TargetIC₅₀ of Synthesized Inhibitor (nM)
EGFR (Primary Target) 12
VEGFR21,550
PDGFRβ2,300
Src>10,000
Abl8,500
Aurora A>10,000

This data indicates high selectivity for the primary target, EGFR, over other tested kinases.

Conclusion

The strategic incorporation of fluorinated anilines is a cornerstone of modern kinase inhibitor design. Fluorine's ability to modulate pKa, enhance lipophilicity, and block metabolic oxidation provides a powerful toolkit for medicinal chemists to refine lead compounds into potent, selective, and bioavailable drugs.[5][6] The protocols outlined here provide a fundamental workflow, from the rational synthesis of a fluorinated aniline-containing scaffold to its rigorous biochemical evaluation. As the demand for more precise and durable cancer therapies grows, the nuanced and strategic use of fluorine will undoubtedly continue to play a pivotal role in the development of next-generation kinase inhibitors.

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  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website.
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  • Silverman, R. B. (2012). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Journal of Organic Chemistry, 77(13), 5199-5211.
  • de Oliveira, P. F., & de Souza, R. O. M. A. (2019). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society, 30(8), 1593-1617.
  • Aubert, D. F., & Wipf, P. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7539–7543.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14794-14863.
  • Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2733-2738.
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 1. BOC Sciences Website.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
  • ResearchGate. (2025).
  • Roskoski, R. Jr. (2020). FDA-approved small-molecule kinase inhibitors. Pharmacological Research, 152, 104609.
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  • Terp, M. G., O'Hare, T., & Zabriskie, M. S. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(10), 1309-1322.
  • Pomerantz, W. C., & Macks, D. E. (2015). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 48(8), 2234-2242.

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Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Difluoro-2,4-dimethoxyaniline (CAS: 195136-67-5) is a highly functionalized aromatic amine, serving as a critical building block in medicinal chemistry and materials science.[1] Its unique electronic profile, imparted by competing electron-donating methoxy groups and electron-withdrawing fluorine atoms, makes it a valuable precursor for complex molecular architectures. However, this same substitution pattern presents distinct challenges during purification. The aniline moiety is susceptible to oxidation, while the presence of multiple functional groups can lead to a complex mixture of isomers and reaction byproducts that are difficult to separate.

This guide provides field-proven troubleshooting advice and standardized protocols to help researchers navigate the common purification challenges associated with this compound, ensuring high purity and optimal yield for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for fluorinated anilines (e.g., multi-step nitration, halogenation, reduction, and methoxylation sequences), you should anticipate the following:

  • Isomeric Impurities: Positional isomers, such as 5-Fluoro-2,4-dimethoxyaniline, can form if electrophilic substitution steps are not perfectly regioselective. These are often the most challenging to remove due to their similar physicochemical properties.

  • Partially Reacted Intermediates: Depending on the pathway, this could include mono-methoxylated, mono-fluorinated, or incompletely reduced (e.g., nitro- or nitroso-) analogues.

  • Byproducts from Side Reactions: Demethylation of the methoxy groups or dehalogenation can occur under harsh acidic, basic, or reductive conditions.[2]

  • Starting Materials: Incomplete conversion will leave residual starting materials in your crude product.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon) or bases (e.g., triethylamine) may be present.[2][3]

Q2: My purified this compound is a beige or brownish solid, not white. Is this a problem?

A2: Not necessarily, but it warrants investigation. Anilines as a class are prone to air oxidation, which can form highly colored, often polymeric, impurities. While a slight off-white or beige color in a solid that is otherwise pure by NMR and LC-MS may be acceptable for some applications, a distinct brown or reddish color indicates significant oxidation or the presence of persistent impurities. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating or concentration steps.

Q3: What are the ideal storage and handling conditions for this compound?

A3: To ensure long-term stability and prevent degradation, this compound should be stored sealed in a dry environment at 2-8°C.[1] For handling, it is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Which analytical techniques are most effective for assessing the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is the gold standard for quantifying purity and detecting non-volatile impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which provides critical clues to their structure.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying any structural isomers or byproducts.

  • Gas Chromatography (GC): Suitable for assessing purity if the compound and its likely impurities are thermally stable and volatile. It has been used effectively for analyzing related difluoroanilines.[3]

Part 2: Troubleshooting Guide

Problem 1: After an aqueous workup and solvent removal, my crude product purity is below 95% and contains multiple impurities.

Solution: This is a common scenario requiring a systematic purification strategy. The optimal path depends on the nature of the impurities. Use the following decision workflow to select the best approach.

Purification_Workflow start Assess Crude Product (TLC, LC-MS, ¹H NMR) decision1 Impurities Primarily Baseline/Polar? start->decision1 decision2 Impurities Non-Polar (Higher Rf)? decision1->decision2 No action_wash Perform Acid/Base Extraction (e.g., 1M HCl wash to remove basic impurities, or NaHCO₃ wash for acidic ones). decision1->action_wash Yes decision3 Impurities Close to Product Spot (Isomers, Homologs)? decision2->decision3 No action_recrystallize Attempt Recrystallization (See Protocol 1) decision2->action_recrystallize Yes (If solid) action_chrom_normal Normal-Phase Column Chromatography (Silica, Hexanes/EtOAc gradient) (See Protocol 2) decision3->action_chrom_normal Yes, Moderate Separation action_chrom_special Specialized Chromatography (Reverse-Phase or Fluorous HPLC) decision3->action_chrom_special Yes, Poor Separation action_wash->decision2 end_node Final Purity Analysis (HPLC, NMR) action_recrystallize->end_node action_chrom_normal->end_node action_chrom_special->end_node

Caption: Decision workflow for purifying this compound.

Problem 2: I am struggling to separate a key impurity with a very similar TLC Rf value and HPLC retention time, likely an isomer.

Solution: This is where standard silica gel chromatography often fails. The unique fluorinated nature of your compound can be leveraged for enhanced separation.

  • Expert Insight: The separation of fluorinated molecules from their non-fluorinated (or less-fluorinated) counterparts can be significantly improved by using chromatographic techniques that exploit "fluorophilicity."[6] This refers to the favorable interaction between fluorinated stationary phases and fluorinated analytes.

  • Recommended Action 1 (Preparative HPLC): Employ a reverse-phase column (C8 or C18) but use a fluorinated alcohol, such as trifluoroethanol (TFE), as a component of the mobile phase. The aversion of hydrocarbon stationary phases to fluorinated eluents can enhance the separation of analytes based on their fluorine content.[7]

  • Recommended Action 2 (Fluorous Chromatography): If available, use a column with a fluorinated stationary phase (a "fluorous" column). These columns show greater selectivity for fluorinated analytes compared to standard hydrocarbon-based columns, providing superior separation for difficult-to-resolve fluorous compounds.[8]

Problem 3: My compound appears to be degrading during column chromatography on silica gel.

Solution: The aniline group is weakly basic and can interact strongly with the acidic surface of silica gel, leading to streaking, poor recovery, and on-column degradation, especially if the compound is sensitive.

  • Mitigation Strategy 1: Deactivate the Silica. Before loading your sample, flush the column with the starting eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica surface.

  • Mitigation Strategy 2: Switch the Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18-functionalized silica, which is generally more inert.

Problem 4: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.

Solution: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.

  • Step 1: Reduce the Temperature. Ensure the solution is cooled slowly, without agitation initially, to well below the compound's melting point. Seeding with a small crystal of pure product can help initiate crystallization.

  • Step 2: Change the Solvent System. The current solvent may be too good a solvent. Add a "poor" solvent (an anti-solvent) in which your compound has low solubility, dropwise to the warm, dissolved solution until it just becomes turbid. Then, allow it to cool slowly. For anilines, common solvent/anti-solvent pairs include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.

  • Step 3: Use a Lower-Boiling Point Solvent. If the compound has a low melting point, choose a solvent system with a lower boiling point to ensure that crystallization occurs at a temperature below the melting point.

Part 3: Standardized Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes, water) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (Base-Treated Silica)
  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add 0.5% triethylamine to the eluent mixture.

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Part 4: Physicochemical Data

PropertyValueSource
CAS Number 195136-67-5[1]
Molecular Formula C₈H₉F₂NO₂[1]
Molecular Weight 189.16 g/mol [1]
Appearance Solid[1]
Purity (Typical) >95%
Storage Temperature 2-8°C, Inert Atmosphere[1]

References

  • (N/A)
  • Google Patents. (2000).
  • PubChem. 3,5-Difluoro-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Google Patents. (1994). Process for preparing 3,5-difluoroaniline. US5294742A.
  • (N/A)
  • Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Instrumentation Science and Technology, 41(1), 48-59. [Link]

  • PrepChem.com. Synthesis of 3,5-difluoroaniline. [Link]

  • Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline. US5965775A.
  • NIH National Library of Medicine. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • NIH National Library of Medicine. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • PubMed. (2009). Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes. [Link]

  • MDPI. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]

  • European Patent Office. (1992). Process for producing 3,5-difluoroaniline. EP 0497213 A2. [Link]

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Technical Support Center: Synthesis of Polyfluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polyfluorinated anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these valuable compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our aim is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Navigating Side Reactions

The synthesis of polyfluorinated anilines, most commonly achieved via nucleophilic aromatic substitution (SNAr), is a powerful tool in medicinal and materials chemistry. However, the high reactivity of polyfluoroaromatic rings can lead to several side reactions. This section addresses the most common issues encountered in the laboratory, providing insights into their causes and practical solutions.

Issue 1: Over-Amination (Di- or Multi-substitution) Leading to Impure Product

Question: My reaction is producing a mixture of mono- and di-substituted anilines, and in some cases, even higher substitution products. How can I improve the selectivity for the desired mono-aminated product?

Answer: Over-amination is a frequent challenge in the synthesis of polyfluorinated anilines, arising from the high reactivity of the polyfluoroaromatic substrate.[1] The initial amination product, a polyfluorinated aniline, is often still sufficiently electron-deficient to undergo a second nucleophilic attack by the amine.

Root Causes and Mechanistic Insights:

  • High Reactivity of the Substrate: Polyfluoroarenes are highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms.[2] This inherent reactivity can make it difficult to stop the reaction at the mono-substitution stage.

  • Reaction Stoichiometry: Using a large excess of the amine nucleophile will inevitably drive the reaction towards multi-substitution products.

  • Elevated Temperatures and Prolonged Reaction Times: Harsher reaction conditions provide the necessary activation energy for the less favorable second and third substitution reactions to occur.[3][4]

Troubleshooting Workflow and Preventative Measures:

Over_Amination_Troubleshooting

Caption: Troubleshooting workflow for over-amination.

Data-Driven Optimization of Reaction Conditions:

ParameterRecommendation for Mono-selectivityRationale
Amine:Fluoroarene Ratio 1:1 to 1.2:1Minimizes the availability of the nucleophile for subsequent reactions.
Temperature Start at room temperature and increase incrementallyLower temperatures decrease the rate of the less favorable di-substitution.
Reaction Time Monitor closely (e.g., every 30 mins)Quenching the reaction upon consumption of the starting material prevents byproduct formation.
Base Strength K₃PO₄ or Cs₂CO₃Milder bases can reduce the rate of deprotonation of the amine, thereby moderating its nucleophilicity.[1]
Solvent Aprotic polar (e.g., DMF, DMSO, MeCN)These solvents effectively solvate the Meisenheimer intermediate, facilitating the SNAr reaction.[5]
Issue 2: Unwanted Hydrolysis of the Polyfluoroarene Ring

Question: I am observing the formation of polyfluorinated phenols as byproducts in my amination reaction. What is causing this, and how can I prevent it?

Answer: The presence of polyfluorinated phenols indicates a competing hydrolysis reaction. This occurs when water, either present as a contaminant or as part of the reaction conditions (e.g., using aqueous bases), acts as a nucleophile, attacking the electron-deficient polyfluoroaromatic ring.

Root Causes and Mechanistic Insights:

  • Presence of Water: The primary cause is adventitious or intentionally added water in the reaction mixture.

  • Basic Conditions: Hydroxide ions, formed from the reaction of water with a base, are potent nucleophiles that can readily participate in SNAr reactions.

  • Reaction with Amides as Solvents: Some amide solvents like DMF can decompose in the presence of a strong base at elevated temperatures to generate dimethylamine and formate. The formate can then be a source of hydroxide upon further reaction, leading to hydrolysis byproducts.[6]

Preventative Strategies:

  • Rigorous Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents.

    • Ensure the amine and base are free of water.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Choice of Base: Employ non-hygroscopic bases where possible. If using a hydroxide base is unavoidable, consider using a phase-transfer catalyst to minimize the aqueous phase.

Experimental Protocol: Anhydrous Amination of Hexafluorobenzene

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add hexafluorobenzene (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 equiv) via syringe. Then, add anhydrous potassium carbonate (2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 3: Formation of Ether Byproducts

Question: My reaction is yielding a significant amount of a polyfluoroaryl ether corresponding to my alcohol-based solvent. How can I avoid this side reaction?

Answer: The formation of polyfluoroaryl ethers is a classic example of a competing SNAr reaction where the alcohol solvent or an alkoxide, formed by the deprotonation of the alcohol, acts as a nucleophile.[7]

Root Causes and Mechanistic Insights:

  • Nucleophilic Solvent: Alcohols can act as nucleophiles, especially at elevated temperatures.

  • Base-Promoted Alkoxide Formation: The base used in the reaction can deprotonate the alcohol solvent, generating a more potent alkoxide nucleophile. This is particularly problematic with strong bases like sodium hydride.

  • Williamson-type Ether Synthesis: This side reaction is mechanistically analogous to the Williamson ether synthesis.[8]

Ether_Formation_Mechanism

Caption: Competing pathways leading to aniline and ether products.

Solutions to Mitigate Ether Formation:

  • Solvent Selection: The most effective solution is to switch to a non-nucleophilic, aprotic polar solvent such as DMF, DMSO, acetonitrile, or THF.

  • Temperature Control: If an alcohol solvent is unavoidable, conduct the reaction at the lowest possible temperature to disfavor the competing ether formation.

  • Base Choice: Use a base that is less likely to deprotonate the alcohol solvent. For instance, a milder carbonate base is preferable to a strong hydride base in an alcohol solvent.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the amination of polyfluoroarenes?

The amination of polyfluoroarenes typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is generally depicted as a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] However, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single step, particularly with good leaving groups.[10]

SNAr_Mechanism

Caption: Simplified SNAr mechanism.

Q2: Why is the substitution pattern on polyfluoroarenes typically para-selective?

The para-selectivity is a consequence of the stability of the intermediate Meisenheimer complex. When the nucleophile attacks at the para position to an electron-withdrawing group, the negative charge of the intermediate can be delocalized onto that group through resonance, leading to a more stable intermediate and a lower activation energy for its formation.

Q3: Can I use catalytic methods for the synthesis of polyfluorinated anilines?

Yes, while the SNAr reaction is often performed without a metal catalyst, there are catalytic methods available. For instance, copper-catalyzed amination reactions can be effective. Additionally, recent advancements have explored the use of photocatalysis for these transformations.[11]

Q4: How does the choice of solvent affect the reaction rate?

Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions. They are effective at solvating the charged Meisenheimer intermediate, which lowers the activation energy of the reaction and thus increases the reaction rate. Protic solvents can hydrogen bond with the amine nucleophile, reducing its nucleophilicity and slowing down the reaction.

Q5: Are there any safety concerns I should be aware of when working with polyfluoroaromatic compounds?

Yes, polyfluoroaromatic compounds should be handled with care. They can be volatile and may have toxicological properties that are not fully characterized. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some amination reactions can be exothermic, so appropriate temperature control is necessary.

References

  • Recent advances in green fluorine chemistry. Reports in Organic Chemistry. 2015. [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. 2016. [Link]

  • A Study of Effects Unique Fluorine in Organic Reactions. IAJPS. [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. 2021. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Organic & Biomolecular Chemistry. 2016. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. 2015. [Link]

  • Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. Scielo. [Link]

  • Identifying the Hydrolysis of Carbonyl Sulfide as a Side Reaction Impeding the Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride. PubMed. [Link]

  • Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Siberian Branch of the Russian Academy of Sciences. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. ACS Publications. 2021. [Link]

  • Synthesis of novel perfluoroalkyl ether derivatives. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Mechanistic insights into amination via nucleophilic aromatic substitution. ResearchGate. 2023. [Link]

  • June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Fluorine Notes. 2021. [Link]

  • Scheme 5 (a) Boc-deprotection of a TFP ether followed by amide... ResearchGate. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. ResearchGate. 2018. [Link]

  • Synthesis of high molecular weight polyaniline at low temperatures. ResearchGate. [Link]

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Technical Support Center: Stability and Degradation Pathways of Dimethoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dimethoxyanilines. This guide is designed for researchers, scientists, and drug development professionals who utilize dimethoxyaniline isomers in their experimental workflows. As a class of compounds, dimethoxyanilines are versatile intermediates; however, their inherent reactivity can lead to stability issues that may compromise experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and address these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with dimethoxyanilines. The solutions provided are based on an understanding of the underlying chemical principles governing their stability.

Issue 1: My reaction mixture containing dimethoxyaniline is turning a dark color (yellow, brown, or black) upon starting the reaction or during workup.

Root Cause Analysis:

The development of color in reactions involving dimethoxyanilines is a classic indicator of oxidative degradation. The amino group on the aniline ring is electron-rich, making the molecule susceptible to oxidation by atmospheric oxygen, oxidizing agents, or even some metal salts. This oxidation often leads to the formation of highly conjugated systems, such as benzoquinones and polymeric materials, which are intensely colored. The rate of this oxidation can be significantly influenced by factors like pH, temperature, and the presence of light.

Immediate Corrective Actions:

  • Inert Atmosphere: Immediately purge your reaction vessel with an inert gas (e.g., argon or nitrogen) to displace oxygen. If possible, conduct the entire reaction and workup under an inert atmosphere.

  • Temperature Control: If the reaction is exothermic, cool the reaction mixture to slow down the rate of oxidation.

  • Light Exclusion: Protect your reaction from light by wrapping the flask in aluminum foil.

Preventative Measures & Protocol Optimization:

  • Solvent Degassing: Before use, degas your reaction solvents by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • pH Control: The stability of anilines is highly pH-dependent. Acidic conditions can protonate the amine, making it less susceptible to oxidation. However, strong acids can also catalyze polymerization, another degradation pathway. If your reaction conditions allow, buffering the solution to a slightly acidic or neutral pH may be beneficial.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium sulfite, can help to prevent oxidation. This is only feasible if the antioxidant does not interfere with your desired reaction.

  • Protecting Groups: For multi-step syntheses, consider protecting the aniline's amino group as an amide (e.g., an acetanilide). The acetamido group is less activating and therefore less prone to oxidation. The protecting group can be removed in a subsequent step.

Issue 2: I am observing a significant amount of an insoluble, dark precipitate in my reaction.

Root Cause Analysis:

The formation of an insoluble, dark precipitate is often due to the oxidative polymerization of the dimethoxyaniline. This is particularly common under acidic conditions and in the presence of oxidizing agents. The aniline monomers can couple to form polyaniline-like structures, which are typically colored and have low solubility in common organic solvents.

Immediate Corrective Actions:

  • Filtration: Isolate the precipitate by filtration to prevent it from contaminating your desired product.

  • Solubility Testing: Test the solubility of the precipitate in a range of solvents to aid in its characterization and to find a suitable solvent for cleaning your glassware.

Preventative Measures & Protocol Optimization:

  • Strict pH Control: Avoid strongly acidic conditions if possible, as they can promote polymerization. If an acid is required for your reaction, consider adding it slowly at a low temperature.

  • Oxidant Stoichiometry: If your reaction involves an oxidizing agent, ensure you are using the correct stoichiometry. An excess of the oxidant will promote the degradation of the dimethoxyaniline.

  • Monomer Concentration: High concentrations of the dimethoxyaniline can favor polymerization. If feasible, run the reaction at a lower concentration.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of dimethoxyanilines.

Q1: Which dimethoxyaniline isomer is the most stable?

The stability of dimethoxyaniline isomers is influenced by the electronic effects of the methoxy groups on the aniline ring. Methoxy groups exert both an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). The position of the methoxy groups relative to the amino group determines the net electronic effect, which in turn affects the susceptibility of the molecule to oxidation. While a definitive stability ranking would require specific kinetic data for each isomer under identical conditions, some general principles can be applied:

  • Para- and Ortho-Methoxy Groups: These groups increase electron density at the amino group through their strong +R effect, making the aniline more susceptible to oxidation.

  • Meta-Methoxy Groups: The +R effect from the meta position does not extend to the amino group, so the primary influence is the -I effect, which withdraws electron density and can slightly decrease the rate of oxidation compared to the ortho and para isomers.

Therefore, isomers with methoxy groups in the meta position to the amine (e.g., 3,5-dimethoxyaniline) are generally expected to be more stable towards oxidation than those with ortho or para methoxy groups.

Q2: What are the primary degradation pathways for dimethoxyanilines?

The two primary degradation pathways for dimethoxyanilines are oxidation and photolysis .

  • Oxidative Degradation: This is the most common degradation pathway and can occur upon exposure to air, light, and certain chemicals. The initial step is often the formation of a radical cation, which can then undergo a variety of reactions, including:

    • Polymerization: As discussed in the troubleshooting section, this leads to the formation of colored, insoluble materials.

    • Formation of Benzoquinones: Oxidation can lead to the formation of corresponding benzoquinone derivatives. For example, the oxidation of 2,5-dimethoxyaniline can potentially lead to the formation of 2,5-dimethoxy-1,4-benzoquinone.

    • Coupling Reactions: The radical cations can couple to form dimeric and oligomeric species.

  • Photolytic Degradation: Dimethoxyanilines can absorb UV light, which can lead to their degradation. The specific photolytic degradation products can vary, but the process often involves the formation of radical species and subsequent reactions with oxygen or other molecules in the reaction mixture.

Q3: How should I properly store and handle dimethoxyanilines to ensure their stability?

Proper storage and handling are critical for maintaining the integrity of dimethoxyanilines.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Protect from light by using an amber-colored bottle or by storing in a dark place.

    • For long-term storage, consider storing under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere).

  • Handling:

    • Whenever possible, handle dimethoxyanilines in an inert atmosphere glovebox or under a blanket of inert gas.

    • Use clean, dry glassware and spatulas.

    • Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

Q4: What analytical techniques are best for monitoring the degradation of dimethoxyanilines?

Several analytical techniques can be used to monitor the degradation of dimethoxyanilines and identify their degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the parent dimethoxyaniline and detecting the formation of degradation products over time. A stability-indicating HPLC method should be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile and semi-volatile degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying a wide range of degradation products, including those that are not volatile enough for GC-MS.

  • UV-Vis Spectroscopy: The formation of colored degradation products can be monitored by observing changes in the UV-Vis spectrum of the reaction mixture over time.

Section 3: Data and Diagrams

Table 1: General Stability and Incompatibilities of Dimethoxyanilines
PropertyDescription
Appearance Typically off-white to tan or gray crystalline solids. Color may darken upon exposure to air and light.
Air & Light Sensitivity Sensitive to both air and light. Degradation can be observed as a darkening of the material over time.
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.
Hazardous Decomposition Products Combustion or thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
Diagram 1: Proposed Oxidative Degradation Pathway of 2,5-Dimethoxyaniline

DMA 2,5-Dimethoxyaniline Radical Radical Cation DMA->Radical Oxidation (O2, light, etc.) Polymer Polyaniline-like Polymers (Colored) Radical->Polymer Polymerization Quinone 2,5-Dimethoxy-1,4-benzoquinone (Colored) Radical->Quinone Further Oxidation Dimer Dimeric/Oligomeric Products (Colored) Radical->Dimer Coupling

Caption: Oxidative degradation of 2,5-dimethoxyaniline.

Diagram 2: Experimental Workflow for Troubleshooting Colored Impurity Formation

Start Reaction mixture turns dark Inert Work under inert atmosphere? Start->Inert YesInert Yes Inert->YesInert NoInert No Inert->NoInert Light Reaction protected from light? YesInert->Light ImplementInert Implement inert atmosphere (N2 or Ar) and degas solvents NoInert->ImplementInert ImplementInert->Light YesLight Yes Light->YesLight NoLight No Light->NoLight pH Is pH strongly acidic or basic? YesLight->pH ImplementLight Protect reaction from light (e.g., aluminum foil) NoLight->ImplementLight ImplementLight->pH YespH Yes pH->YespH NopH No pH->NopH AdjustpH Adjust pH to near neutral if compatible with reaction YespH->AdjustpH Analyze Analyze impurities (HPLC, LC-MS) NopH->Analyze AdjustpH->Analyze End Optimized Reaction Conditions Analyze->End

Caption: Troubleshooting workflow for colored impurities.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing Air- and Light-Sensitive Dimethoxyanilines
  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Inert Atmosphere: If available, transfer the required amount of the dimethoxyaniline inside an inert atmosphere glovebox.

  • Benchtop Handling: If a glovebox is not available, briefly open the container under a gentle stream of an inert gas (argon or nitrogen). Use a clean, dry spatula to quickly weigh and transfer the solid to your reaction vessel.

  • Sealing: Immediately and tightly reseal the container, purge the headspace with an inert gas if possible, and wrap it with paraffin film.

  • Storage: Return the container to a cool, dark, and dry storage location.

Protocol 2: HPLC Method for Monitoring Dimethoxyaniline Degradation

This is a general starting point for an HPLC method. The specific conditions will need to be optimized for your particular isomer and potential degradation products.

  • Instrumentation:

    • HPLC with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. This will help to elute both the relatively polar dimethoxyaniline and any less polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where dimethoxyanilines have strong absorbance, typically around 240-254 nm.

  • Sample Preparation:

    • Dilute a small aliquot of your reaction mixture in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

References

  • Qiu, W., & Lin, J. (2005). Synthesis of 3,4-Dimethoxyaniline. Fine Chemical Intermediates. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline. [Link]

  • Borders, C. L., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2534–2541. [Link]

  • Ghazvini Zadeh, E. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]

  • Sapurina, I. Y., & Stejskal, J. (2010). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Russian Chemical Reviews, 79(12), 1123–1143. [Link]

  • Li, Y., et al. (2018). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. Water, Air, & Soil Pollution, 229(1), 1-10. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Facile synthesis of oligo anilines as permanent hair dyes: how chemical modifications impart colour and avoid toxicity. New Journal of Chemistry. [Link]

  • Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 24(4), 389-396. [Link]

  • Nitoi, I., et al. (2015). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. ResearchGate. [Link]

  • Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. ResearchGate. [Link]

  • Cason, J. (1948). Synthesis of Benzoquinones by Oxidation. Organic Reactions, 4, 305-361. [Link]

  • El-Nahas, A. M., et al. (2021). Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. New Journal of Chemistry, 45(1), 103-116. [Link]

  • Sapurina, I. Y., & Stejskal, J. (2011). The effect of pH on the oxidative polymerization of aniline and the morphology and properties of products. ETDEWEB. [Link]

  • Szczepanik, B., et al. (2021). Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. ResearchGate. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]

  • Wikipedia. Aniline. [Link]

  • Benzoquinone-based antioxidants.
  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

  • PrepChem. (2023). Preparation of p-benzoquinone (benzoquinone; quinone). [Link]

  • Nitoi, I., et al. (2013). Kinetics and mechanism of chlorinated aniline degradation by TiO2 photocatalysis. Central European Journal of Chemistry, 11(5), 752-759. [Link]

  • Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. [Link]

  • D'Agostino, P. A., et al. (1998). Mass spectrometric analysis of chemical warfare agents and their degradation products in soil and synthetic samples. Journal of Chromatography A, 807(1), 155-169. [Link]

  • Cason, J. (1948). Synthesis of Benzoquinones by Oxidation. ResearchGate. [Link]

  • Sayyed, M. (2018, July 19). Reactions of aromatic amines. SlideShare. [Link]

  • Das, B. (2017). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. JETIR, 4(9). [Link]

  • Nguyen, C. H., et al. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Materials, 14(16), 4593. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • Lin, S.-H., et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials, 172(2-3), 1209-1215. [Link]

  • Sakurada, H., et al. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 414(1), 355-364. [Link]

  • LibreTexts Chemistry. (2023, October 30). 24.7: Reactions of Amines. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]

  • Lin, S. H., et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]

  • Fournier, D., et al. (2003). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. DTIC. [Link]

  • Mažeikienė, R., et al. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 105, 413-419. [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. NIH. [Link]

  • Kinetic Model of Diclofenac Degradation Developed Using Multivariate Curve Resolution Method. MDPI. [Link]

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2,4,5-Trisubstituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the common challenge of steric hindrance in chemical reactions involving 2,4,5-trisubstituted anilines. These substrates are crucial building blocks in medicinal chemistry and materials science, yet their bulky nature often leads to sluggish or unsuccessful reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success.

Section 1: Understanding the Challenge of Steric Hindrance

Steric hindrance in 2,4,5-trisubstituted anilines arises from the presence of bulky substituents flanking the reactive amino group and occupying other positions on the aromatic ring. This crowding can impede the approach of reagents and catalysts, slowing down reaction rates and often leading to low yields or complete reaction failure. The key to success lies in selecting the appropriate reaction conditions and catalytic systems designed to operate effectively in a sterically congested environment.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Low or No Product Yield in Cross-Coupling Reactions

Cross-coupling reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation are powerful tools for C-N and C-C bond formation. However, steric hindrance can significantly hamper their efficiency.

Table 1: Troubleshooting Low Yields in Cross-Coupling Reactions

Issue Encountered Potential Cause Suggested Solution
Low or No Product Yield Inactive or Poisoned Catalyst: The palladium or copper catalyst may be inactive or poisoned by impurities.[1]Use a fresh batch of catalyst or a well-defined precatalyst. Ensure all reagents and solvents are of high purity and properly degassed to avoid catalyst poisoning.[1][2]
Suboptimal Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to facilitate the catalytic cycle with a hindered substrate.[2][3]Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, JohnPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., SIPr).[4][5] These ligands are designed to promote oxidative addition and reductive elimination with challenging substrates.[2]
Inappropriate Base: The base may not be strong enough or may be too nucleophilic, leading to side reactions.Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[5][6]
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be suitable for the sterically demanding substrate.[1]Systematically optimize reaction parameters. Consider increasing the temperature, switching to a higher-boiling solvent (e.g., toluene, dioxane), or extending the reaction time.[1] Microwave-assisted synthesis can also be employed to rapidly heat the reaction and overcome activation barriers.[7]
Formation of Side Products (e.g., Hydrodehalogenation) Catalyst Deactivation Pathway: The catalyst may be promoting reductive dehalogenation of the aryl halide starting material instead of the desired cross-coupling.Choose a ligand that favors the cross-coupling pathway.[6] Protecting the amino group of the aniline with a Boc group can sometimes suppress this side reaction.[6]
Difficulty in Product Purification Presence of Colored Impurities: Anilines are prone to oxidation, leading to the formation of colored impurities and tar-like materials.[8][9]Work under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1][6] Purify the crude product using column chromatography or treat it with activated carbon during recrystallization to adsorb colored impurities.[1][6]

Experimental Workflow for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Degas solvent (e.g., Toluene) setup Assemble reaction vessel under inert atmosphere (N2 or Ar) reagents->setup add_reagents Add aryl halide, 2,4,5-trisubstituted aniline, Pd precatalyst, ligand, and base (e.g., NaOtBu) setup->add_reagents heat Heat to desired temp. (e.g., 80-110 °C) add_reagents->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temp. monitor->cool quench Quench and extract with organic solvent cool->quench purify Purify by column chromatography quench->purify

Caption: General workflow for Buchwald-Hartwig amination.

Section 3: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with a 2,4,5-trisubstituted aniline is not working. What are the first things I should check?

A1: When troubleshooting a failing Buchwald-Hartwig reaction, start by assessing your catalyst system. For sterically hindered substrates, standard catalysts are often insufficient. You should employ a catalyst system known for its high activity, which typically involves a palladium precatalyst paired with a bulky, electron-rich phosphine ligand from the Buchwald or Hartwig research groups (e.g., XPhos, RuPhos, or BrettPhos).[5][10] Also, ensure your reagents and solvent are scrupulously dry and degassed, as oxygen and water can deactivate the catalyst. The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is also critical.[5]

Q2: Are there alternatives to palladium-catalyzed reactions for coupling with these hindered anilines?

A2: Yes, the Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[11] While traditional Ullmann reactions required harsh conditions, modern protocols use soluble copper catalysts with ligands like diamines or picolinic acid, allowing for milder reaction conditions.[11][12] This can be a viable alternative, especially when palladium-based methods fail. However, Ullmann-type reactions can still require higher temperatures than their palladium-catalyzed counterparts.[11]

Q3: How can I functionalize the ortho-position of a 2,4,5-trisubstituted aniline when it's already so crowded?

A3: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[13] In this method, a directing metalation group (DMG) on the aniline (or a protected form) complexes with an organolithium reagent, directing deprotonation specifically to the ortho position.[13][14] The resulting aryllithium species can then be trapped with various electrophiles. For anilines, the amino group itself can be a DMG, but it's often more effective to use a protected form, such as a carbamate (e.g., N-Boc-aniline), which is a strong DMG.[14][15]

Logical Relationship for Directed ortho-Metalation (DoM)

cluster_dom Directed ortho-Metalation (DoM) Strategy Start 2,4,5-Trisubstituted Aniline Protect Protect Amino Group (e.g., as N-Boc) Start->Protect Increases DMG strength Deprotonate Directed ortho-Lithiation (n-BuLi or s-BuLi) Protect->Deprotonate Regioselective Electrophile Quench with Electrophile (E+) Deprotonate->Electrophile Forms new C-E bond Deprotect Deprotect Amino Group Electrophile->Deprotect If necessary Product ortho-Functionalized Product Deprotect->Product

Caption: DoM strategy for ortho-functionalization.

Q4: Can non-conventional energy sources help overcome steric hindrance?

A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating reactions with sterically hindered substrates.[7] Microwaves provide rapid and efficient heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[16][17] This is because the direct interaction of microwaves with polar molecules in the reaction mixture allows for localized superheating, which can help overcome the high activation energies associated with sterically demanding transformations.[17] Additionally, high-pressure chemistry has been shown to be effective in overcoming steric barriers in various reactions, including Michael additions and Diels-Alder reactions, by promoting molecular re-alignment and reducing the activation volume.[18][19]

Q5: My aniline starting material is dark. Can I still use it?

A5: Anilines are susceptible to air oxidation, which results in the formation of colored impurities.[9] Using a discolored aniline can lead to the formation of tarry byproducts and lower the yield of your desired reaction.[5] It is highly recommended to purify colored aniline, for instance, by distillation under reduced pressure or by passing it through a short plug of silica gel before use.[5]

Section 4: Key Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination with a Bulky Biarylphosphine Ligand

This protocol provides a general method for the palladium-catalyzed amination of a sterically hindered aryl bromide with a 2,4,5-trisubstituted aniline.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • Bulky biarylphosphine ligand (e.g., XPhos)

  • Sterically hindered aryl bromide

  • 2,4,5-Trisubstituted aniline

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of argon, add the Pd(OAc)₂ (1-2 mol %), XPhos (2-4 mol %), and NaOtBu (1.4 equivalents) to an oven-dried reaction vial equipped with a stir bar.

  • Add the aryl bromide (1.0 equivalent) and the 2,4,5-trisubstituted aniline (1.2 equivalents).

  • Add the anhydrous, degassed toluene to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.[1]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Directed ortho-Metalation and Silylation of N-Boc-2,4,5-trichloroaniline

This protocol illustrates the protection, regioselective lithiation, and subsequent trapping with an electrophile.

Step 1: Protection of the Aniline

  • Dissolve 2,4,5-trichloroaniline in an appropriate solvent like THF or dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of DMAP or a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • Stir at room temperature until the starting aniline is consumed (monitor by TLC).

  • Perform an aqueous workup and purify the resulting N-Boc-2,4,5-trichloroaniline.

Step 2: Directed ortho-Metalation and Silylation

  • Dissolve the N-Boc-2,4,5-trichloroaniline in anhydrous THF in an oven-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add trimethylsilyl chloride (TMSCl) (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the desired ortho-silylated product by column chromatography.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted anilines.
  • BenchChem. (2025).
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  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Microwave Assisted Organic Synthesis. (n.d.).
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023).
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
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  • PubMed. (2013). Palladium-catalyzed Synthesis of N-arylated Carbazoles Using Anilines and Cyclic Diaryliodonium Salts.
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  • ResearchGate. (n.d.).
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  • Directed (ortho)
  • PubMed. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. (2025). Dalton Transactions (RSC Publishing).
  • Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.).
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  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026).
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  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Organic Chemistry Portal. (n.d.).
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  • ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure.
  • National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015).
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  • National Center for Biotechnology Information. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
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Sources

Byproducts formed during the nitration of difluoro-dimethoxybenzene precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of Difluoro-dimethoxybenzene Precursors

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the synthesis of key intermediates is a critical step in your workflow. The nitration of substituted aromatic compounds, specifically difluoro-dimethoxybenzene precursors, is a powerful transformation for creating valuable building blocks like 4,5-difluoro-1,2-dinitrobenzene.[1][2] However, this reaction is not without its challenges. The highly activated nature of the dimethoxybenzene ring, coupled with the harsh conditions of nitration, can lead to a variety of byproducts that complicate purification and reduce yields.

This guide is designed to provide you with practical, field-tested insights into the common issues encountered during these nitrations. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only troubleshoot problems but also to proactively optimize your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions we frequently receive regarding the nitration of difluoro-dimethoxybenzene precursors.

Q1: I am nitrating a 1,2-difluoro-4,5-dimethoxybenzene substrate. What is the expected major product and why?

A: You should expect a high degree of regioselectivity, with the primary product being 1,2-difluoro-4,5-dinitrobenzene. The two methoxy groups are strong activating, ortho-, para-directing groups. In this specific substitution pattern, they work in concert to direct the incoming electrophiles (the nitronium ions, NO₂⁺) to the C4 and C5 positions. Studies on the dinitration of 1,2-dialkoxybenzenes have shown that this reaction proceeds with unusual and excellent regioselectivity to give the 4,5-dinitro product.[3][4]

Q2: What are the most common classes of byproducts I should anticipate in this reaction?

A: The primary byproduct concerns stem from the high reactivity of the substrate and the strong oxidizing nature of the nitrating mixture. They can be categorized as follows:

  • Oxidation Products: The electron-rich aromatic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures.[5] These are often highly colored (red, brown, or black) and can polymerize, leading to tar formation.

  • Hydrolysis/Demethylation Products: The strong acidic environment (especially with sulfuric acid) can catalyze the hydrolysis of one or both methoxy groups to form phenolic compounds. These phenolic intermediates are even more activated towards nitration and oxidation, leading to a complex mixture of nitrophenols.

  • Incomplete Nitration: If the reaction conditions (time, temperature, or concentration of nitrating agent) are insufficient, you may isolate the mono-nitrated intermediate.

  • Positional Isomers: While less common for the 1,2-dimethoxy substitution pattern, deviations from ideal conditions can sometimes lead to minor amounts of other regioisomers.

Q3: Why is strict temperature control so critical during the addition of the nitrating agent?

A: Temperature control is arguably the single most important parameter for a successful reaction. The nitration of activated rings is a highly exothermic process. A runaway temperature has two major negative consequences:

  • Increased Oxidation: The rate of oxidative side reactions increases significantly with temperature, leading to the formation of tars and a dramatic decrease in the yield of the desired nitro-compound.[6]

  • Reduced Selectivity: Higher temperatures can overcome the activation energy barriers for the formation of minor, undesired regioisomers, leading to a more complex product mixture that is difficult to purify. For consistent results, maintaining a temperature between 0-10°C during the addition is standard practice.

Q4: What is the specific role of concentrated sulfuric acid in the "mixed acid" nitration?

A: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid. This protonated nitric acid readily loses a molecule of water to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the species that actually attacks the benzene ring.[7][8][9] Second, it acts as a dehydrating agent, sequestering the water that is formed during the reaction. This is important because the presence of water can dilute the acid mixture and inhibit the formation of the nitronium ion.

Section 2: Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific problems encountered during your experiment.

Problem 1: My reaction is complete, but the yield of the desired dinitro product is very low, and my crude NMR shows a complex mixture of aromatic signals.

  • Symptom: Multiple spots on TLC, often with streaking. Crude material has a dark, oily, or tar-like appearance.

  • Possible Cause (A): Oxidation. This is the most likely culprit. The dark color is characteristic of oxidized byproducts like quinones and their polymers. This occurs when the reaction temperature was not adequately controlled or if the nitrating agent was added too quickly, creating local "hot spots."

  • Troubleshooting Workflow:

    Start Low Yield & Complex Mixture Check_Temp Review Temperature Log Start->Check_Temp Check_Addition Review Reagent Addition Rate Start->Check_Addition Oxidation Diagnosis: Probable Oxidation Check_Temp->Oxidation > 10°C? Check_Addition->Oxidation Added too fast? Solution_Temp Solution: Maintain 0-5°C during addition Oxidation->Solution_Temp Solution_Rate Solution: Add nitrating agent dropwise over extended period Oxidation->Solution_Rate Solution_Quench Solution: Quench reaction by pouring onto excess ice Oxidation->Solution_Quench

    Caption: Troubleshooting workflow for low yield due to oxidation.

  • Possible Cause (B): Hydrolysis. If your mass spectrometry data shows peaks corresponding to the loss of a methyl group (-14 Da from expected product) or the gain of a hydroxyl group (+1 Da from demethylated product), hydrolysis of the methoxy ethers has occurred.

  • Solution: Ensure your sulfuric acid is of high concentration (98%) and that all glassware is scrupulously dried before use. Water contamination exacerbates this side reaction.

Problem 2: I see a significant amount of starting material remaining even after a long reaction time.

  • Symptom: A major spot corresponding to the starting material is visible on TLC or HPLC.

  • Possible Cause: Insufficient nitrating agent or deactivation of the nitronium ion.

  • Solution:

    • Stoichiometry: Ensure you are using at least two equivalents of nitric acid for the dinitration. It is common to use a slight excess.

    • Acid Quality: Use fresh, concentrated nitric acid (fuming nitric acid is often required) and sulfuric acid.[10][11] Old or improperly stored acids may have absorbed atmospheric moisture, reducing their effectiveness.

    • Reaction Time/Temperature: While high temperatures are detrimental, the reaction may not proceed to completion at very low temperatures. After the initial exothermic addition is complete, you may need to allow the reaction to slowly warm to room temperature and stir for several hours to ensure dinitration.[1] Monitor the reaction's progress by TLC or HPLC.

Problem 3: My final product is contaminated with an impurity that is difficult to remove by recrystallization.

  • Symptom: Analytical data (e.g., elemental analysis, NMR integration) suggests the presence of a persistent impurity.

  • Possible Cause: Formation of a regioisomer. While the 4,5-dinitro product is heavily favored, subtle changes in conditions can sometimes generate small amounts of other isomers which may co-crystallize with the main product.

  • Solution:

    • Confirm Identity: Use high-resolution analytical techniques like 2D NMR to confirm the structure of the impurity.

    • Chromatography: If recrystallization fails, column chromatography on silica gel is the most effective method for separating positional isomers.

    • Re-optimize Reaction: To prevent its formation in future batches, revisit your reaction conditions. Ensure thorough mixing and slow, controlled addition of the nitrating agent to maintain a homogenous reaction environment.

Section 3: Key Protocols & Methodologies

Protocol 3.1: General Procedure for the Dinitration of 1,2-Difluoro-4,5-dimethoxybenzene

  • Safety First: This reaction is highly energetic and uses extremely corrosive acids. Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Have an appropriate quenching bath (ice water) and neutralizing agent (sodium bicarbonate) ready.

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, ~5 equivalents).

  • Cooling: Cool the flask in an ice/salt bath to 0°C.

  • Prepare Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (>90%, 2.2 equivalents) to a small amount of concentrated sulfuric acid (~2 equivalents).

  • Substrate Addition: Dissolve the 1,2-difluoro-4,5-dimethoxybenzene (1.0 equivalent) in a minimal amount of a suitable solvent (if necessary, though often run neat) and add it to the cooled sulfuric acid in the flask.

  • Nitration: Begin the dropwise addition of the nitrating mixture from the dropping funnel to the reaction flask. Crucially, maintain the internal temperature of the reaction below 10°C throughout the addition. The addition should be slow, typically taking 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor the progress by taking a small aliquot, quenching it in ice water, extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC or HPLC. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Work-up: See Protocol 3.2.

Protocol 3.2: Reaction Work-up and Product Purification

  • Quenching: Prepare a large beaker containing a stirred mixture of crushed ice and water. Slowly and carefully pour the completed reaction mixture onto the ice. This will cause the product to precipitate as a solid. This step is highly exothermic and should be done cautiously.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.

  • Neutralization: Further wash the cake with a cold, dilute solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a final wash with cold water.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass or drying dish and dry it to a constant weight. Air drying or drying in a vacuum desiccator is recommended.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[1]

cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase A 1. Cool H₂SO₄ to 0°C B 2. Add Substrate A->B C 3. Add HNO₃/H₂SO₄ mix dropwise (Maintain T < 10°C) B->C D 4. Stir and Monitor (TLC/HPLC) C->D E 5. Quench reaction on ice D->E Reaction Complete F 6. Filter precipitated solid E->F G 7. Wash with H₂O, then NaHCO₃(aq) F->G H 8. Dry the solid product G->H I 9. Recrystallize from Ethanol H->I Final Pure 4,5-Difluoro-1,2-dinitrobenzene I->Final

Caption: Experimental workflow for nitration and purification.

Section 4: Byproduct Analysis Summary

The following table summarizes the key potential byproducts, their likely causes, and analytical signatures to aid in their identification.

Byproduct Class Potential Structure/Type Likely Cause Analytical Signature (MS & NMR)
Incomplete Reaction Mono-nitro derivativeInsufficient nitrating agent, low temp, or short reaction timeMS: M+ peak corresponding to C₈H₇F₂NO₄. ¹H NMR: Presence of two distinct aromatic singlets.
Oxidation Quinone derivativesPoor temperature control, rapid addition of reagentsAppearance: Highly colored (yellow/red/brown). MS: M+ peak lower than starting material. ¹H NMR: Absence of methoxy signals, complex aromatic region.
Hydrolysis Nitrated phenolic compoundsPresence of water, high concentration of H₂SO₄MS: M+ peak showing loss of CH₂ (14 Da) vs. expected product. ¹H NMR: Appearance of a broad singlet for the phenolic -OH proton.
Regioisomer e.g., 2,3-Dinitro isomerNon-ideal reaction conditions, impurities in starting materialMS: Same M+ as the desired product. ¹H NMR: Different chemical shifts and coupling patterns for aromatic protons compared to the main product.

References

  • Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. The Journal of Organic Chemistry, 76. [Link]

  • PubMed. (2011). Regioselectivity in the nitration of dialkoxybenzenes. National Library of Medicine. [Link]

  • Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC, NIH. [Link]

  • Bellamy, A. J. (2025). Nitration of 1,3,5-Trimethoxybenzene. ResearchGate. [Link]

  • Buchanan, J. G., Edgar, A. R., & Large, D. G. (1969). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]

  • U.S. National Library of Medicine. (n.d.). Toxicological Profile for Nitrate and Nitrite - Analytical Methods. NCBI Bookshelf. [Link]

  • University of Wisconsin-Madison. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Department of Chemistry. [Link]

  • Sebestik, J., et al. (2020). Monitoring peptide tyrosine nitration by spectroscopic methods. PubMed. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Google Patents. (n.d.). Preparation method of fusion-cast carrier 1, 2-difluoro-4, 5-dinitrobenzene.
  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]

  • Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press. [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]

  • The Organic Chemistry Tutor. (2023, January 14). Nitration of Aromatic Compounds. YouTube. [Link]

  • Royal Society of Chemistry. (2014). Direct oxidative nitration of aromatic sulfonamides under mild conditions. [Link]

  • Zissimou, G. A., & Koutentis, P. A. (2017). N-(5-Fluoro-2,4-dinitrophenyl)-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. ResearchGate. [Link]

  • Defense Technical Information Center. (n.d.). Study of Nitration and Oxidation in Oxynitrogen Systems. [Link]

  • Chemguide. (n.d.). The nitration of benzene. [Link]

  • ResearchGate. (n.d.). Nitration of aromatic compounds by using hydro peroxides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

  • SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Google Patents. (2012, April 19).
  • Google Patents. (n.d.).
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • UBC Chemistry. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. [Link]

  • Chemguide. (n.d.). Explaining the nitration of benzene. [Link]

  • The Hive Chemistry Discourse. (2003, November 28). Mononitration of 1,4-dimethoxybenzene. [Link]

  • Google Patents. (n.d.).

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Managing hydrolysis of intermediates in 3,5-Difluoro-2,4-dimethoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Difluoro-2,4-dimethoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on identifying and managing the undesired hydrolysis of key intermediates. The following troubleshooting guides and FAQs are based on established principles of organic synthesis and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Challenge of Synthesizing Highly Substituted Anilines

This compound is a highly functionalized aromatic amine, a class of compounds that are pivotal as building blocks in the pharmaceutical and agrochemical industries.[1] The synthesis of such molecules requires careful strategic planning due to the competing reactivity of the various substituents. The electron-donating methoxy groups and the electron-withdrawing fluorine atoms create a unique electronic environment that influences the reactivity of the aromatic ring and the stability of intermediates.[2][3] A primary challenge in this and similar syntheses is the management of aqueous conditions, particularly during steps requiring strong acids or bases, which can lead to the unwanted hydrolysis of protecting groups or even the methoxy ethers, compromising yield and purity.

Proposed Synthetic Pathway & Critical Control Points

A robust synthetic route often involves the protection of the highly reactive amine group to prevent side reactions during subsequent electrophilic aromatic substitution steps, such as nitration. The following pathway illustrates a common approach, highlighting the critical step where hydrolysis of the acetanilide intermediate can become a significant competing reaction.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Nitration (Critical Step) cluster_2 Side Reaction: Premature Hydrolysis cluster_3 Step 3: Reduction cluster_4 Step 4: Deprotection (Intentional Hydrolysis) A 2,4-Difluoro-3,5-dimethoxyaniline (Starting Material) B N-(2,4-Difluoro-3,5-dimethoxyphenyl)acetamide (Protected Intermediate) A->B Acetic Anhydride, Pyridine C N-(2,4-Difluoro-6-nitro-3,5-dimethoxyphenyl)acetamide (Nitrated Intermediate) B->C HNO₃ / H₂SO₄ D 2,4-Difluoro-3,5-dimethoxyaniline (Hydrolysis Byproduct) B->D H₂O (Trace), H⁺ Catalyst E N-(6-Amino-2,4-difluoro-3,5-dimethoxyphenyl)acetamide C->E Sn / HCl or H₂/Pd-C F This compound (Final Product) E->F Acidic or Basic Hydrolysis

Caption: Proposed synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical nitration step and the potential for premature hydrolysis.

Question 1: After nitration of the protected intermediate, my yield is low, and I've isolated a significant amount of the unprotected starting material, 2,4-Difluoro-3,5-dimethoxyaniline. What happened?

Answer: This is a classic case of premature hydrolysis of the acetanilide protecting group. The nitrating mixture (HNO₃/H₂SO₄) is strongly acidic and contains water, which can catalyze the hydrolysis of the amide bond, reverting it to the free amine.[4] The free amine is highly activated and will react uncontrollably with the nitrating mixture, often leading to oxidation and decomposition, thus lowering the yield of the desired product.

Causality:

  • Protonation: The carbonyl oxygen of the acetamide group is protonated by the strong acid (H₂SO₄).

  • Nucleophilic Attack: A water molecule, present either as a component of the nitric acid or as trace moisture, acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.[4]

  • Cleavage: The tetrahedral intermediate collapses, cleaving the C-N bond and releasing the free amine (as its ammonium salt under these acidic conditions).

Troubleshooting Actions:

Parameter Recommended Action Rationale
Water Content Use fuming nitric acid (>90%) and concentrated sulfuric acid (98%). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).To minimize the concentration of the nucleophile (water) required for the hydrolysis side reaction.
Temperature Maintain the reaction temperature strictly between 0-5 °C during the addition of the nitrating mixture.The rate of hydrolysis is highly temperature-dependent. Lowering the temperature significantly disfavors the hydrolysis pathway relative to the desired nitration.
Reaction Time Monitor the reaction closely by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.Prolonged exposure to the strong acidic medium increases the likelihood of hydrolysis.

Question 2: My final product is contaminated with a byproduct that appears to be a phenol. What is the likely cause and how can I prevent it?

Answer: The presence of phenolic impurities suggests the cleavage of one of the methoxy (O-CH₃) ether bonds. While aryl methyl ethers are generally stable, they can be cleaved under harsh acidic conditions, especially in the presence of a good nucleophile. This is a known reaction, particularly with strong acids like HBr or HI, but can occur with H₂SO₄ at elevated temperatures.

Causality: The ether oxygen is protonated by the strong acid. A nucleophile (e.g., HSO₄⁻ or water) can then attack the methyl carbon in an Sₙ2 reaction, or if the aromatic ring is sufficiently activated, cleavage can occur via other mechanisms. The fluorine atoms are electron-withdrawing, which can influence the stability and reactivity of the adjacent methoxy groups.

Troubleshooting Actions:

Parameter Recommended Action Rationale
Acid Strength & Temp Avoid excessively high temperatures (>50°C) during any step involving concentrated sulfuric acid.[5] If ether cleavage is persistent, consider alternative, milder conditions for the problematic step (e.g., using a different nitrating agent like acetyl nitrate).To prevent the protonation and subsequent nucleophilic cleavage of the stable aryl methyl ether bond.
Deprotection Step If the cleavage occurs during the final deprotection, switch from acidic to basic hydrolysis conditions (e.g., refluxing with aqueous NaOH).Basic hydrolysis of the acetamide will not cleave the methoxy ether bonds.[6]

Question 3: The final deprotection step (acid hydrolysis) is sluggish and requires long reaction times, leading to decomposition. How can I improve this?

Answer: While strong acid is needed to hydrolyze the amide, the product, this compound, may be unstable to prolonged heating in strong acid. The goal is to find conditions that efficiently cleave the amide without degrading the product.

Troubleshooting Actions:

Parameter Recommended Action Rationale
Hydrolysis Conditions Switch to basic hydrolysis. Reflux the protected amine with a solution of 10-15% sodium hydroxide in a water/ethanol mixture.[6]Basic hydrolysis is often cleaner for anilines. The aniline product is a free base and can be easily extracted, whereas in acid it exists as a salt dissolved in the aqueous medium.[4]
Work-up After basic hydrolysis, carefully neutralize the mixture to pH 7-8 before extraction.To ensure the aniline product is in its free base form and not the water-soluble anion, maximizing extraction efficiency into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amine group as an acetanilide before nitration? The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution. Direct nitration of anilines is often problematic because:

  • Over-reaction: The activated ring can lead to poly-nitration.

  • Oxidation: The amino group is easily oxidized by nitric acid, leading to a complex mixture of byproducts and decomposition.

  • Anilinium Ion Formation: In the strong acid, the amine is protonated to form the anilinium ion (-NH₃⁺), which is strongly deactivating and meta-directing, leading to the wrong isomer. Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect and protects it from oxidation, allowing for a controlled, regioselective nitration.

Q2: What are the best laboratory practices for minimizing water content in reactions sensitive to hydrolysis?

  • Glassware: Always oven-dry (120°C for several hours) or flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Argon).

  • Solvents: Use anhydrous solvents, either purchased directly in sealed bottles or freshly distilled from an appropriate drying agent.

  • Reagents: Use reagents with the lowest possible water content. For example, use fuming nitric acid instead of concentrated nitric acid if possible.

  • Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Q3: How do the electronic properties of the fluorine and methoxy groups affect the stability of the intermediates? The substituents have opposing electronic effects:

  • Methoxy Groups (-OCH₃): These are strong activating groups due to resonance (lone pair donation to the ring) and weak deactivating groups by induction. Overall, they make the ring more electron-rich and susceptible to electrophilic attack.

  • Fluorine Atoms (-F): Fluorine is strongly deactivating by induction (highly electronegative) but weakly activating by resonance. Overall, it is a deactivating group. This electronic push-pull system makes predicting reactivity complex. The methoxy groups enhance the nucleophilicity of the ring, facilitating nitration, but the fluorine atoms withdraw electron density, which can help stabilize the molecule against oxidative degradation to some extent.

Detailed Experimental Protocol: Nitration of N-(2,4-Difluoro-3,5-dimethoxyphenyl)acetamide

This protocol is designed to minimize premature hydrolysis of the acetanilide intermediate.

Materials:

  • N-(2,4-Difluoro-3,5-dimethoxyphenyl)acetamide (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (5 mL per gram of starting material)

  • Fuming Nitric Acid (>90%) (1.1 eq)

  • Dichloromethane (DCM) (for work-up)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice-water bath

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Maintain a positive pressure of nitrogen gas.

  • Dissolution: Charge the flask with N-(2,4-Difluoro-3,5-dimethoxyphenyl)acetamide (1.0 eq). Cool the flask in an ice-salt bath to -5 °C.

  • Acid Addition: Slowly add concentrated H₂SO₄ (5 mL/g) via the dropping funnel, ensuring the internal temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate, dry flask, prepare the nitrating agent by slowly adding fuming nitric acid (1.1 eq) to a small amount of concentrated H₂SO₄, keeping the mixture cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C. Monitor the reaction progress every 15 minutes by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

References

  • PubChem. (n.d.). 3,4-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • European Patent Office. (n.d.). EP 0497213 A2 - Process for producing 3,5-difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5977412A - Process for preparing 3,5-difluoroaniline.
  • YouTube. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline. Dr. Muhammad Zaman Ashraf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • MDPI. (2023). Direct Aniline Formation with Benzene and Hydroxylamine. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of phenylamine (aniline). Retrieved from [Link]

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Technical Support Center: Optimization of Coupling Reactions with 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 3,5-Difluoro-2,4-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for C-N bond formation, a critical transformation in modern synthetic chemistry. The unique electronic and steric properties of this compound present specific challenges and opportunities in reaction design, which this guide aims to address in a practical, question-and-answer format.

Understanding the Substrate: this compound

Before delving into troubleshooting, it is crucial to understand the inherent chemical nature of this compound. The aniline core is substituted with two electron-donating methoxy groups (-OCH₃) and two electron-withdrawing fluorine atoms (-F).

  • Electronic Effects : The methoxy groups increase the electron density on the aromatic ring and the nitrogen atom through a positive mesomeric effect (+M), enhancing its nucleophilicity. Conversely, the fluorine atoms exert a strong negative inductive effect (-I), which deactivates the ring and decreases the nucleophilicity of the amine. This electronic tug-of-war can influence the reaction kinetics and the propensity for side reactions.

  • Steric Hindrance : The presence of substituents ortho to the amino group can create steric hindrance, potentially impeding the approach of bulky coupling partners or catalyst complexes.

This combination of electronic and steric factors necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the coupling of this compound with aryl or heteroaryl halides, a reaction most commonly achieved via Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig amination with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no product formation in a Buchwald-Hartwig reaction with this substrate can often be traced back to a few key parameters. A systematic approach to troubleshooting is recommended.

Possible Causes & Optimization Strategies:

  • Inefficient Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful coupling.

    • Recommendation: For electron-rich, potentially sterically hindered anilines, bulky and electron-rich biarylphosphine ligands are often the most effective. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[1]

    • Ligand Screening: A good starting point is to screen a panel of established ligands. See the table below for recommendations.

  • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the aniline to form the palladium-amido complex.[2]

    • Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your coupling partner contains base-sensitive functional groups (e.g., esters, ketones), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although this may require higher reaction temperatures or longer reaction times.[3]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve all reaction components and remain stable at the required reaction temperature.

    • Recommendation: Aprotic, non-polar to moderately polar solvents are typically used. Toluene, dioxane, and tert-butanol are excellent starting points. Toluene is particularly advantageous when using aryl iodides as coupling partners, as it minimizes the solubility of sodium iodide, which can have an inhibitory effect on the catalyst.[3]

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. The formation of palladium black is a visual indicator of catalyst decomposition.

    • Recommendation: Ensure all reagents and solvents are thoroughly degassed prior to use. The reaction should be set up and run under an inert atmosphere (e.g., argon or nitrogen). Using pre-catalysts, such as the G3 or G4 Buchwald precatalysts, can also improve catalyst stability and ensure efficient generation of the active Pd(0) species.[2]

Q2: I am observing significant amounts of side products, particularly hydrodehalogenation of my aryl halide starting material. How can I mitigate this?

A2: Hydrodehalogenation, the replacement of the halide on your coupling partner with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It often arises from β-hydride elimination from the palladium-amido intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions.

    • Recommendation: Employing bulky, electron-rich ligands can sterically disfavor the conformation required for β-hydride elimination and accelerate the desired C-N bond-forming reductive elimination. Ligands like BrettPhos and RuPhos are specifically designed to minimize such side reactions.[3]

  • Base and Solvent Optimization: The reaction environment can play a role.

    • Recommendation: In some cases, switching to a weaker base or a less polar solvent can disfavor the pathways leading to hydrodehalogenation.

Q3: The reaction is sluggish and requires prolonged heating, leading to decomposition of my starting materials or product. How can I increase the reaction rate?

A3: Slow reaction rates with an electron-rich yet sterically encumbered aniline like this compound are not uncommon.

Approaches to Accelerate the Reaction:

  • Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can significantly improve reaction rates.

  • Higher Temperatures: Carefully increasing the reaction temperature can overcome activation energy barriers. However, this must be balanced against the thermal stability of your substrates and product. Microwave-assisted heating can sometimes provide rapid and efficient heating, leading to shorter reaction times and improved yields.[4]

  • More Active Catalyst System: If initial screening with common ligands fails, consider moving to more advanced, highly active catalyst systems. The Buchwald group has developed several generations of ligands and precatalysts with increasing activity.[2]

Q4: How do I choose the best initial conditions for a coupling reaction with this compound?

A4: Based on extensive literature for similar substrates, the following table provides a robust set of starting conditions for optimization.

Parameter Recommended Starting Conditions Rationale & Considerations
Palladium Precatalyst BrettPhos Pd G3 (2-5 mol%)Highly active and stable precatalyst, suitable for electron-rich anilines and challenging couplings.[5]
Ligand BrettPhos (if not using a precatalyst)Bulky, electron-rich ligand that promotes reductive elimination and minimizes side reactions.[3]
Base NaOtBu (1.2-1.5 equiv.)Strong, non-nucleophilic base that efficiently promotes the catalytic cycle.[3]
Solvent Toluene or Dioxane (0.1 - 0.5 M)Common, effective solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed.
Temperature 80-110 °CA good starting range. May require adjustment based on the reactivity of the aryl halide.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol provides a starting point for the optimization of your specific reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl bromide)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar

Procedure:

  • Reaction Setup (inside a glovebox):

    • To the reaction vial, add the aryl bromide, this compound, BrettPhos Pd G3 precatalyst, and NaOtBu.

    • Add the magnetic stir bar.

    • Add the anhydrous, degassed toluene.

    • Seal the vial tightly with the screw cap.

  • Reaction:

    • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 4-24 hours).

  • Monitoring the Reaction:

    • The reaction progress can be monitored by taking small aliquots (under an inert atmosphere if the reaction is ongoing) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding coupling reaction with this compound.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Is the Catalyst System Optimal? (Precatalyst & Ligand) start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes screen_ligands Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) check_catalyst->screen_ligands No check_conditions Are Reaction Conditions Correct? (Solvent, Temp, Inert Atmosphere) check_base->check_conditions Yes screen_bases Screen Alternative Bases (e.g., Cs2CO3, K3PO4) check_base->screen_bases No optimize_conditions Optimize Temperature & Concentration Ensure Rigorous Inert Conditions check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes screen_ligands->check_base screen_bases->check_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig aminations.

General Experimental Workflow

This diagram outlines the standard operational sequence for setting up a Buchwald-Hartwig coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Weigh Reagents: Aryl Halide, Aniline, Precatalyst, Base setup Assemble Reaction Under Inert Atmosphere (Glovebox) reagents->setup glassware Oven-Dry Glassware glassware->setup solvents Degas Anhydrous Solvent solvents->setup heat Heat and Stir (e.g., 100 °C, 4-24h) setup->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard workflow for a palladium-catalyzed Buchwald-Hartwig amination reaction.

References

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Google Patents.
  • Google Patents.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. Process for preparing 3,5-difluoroaniline.
  • Google Patents. Process for preparing 3,5-difluoroaniline.
  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

Strategies to avoid dehalogenation in reactions of fluorinated anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated anilines are cornerstone building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very bond that imparts these desirable properties—the carbon-fluorine (C-F) bond—is the strongest single bond to carbon, presenting a unique set of challenges during synthesis. Unwanted cleavage of this bond, known as dehalogenation or defluorination, is a frequent and frustrating side reaction.

This technical guide is designed to serve as a first line of support for researchers encountering dehalogenation issues. It is structured in a question-and-answer format to directly address common problems, explain the underlying mechanistic reasons for C-F bond cleavage, and provide actionable, field-proven strategies to preserve this critical functional group.

Troubleshooting Guide: Common Dehalogenation Scenarios

This section addresses specific experimental problems. Each answer provides potential causes rooted in reaction mechanisms and offers a series of solutions to mitigate the issue.

Question 1: I'm observing significant defluorination in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a fluoroaniline derivative. What's going wrong and how can I fix it?

This is one of the most common challenges. Dehalogenation in Pd-catalyzed cross-couplings often stems from undesired side reactions within the catalytic cycle.

Potential Causes:

  • Direct C-F Bond Activation: While less common than C-Br or C-I activation, highly active, electron-rich palladium(0) catalysts can directly insert into the C-F bond, especially on electron-deficient rings or at elevated temperatures. This leads to a hydrodefluorination byproduct if a hydride source is present.[1][2]

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, after the desired C-N bond is formed, a competing pathway of β-hydride elimination can occur, which can lead to byproducts and catalyst decomposition.[3][4] While less directly a cause of defluorination, it is a common side reaction that can be confused with catalyst deactivation pathways. A more relevant pathway in some systems involves reductive elimination from a Pd(II) intermediate that can lead to C-F bond scission.

  • Proto-deboronation (Suzuki coupling): In Suzuki couplings, the base can cause the boronic acid to be replaced by a proton from the solvent before it has a chance to transmetalate to the palladium center. This reduces the efficiency of the desired coupling and can favor side reactions.

Solutions & Strategies:

  • Catalyst and Ligand Selection is Critical:

    • Less is More: Avoid overly reactive catalysts. Highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) are excellent for C-N or C-C coupling, but their high reactivity can sometimes promote C-F activation.[5] If dehalogenation is observed, consider switching to a slightly less electron-rich ligand.

    • Bite Angle Matters: For some transformations, bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can offer a good balance of reactivity and stability, potentially disfavoring the geometry required for C-F insertion.[1]

    • Consider Nickel: Nickel catalysts are often more effective for activating C-F bonds but can be tuned for selectivity. In some cases, a Ni-catalyzed reaction may offer a different selectivity profile compared to palladium, avoiding dehalogenation.[1]

  • Optimize Reaction Base and Solvent:

    • Base Strength: Strong bases like NaOt-Bu or KOt-Bu are standard for Buchwald-Hartwig aminations but can promote side reactions.[5] Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are often sufficient and can minimize dehalogenation.

    • Solvent Choice: Aprotic polar solvents like dioxane and toluene are common. However, the solvent can influence catalyst stability and activity.[6][7] If dehalogenation is an issue in toluene, switching to dioxane or THF might alter the outcome. The polarity of the solvent can stabilize transition states differently, potentially favoring the desired reaction pathway.[7]

  • Control the Temperature:

    • Lowest Effective Temperature: High temperatures provide the activation energy needed for unwanted C-F cleavage. Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate. Running reactions at 80-100 °C instead of >110 °C can make a significant difference.[5]

Question 2: My Nucleophilic Aromatic Substitution (SNAr) on a fluoroaniline is sluggish and gives dehalogenated byproducts. I thought the C-F bond was supposed to be the best leaving group for SNAr?

While fluorine's high electronegativity makes the attached carbon highly electrophilic and thus activates the ring for nucleophilic attack (the rate-determining step), the C-F bond itself is very strong.[8] Dehalogenation here suggests an alternative, non-SNAr pathway may be active.

Potential Causes:

  • Electron-Rich Rings: Standard SNAr reactions require an electron-poor aromatic ring, typically with strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the fluorine.[8] Fluoroanilines, with the electron-donating amino group, are often not electron-deficient enough for classical SNAr, leading to forcing conditions (high temperature, very strong base) that cause decomposition.

  • Single Electron Transfer (SET) Pathways: Under certain conditions, especially with photoredox catalysis or strongly nucleophilic reagents, a single electron can be transferred to the fluoroarene.[9][10] The resulting radical anion can then fragment, cleaving the C-F bond.

Solutions & Strategies:

  • Activate the Ring (If Possible): If the aniline nitrogen can be temporarily used as a directing group or converted to a withdrawing group (e.g., through protonation in acidic media or conversion to an amide), this can promote the desired SNAr pathway.

  • Use Photoredox Catalysis: For electron-neutral or electron-rich fluoroanilines, organic photoredox catalysis can enable SNAr under mild conditions.[9][10] This method uses a photocatalyst to facilitate a cation radical-accelerated nucleophilic substitution, effectively bypassing the high energy barrier of the traditional mechanism.[9]

  • Choose the Right Base/Nucleophile Combination: In classical SNAr, the reaction is often catalyzed by base.[11] Ensure the base is not strong enough to cause deprotonation at other sites or decomposition. The choice of nucleophile is also key; softer nucleophiles are sometimes less prone to side reactions.

Question 3: I am trying to perform a diazotization on a fluoroaniline (e.g., for a Sandmeyer or Schiemann reaction) and I'm getting a lot of hydrodefluorination. Why is the diazonium salt unstable?

The formation of aryl diazonium salts from anilines using sodium nitrite and acid is a foundational reaction.[12][13] However, the stability of these salts is highly dependent on the reaction conditions and the aniline's substituents.

Potential Causes:

  • Temperature Control: Aryl diazonium salts are notoriously unstable at elevated temperatures. The reaction must be kept cold (typically 0-5 °C) to prevent decomposition.[13] Even slight warming can lead to the ejection of N₂ gas and the formation of an aryl cation, which can abstract a hydride from the solvent or other sources, leading to hydrodefluorination.

  • Acid Concentration: The reaction requires a carefully controlled amount of acid. Too little acid will result in incomplete diazotization and potential side reactions of the remaining aniline with the newly formed diazonium salt.

  • Radical Mechanisms: Decomposition of diazonium salts can sometimes proceed through radical pathways, which can also lead to hydrodefluorination.

Solutions & Strategies:

  • Strict Temperature Control: This is the most critical parameter. Use an ice/salt bath to maintain the temperature between 0 and 5 °C throughout the addition of reagents and for the duration of the reaction.[13]

  • Use Flow Chemistry: Continuous flow reactors offer superior temperature control and rapid mixing.[14] This allows for the in situ generation and immediate use of the diazonium salt, minimizing the time it has to decompose.[14]

  • Alternative Diazotizing Agents: Instead of NaNO₂/HCl, consider using organic nitrites like tert-butyl nitrite in an organic solvent.[15] This can sometimes provide a cleaner reaction and avoid the strongly acidic aqueous environment.

Frequently Asked Questions (FAQs)

  • Q: Which metal is "safer" for avoiding dehalogenation, Palladium or Nickel?

    • A: Generally, Palladium is considered "safer." Nickel complexes are often more reactive and more readily insert into strong C-F bonds.[1] However, this is a generalization. The choice of ligand, base, and substrate has a much larger impact than the metal alone. A well-chosen Ni-catalyst system can outperform a poorly chosen Pd-system.

  • Q: How does the position of the fluorine atom (ortho, meta, para) influence the risk of dehalogenation?

    • A: The position matters greatly. An ortho-fluorine can sometimes participate in chelation with the metal center during a catalytic cycle, which can either stabilize the intermediate or, in some cases, facilitate C-F activation.[1] Fluorines on electron-deficient rings (e.g., fluoropyridines or nitrofluoroanilines) are generally more susceptible to cleavage.

  • Q: Can I use water as a solvent for my cross-coupling reaction to be "greener"?

    • A: Yes, but with caution. Micellar catalysis, using surfactants like Kolliphor EL in water, has been shown to be effective for Suzuki couplings of aniline derivatives.[16] These systems can work at room temperature and under air.[16] However, water is a proton source, and if side reactions that generate strong bases or highly reactive intermediates occur, it can increase the risk of hydrodefluorination. Careful optimization is required.

Key Experimental Protocols

Protocol 1: General Setup for Minimizing Dehalogenation in Buchwald-Hartwig Amination

This protocol emphasizes the exclusion of oxygen and the use of moderate conditions.

  • Vessel Preparation: Add the aryl fluoride (1.0 equiv), amine (1.2 equiv), base (e.g., K₃PO₄, 1.5 equiv), and a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel by connecting it to a Schlenk line and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the degassed solvent (e.g., dioxane) to the reaction vessel via syringe, followed by the catalyst/ligand solution.

  • Reaction Execution: Place the sealed vessel in a preheated aluminum block set to the desired temperature (start by screening at 80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Check for the formation of the desired product and the corresponding dehalogenated aniline byproduct. If significant dehalogenation is observed after 1-2 hours, consider lowering the temperature or changing the ligand in subsequent experiments.

Visualizations & Decision Guides

Troubleshooting Dehalogenation in Pd-Catalyzed Cross-Coupling

This decision tree provides a logical workflow for addressing defluorination issues in reactions like Suzuki and Buchwald-Hartwig couplings.

Dehalogenation_Troubleshooting start Dehalogenation Observed in Pd-Cross-Coupling q1 Is the temperature > 100 °C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Reduce Temperature (Try 80 °C) a1_yes->sol1 q2 What base are you using? a1_no->q2 sol1->q2 base_strong Strong Organic (NaOtBu, LHMDS) q2->base_strong Strong base_weak Weak Inorganic (K₃PO₄, Cs₂CO₃) q2->base_weak Weak sol2 Switch to Weaker Base (e.g., K₃PO₄ or K₂CO₃) base_strong->sol2 q3 Review Catalyst System (Ligand Choice) base_weak->q3 sol2->q3 ligand_reactive Highly Active Ligand? (e.g., very electron-rich or bulky) q3->ligand_reactive Potentially sol3 Switch to a less electron-rich or different class of ligand (e.g., try dppf or a different Buchwald-type ligand) ligand_reactive->sol3 end Problem Solved / Optimized sol3->end

Caption: Decision tree for troubleshooting dehalogenation.

References

  • G. C. Tsui, Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides, Catalysts, 2022. [Link]

  • M. K. P. Jayalath, Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides, PMC, 2021. [Link]

  • J. Wang et al., Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation, Chemical Communications, 2017. [Link]

  • J. C. F. Barbe et al., One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium, ResearchGate, 2005. [Link]

  • J. N. M. van der Velden et al., Reaction Pathways for Biodehalogenation of Fluorinated Anilines, PubMed, 1996. [Link]

  • The bond strength and cross-coupling reaction via C–F cleavage, ResearchGate. [Link]

  • M. Li et al., Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes, Organic Letters, 2024. [Link]

  • N. B. Chapman et al., Nucleophilic displacement reactions in aromatic systems. Part X., Journal of the Chemical Society, 1957. [Link]

  • J. D. Shields et al., Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, PMC, 2020. [Link]

  • Buchwald–Hartwig amination, Wikipedia. [Link]

  • A. Kumar et al., FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones, PMC, 2023. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution, Chemistry LibreTexts, 2015. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism, Master Organic Chemistry, 2018. [Link]

  • Z. Novák et al., The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series, Beilstein Journal of Organic Chemistry, 2014. [Link]

  • E. He-Yin et al., Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes, Chemical Science, 2023. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, Semantic Scholar. [Link]

  • T. Saeki, Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds, MDPI, 2019. [Link]

  • M. Mečiarová et al., Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution, ResearchGate, 2011. [Link]

  • Y. Liu et al., Carbon–fluorine bond cleavage mediated by metalloenzymes, PMC, 2020. [Link]

  • C-F bond activation under transition-metal-free conditions, ResearchGate, 2020. [Link]

  • R. Dorel and F. Glorius, The Buchwald–Hartwig Amination After 25 Years, Angewandte Chemie International Edition, 2019. [Link]

  • The Buchwald-Hartwig Amination Reaction, YouTube, 2012. [Link]

  • C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers, ResearchGate, 2010. [Link]

  • Buchwald-Hartwig Amination, ACS GCI Pharmaceutical Roundtable. [Link]

  • P. Durlak et al., Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines, PubMed, 2021. [Link]

  • S. Medina et al., Difluoroalkylation of Anilines via Photoinduced Methods, PMC, 2023. [Link]

  • L. E. H. Snoeyenbos et al., Strategies for the Biodegradation of Polyfluorinated Compounds, PMC, 2022. [Link]

  • Y. Zhang et al., Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions, MDPI, 2024. [Link]

  • A. Lebbyy, How does fluorinated boronic acids influences the Suzuki coupling reactions?, ResearchGate, 2019. [Link]

  • D. N. Kevill et al., Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate, PMC, 2011. [Link]

  • M. D. Baumann et al., Exploring Flow Procedures for Diazonium Formation, PMC, 2016. [Link]

  • converting anilines to diazoniums ions, YouTube, 2019. [Link]

  • A. S. C. Fabrici et al., Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air, MDPI, 2021. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2, YouTube, 2016. [Link]

  • Diazotization reaction: Mechanism and Uses, Online Chemistry notes, 2023. [Link]

  • J. H. Ridd, Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions, Journal of the Chemical Society B: Physical Organic, 1971. [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method, ResearchGate, 2012. [Link]

  • Solvent effects, Wikipedia. [Link]

  • Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides, ResearchGate, 2004. [Link]

Sources

Impact of solvent choice on the reactivity of 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of 3,5-Difluoro-2,4-dimethoxyaniline

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile but electronically complex building block. The strategic selection of a solvent is paramount to achieving desired reactivity, yield, and purity. This document elucidates the causal relationships between solvent properties and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the unique electronic structure of this compound influence its general reactivity?

A: The reactivity of this compound is governed by a competitive interplay of inductive and resonance effects from its four substituents.

  • Activating Groups: The two methoxy groups (-OCH₃) at positions 2 and 4 are strong resonance electron-donating groups (EDGs), which enrich the aromatic ring with electron density and activate it towards electrophilic aromatic substitution (EAS). The lone pair on the aniline nitrogen also contributes significantly to this activation.

  • Deactivating Groups: Conversely, the two fluorine atoms at positions 3 and 5 are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the ring and, more importantly, significantly decreases the nucleophilicity of the aniline nitrogen.

The net result is a nuanced electronic profile. While the ring is activated, the nitrogen atom's lone pair is less available for nucleophilic attack compared to simpler anilines. This reduced nucleophilicity is a primary factor that must be addressed in reaction design, often requiring more forcing conditions or careful solvent selection to enhance reactivity.[1]

Q2: What is the fundamental role of a solvent in modulating the reactivity of this aniline?

A: A solvent is not merely an inert medium but an active participant that can dramatically influence reaction rates and outcomes. For this compound, the solvent's primary roles are:

  • Solubilization: Ensuring that all reactants, reagents, and catalysts are in the same phase to allow for efficient interaction.

  • Stabilization: Solvents can stabilize or destabilize the ground states of reactants, transition states, or charged intermediates. Polar solvents, for instance, are adept at stabilizing charged species, which can accelerate reactions that proceed through ionic intermediates (e.g., SₙAr reactions).[2]

  • Direct Interaction: The solvent can directly interact with the aniline. Protic solvents, in particular, can form hydrogen bonds with the nitrogen's lone pair, altering its availability and reactivity.

Q3: How do protic versus aprotic solvents specifically impact the nucleophilicity of the aniline nitrogen?

A: This is one of the most critical considerations.

  • Protic Solvents (e.g., methanol, ethanol, water) possess acidic protons capable of hydrogen bonding. They can form strong hydrogen bonds with the lone pair of electrons on the aniline's nitrogen atom. This interaction creates a "solvated shell" around the nitrogen, which stabilizes the ground state of the aniline and sterically hinders its approach to an electrophile. This stabilization of the starting material increases the activation energy of the reaction, thereby reducing the aniline's effective nucleophilicity and slowing down the reaction rate.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons and cannot act as hydrogen-bond donors. While they are polar and can dissolve ionic reagents and stabilize charged transition states, they do not strongly solvate the aniline's lone pair.[4] This leaves the nitrogen's electrons more available for reaction, making these solvents highly advantageous for reactions where the aniline acts as a nucleophile, such as in SₙAr or amination reactions.[3][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with this compound and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SₙAr) Reactions

  • Scenario: You are attempting to react this compound as a nucleophile with an activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene) in methanol, and you observe minimal product formation even after extended heating.

  • Potential Cause & Scientific Rationale: The primary culprit is the reduced nucleophilicity of the aniline due to both its intrinsic electronic properties (fluoro substituents) and solvent effects. The protic solvent (methanol) is hydrogen-bonding with the aniline's nitrogen, effectively "caging" its lone pair and stabilizing its ground state, which increases the reaction's activation energy.[3] SₙAr reactions proceed through a negatively charged intermediate (Meisenheimer complex), and while a polar solvent is needed for its stabilization, the deactivation of the nucleophile by a protic solvent is often the overriding, rate-limiting factor.[5]

  • Recommended Solution:

    • Change Solvent Class: Switch from a protic solvent to a polar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent starting points. These solvents will effectively dissolve the components and stabilize the Meisenheimer complex without deactivating the aniline nucleophile.[5]

    • Increase Temperature: The reduced reactivity of this aniline may necessitate higher reaction temperatures (e.g., 80-120 °C) to overcome the activation barrier. The high boiling points of DMF (153 °C) and DMSO (189 °C) make them well-suited for this.

    • Add a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can help deprotonate the aniline nitrogen in situ or neutralize any acid formed during the reaction, which can further enhance the reaction rate.

Problem 2: Inconsistent Yields or Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

  • Scenario: You are performing a Buchwald-Hartwig amination to couple this compound with an aryl bromide. Your yields are inconsistent, and you often observe the formation of palladium black (indicative of catalyst decomposition).

  • Potential Cause & Scientific Rationale: The success of Pd-catalyzed cross-coupling is highly sensitive to the solvent environment. The solvent's role is complex, involving coordination to the metal center, influencing the stability of catalytic intermediates, and modulating the solubility and reactivity of the base.[4][6][7]

    • Poor Solvent Choice: Ethereal solvents like THF are common, but sometimes not polar enough. Highly coordinating solvents like DMF can sometimes stabilize the catalyst too strongly, inhibiting reactivity.

    • Presence of Contaminants: Trace amounts of water or oxygen in the solvent can lead to catalyst deactivation.[8] Water can hydrolyze reagents, while oxygen can oxidize the active Pd(0) species to inactive Pd(II).

  • Recommended Solution:

    • Optimize Solvent: A non-polar, aromatic solvent like toluene or an ethereal solvent like 1,4-dioxane are generally the most reliable choices for Buchwald-Hartwig reactions. They balance reagent solubility with minimal interference in the catalytic cycle.

    • Ensure Anhydrous & Degassed Conditions: Use a freshly distilled or commercially available anhydrous solvent. Before use, thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. This is critical to remove dissolved oxygen.[1]

    • Select Appropriate Base: The choice of base is coupled with the solvent. A weaker, soluble base like Cs₂CO₃ is often effective in solvents like dioxane, whereas a stronger base like sodium tert-butoxide (NaOtBu) is typically used in toluene.

Solvent Performance in a Model SₙAr Reaction

The following table summarizes the expected relative performance of different solvents for a hypothetical SₙAr reaction between this compound and 1-fluoro-4-nitrobenzene.

SolventSolvent TypeBoiling Point (°C)Expected Relative YieldRationale
MethanolPolar Protic65Very LowStrong H-bonding deactivates the aniline nucleophile.[3]
Tetrahydrofuran (THF)Polar Aprotic (Ethereal)66ModerateGood solubility, but polarity may be insufficient to fully stabilize the Meisenheimer complex.
Acetonitrile (ACN)Polar Aprotic82GoodHigher polarity than THF, enhances rate by stabilizing the transition state.
Dimethylformamide (DMF)Polar Aprotic153High to ExcellentExcellent solvating power and high polarity strongly stabilize the charged intermediate.[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189ExcellentHighest polarity and strong solvating properties provide maximum rate enhancement for SₙAr.[3]

Experimental Protocols

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a robust starting point for coupling this compound, with critical emphasis on solvent handling.

Materials:

  • This compound (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: To the flask, add the aryl bromide, this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations: Workflow and Decision Diagrams

The following diagrams, rendered in Graphviz, provide logical workflows for solvent selection and troubleshooting.

SolventSelection start Identify Reaction Type snar Nucleophilic Aromatic Substitution (S(n)Ar) start->snar Aniline as Nucleophile coupling Pd-Catalyzed Cross-Coupling start->coupling C-N Bond Formation other Other (e.g., Diazotization) start->other solvent_snar Use Polar Aprotic Solvent (DMF, DMSO, ACN) snar->solvent_snar solvent_coupling Use Anhydrous/Degassed Non-polar or Ethereal Solvent (Toluene, Dioxane) coupling->solvent_coupling solvent_other Consult Literature for Specific Reaction Conditions (e.g., aq. acid) other->solvent_other

Caption: Decision tree for initial solvent selection.

Troubleshooting start Low Reaction Yield Observed check_solvent Is the solvent class appropriate for the reaction type? start->check_solvent check_purity Is the solvent anhydrous and degassed? check_solvent->check_purity No protic_issue Protic solvent used for nucleophilic attack? check_solvent->protic_issue Yes purity_issue Cross-coupling reaction with non-degassed solvent? check_purity->purity_issue Yes protic_issue->check_purity No solution_protic Switch to Polar Aprotic (DMF, DMSO) protic_issue->solution_protic Yes solution_purity Use fresh anhydrous solvent and degas thoroughly purity_issue->solution_purity Yes increase_temp Increase Reaction Temperature & Monitor Stability purity_issue->increase_temp No

Caption: Workflow for troubleshooting low reaction yields.

References

  • Ansari, M. A., & Dar, A. A. (2020). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 10(45), 26955-26964. [Link]

  • Mondal, T., & Medda, R. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of Organic Chemistry, 85(15), 9638-9646. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Powers, A. M., & Sigman, M. S. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Journal of the American Chemical Society, 140(28), 8861-8869. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Acton, D. S., et al. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. Soft Matter, 12(34), 7119-7127. [Link]

  • Arkhypchuk, A. I., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(17), 2446-2452. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis of 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the stringent purity assessment of 3,5-Difluoro-2,4-dimethoxyaniline, a substituted aniline derivative critical in various synthetic pathways. We will explore the scientific rationale behind method development, compare an optimized gradient elution method with a standard isocratic approach, and provide detailed, actionable protocols for immediate implementation in a research or quality control setting.

Introduction: The Analytical Imperative

This compound is a specialized aromatic amine. Like many substituted anilines, its purity is paramount as trace impurities can lead to undesirable side reactions, altered product profiles, and compromised final product efficacy, particularly in pharmaceutical applications.[1] HPLC is a powerful and versatile technique well-suited for this purpose, offering high resolution, sensitivity, and accuracy.[1] This guide establishes a robust, validated HPLC-UV method designed for superior resolution and sensitivity, ensuring that the purity of this critical intermediate meets the highest standards.

The Science of Separation: Method Development Rationale

The development of a successful HPLC method is rooted in the fundamental physicochemical properties of the analyte. For this compound, a moderately polar aromatic amine, a reversed-phase (RP-HPLC) approach is the logical choice.[1][2]

  • Column Selection: The primary separation mechanism in RP-HPLC is hydrophobic interaction.[3] A C18 (octadecylsilane) stationary phase is the workhorse for such applications due to its strong hydrophobic retention of aromatic compounds. Its non-polar nature effectively retains the aniline derivative, allowing for separation from more polar or less retained impurities.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. While both are effective, ACN often provides better peak shape (less tailing) and lower viscosity, resulting in lower backpressure. Its pi-electron system can also offer alternative selectivity for aromatic compounds.[3]

    • Aqueous Phase and pH Control: The amino group on the aniline ring is basic. Controlling the mobile phase pH is therefore critical. At a low pH (e.g., 2.5-3.5), the amine group becomes protonated (-NH3+), increasing its polarity and reducing retention time. This can be advantageous for achieving sharp peaks and avoiding interactions with residual silanols on the silica-based column packing, which can cause peak tailing.[3] A phosphate or formic acid buffer is ideal for maintaining a stable, low pH.

  • UV Wavelength Selection: Aromatic amines exhibit strong UV absorbance.[1] To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. For aniline and its derivatives, this is typically in the range of 240-280 nm.[4][5] A preliminary scan of the compound in the mobile phase solvent is essential to determine the precise λmax for optimal detection. For this guide, a wavelength of 254 nm is selected as a common and effective choice for aromatic compounds.[4][6]

Workflow for HPLC-UV Purity Analysis

The diagram below outlines the logical flow from sample preparation to data analysis for determining the purity of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Mobile Phase) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC System Equilibration C->D E Inject Blank (Diluent) D->E F Inject Standard Solution E->F G Inject Sample Solution F->G H Peak Integration G->H I Purity Calculation (% Area Normalization) H->I J Generate Report I->J

Caption: General workflow for HPLC-UV purity analysis.

Comparative Methodologies: Optimized Gradient vs. Standard Isocratic

To illustrate the importance of method optimization, we compare two distinct approaches. The Optimized Gradient Method (Method A) is designed to separate the main analyte from a wide range of potential impurities, while the Standard Isocratic Method (Method B) represents a simpler, less refined approach.

ParameterMethod A: Optimized GradientMethod B: Standard IsocraticRationale for Optimization (Method A)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmStandard C18 is suitable for both.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)ACN is a common and effective organic modifier.
Elution Mode Gradient Isocratic A gradient elution is superior for separating impurities with a wide range of polarities.
Gradient Program 5% B to 95% B over 15 min60% B (constant)The gradient ensures that late-eluting, non-polar impurities are washed from the column and resolved.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 254 nm254 nmCommon wavelength for aromatic compounds.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Run Time 20 minutes10 minutesThe longer run time of the gradient method is a trade-off for significantly better resolution.
Performance Comparison: Supporting Data (Hypothetical)

The following table presents hypothetical, yet realistic, performance data comparing the two methods. This data illustrates the clear advantages of the optimized gradient approach for a formal purity analysis.

Performance MetricMethod A: Optimized GradientMethod B: Standard IsocraticInterpretation
Resolution (Rs) > 2.0 for all impurity peaksRs < 1.5 for early eluting peaksMethod A provides baseline separation , which is critical for accurate quantification. Method B shows co-elution of impurities with the main peak.
Tailing Factor (Tf) 1.11.3Method A yields more symmetrical peaks , improving integration accuracy.
Theoretical Plates (N) ~12,000~8,000The higher plate count indicates superior column efficiency and separation power with Method A.
Detection of Impurities 5 impurities detected2 impurities detectedThe gradient method successfully resolves and detects trace impurities that are missed or co-elute in the isocratic method.
Purity Result (%) 99.6%99.9%Method B overestimates purity due to its failure to resolve co-eluting impurities. Method A provides a more accurate purity value.
Detailed Experimental Protocols

6.1. Reagents and Materials

  • This compound Reference Standard and Sample

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm Syringe Filters (e.g., PTFE)

6.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • This stock solution has a concentration of 100 µg/mL.

6.3. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

6.4. Chromatographic Procedure (Method A)

  • Set up the HPLC system according to the conditions specified for Method A in the comparison table.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the diluent (50:50 ACN/Water) as a blank to ensure no system contamination.

  • Inject 10 µL of the Standard Solution to determine the retention time and peak area of the main component.

  • Inject 10 µL of the Sample Solution.

  • Calculate the purity of the sample using the area percent normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation and Trustworthiness

For this method to be considered trustworthy and robust, it must adhere to established validation principles, such as those outlined by the International Council for Harmonisation (ICH).[7][8][9] A full validation would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities. This is achieved by spiking the sample with known impurities and demonstrating baseline resolution.

  • Linearity: Establishing a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Assessing the closeness of the test results to the true value, often determined by spike recovery studies.

  • Precision: Evaluating the method's repeatability and intermediate precision, ensuring consistent results.

  • System Suitability: Before any analysis, a system suitability test must be performed. This involves injecting the standard solution multiple times to ensure the system is performing correctly. Acceptance criteria are typically:

    • Tailing Factor (Tf) ≤ 1.5

    • Relative Standard Deviation (RSD) of peak areas < 2.0% for replicate injections.

The diagram below illustrates the decision-making process during method development to achieve a validated, trustworthy protocol.

G Start Define Analytical Goal: Purity of Aromatic Amine SelectColumn Select Column: C18 for Hydrophobicity? Start->SelectColumn OptimizeMobilePhase Optimize Mobile Phase: ACN vs MeOH? Buffer pH? SelectColumn->OptimizeMobilePhase IsocraticTest Initial Test: Isocratic Elution OptimizeMobilePhase->IsocraticTest ResolutionCheck Resolution (Rs) > 2.0 for all peaks? IsocraticTest->ResolutionCheck TailingCheck Tailing Factor (Tf) < 1.5? ResolutionCheck->TailingCheck Yes GradientDev Develop Gradient Method ResolutionCheck->GradientDev No pH_Adjust Adjust Mobile Phase pH (e.g., add Formic Acid) TailingCheck->pH_Adjust No Validation Perform Full Validation (ICH Guidelines) TailingCheck->Validation Yes GradientDev->ResolutionCheck pH_Adjust->IsocraticTest End Final Method Validation->End

Caption: Decision tree for HPLC method development.

Conclusion

For the reliable purity analysis of this compound, an optimized gradient RP-HPLC-UV method is demonstrably superior to a simple isocratic approach. The use of a gradient elution on a C18 column with an acidified mobile phase provides the necessary resolving power to separate the main analyte from structurally similar impurities, which may otherwise go undetected. This ensures a more accurate and trustworthy assessment of purity, which is an absolute requirement for researchers, scientists, and drug development professionals who rely on the quality of their starting materials. The detailed protocol provided herein serves as a robust, validated starting point for immediate laboratory implementation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Time-resolved photoelectron imaging was used to investigate the electronic relaxation dynamics of gas-phase aniline... (2017). AIP Publishing. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

Sources

A Senior Application Scientist's Guide to the GC-MS Analysis of 3,5-Difluoro-2,4-dimethoxyaniline and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and agrochemical synthesis, the precise identification and quantification of chemical intermediates are paramount. 3,5-Difluoro-2,4-dimethoxyaniline serves as a key building block, but its synthesis can yield a variety of positional isomers. These isomers, possessing the same molecular weight, pose a significant analytical challenge. Undifferentiated, they can lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and regulatory compliance.[1][2] This guide provides a comprehensive, in-depth methodology for the robust separation and unambiguous identification of this compound from its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental parameter selection and delve into the principles of isomeric differentiation by examining chromatographic retention behavior and mass spectral fragmentation patterns.

The Isomeric Challenge in Drug Development

Positional isomers of an aromatic compound like this compound share an identical molecular formula (C₈H₉F₂NO₂) and, consequently, the same exact mass. However, the spatial arrangement of the fluoro and methoxy substituents on the aniline ring can drastically alter the molecule's chemical and physical properties. This structural variance is not trivial; it can impact reaction kinetics, biological activity, and toxicity profiles. Therefore, a quality control (QC) process must be able to definitively confirm the identity of the target isomer and detect any related structural variants.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application, offering the high-resolution separation power of GC for volatile compounds and the unparalleled identification capabilities of MS.[3][4] The gas chromatograph separates isomers based on subtle differences in their boiling points and polarities, while the mass spectrometer provides a unique fragmentation "fingerprint" for each eluting compound.

The Analytical Workflow: A Self-Validating System

The trustworthiness of an analytical method lies in its rational design, where each step validates the next. Our approach combines chromatographic separation with mass spectrometric identification to create a two-tiered confirmation system. A compound is only positively identified if both its retention time and its mass spectrum match that of a certified reference standard.

Below is a diagram of the complete experimental workflow, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh 1 mg of This compound (or isomer standard) B Dissolve in 1 mL of high-purity Ethyl Acetate A->B C Vortex to ensure complete dissolution B->C D Inject 1 µL into GC Inlet (250°C, Splitless Mode) C->D Transfer to Autosampler Vial E Separation on HP-5ms Column (Temperature Programmed) D->E F Eluent Transfer to MS (Transfer Line at 280°C) E->F G Electron Ionization (EI) at 70 eV F->G H Mass Analyzer (Quadrupole Scan m/z 40-400) G->H I Record Chromatogram (Retention Time, t_R) H->I Data Acquisition J Extract Mass Spectrum for each peak I->J K Compare t_R and Spectrum to Reference Standard J->K L Confirm Isomer Identity & Quantify Impurities K->L Fragmentation M Molecular Ion (M⁺) m/z 189 M_15 [M-CH₃]⁺ m/z 174 M->M_15 - •CH₃ M_20 [M-HF]⁺ m/z 169 M->M_20 - HF M_30 [M-CH₂O]⁺ m/z 159 M->M_30 - CH₂O M_43 [M-CH₃-CO]⁺ m/z 146 M_15->M_43 - CO

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Difluoroaniline Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter key properties such as metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated synthons, difluoroaniline isomers represent a critical class of intermediates, prized for their utility in constructing complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of common difluoroaniline isomers in nucleophilic aromatic substitution (SNAr) reactions. As researchers and drug development professionals, understanding the subtle yet profound differences in reactivity among these isomers is paramount for efficient reaction design, optimization, and the rational synthesis of target molecules. We will move beyond simple protocols to explore the underlying physical organic principles—namely electronic and steric effects—that govern this reactivity, supported by mechanistic insights and actionable experimental designs.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. Unlike the more familiar SN2 reaction, which is unfeasible at an sp²-hybridized carbon, the SNAr pathway proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (in this case, fluoride). This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Elimination & Aromatization: The aromaticity of the ring is then restored through the expulsion of the leaving group.

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. While recent studies have shown that some SNAr reactions may proceed through a concerted pathway, the stepwise model remains a powerful predictive tool for highly activated systems.[3]

Figure 1: The two-step addition-elimination mechanism of an SNAr reaction.

Factors Influencing Reactivity in Difluoroanilines

The reactivity of a difluoroaniline isomer in an SNAr reaction is a delicate balance of competing electronic and steric effects imparted by the amino (-NH₂) group and the two fluorine (-F) atoms.

  • Electronic Effects:

    • Amino Group (-NH₂): The amino group is a powerful activating group in the context of SNAr. While it is an electron-donating group (EDG) in electrophilic substitutions, its lone pair can be donated via resonance to stabilize the negative charge of the Meisenheimer complex when it is positioned ortho or para to the site of nucleophilic attack. This significantly lowers the activation energy of the rate-determining step. When positioned meta to the reaction site, this resonance stabilization is not possible, and its activating effect is diminished.

    • Fluorine Atoms (-F): Fluorine exerts a dual electronic influence. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.[4] Concurrently, it is weakly electron-donating through resonance (+R effect) via its lone pairs.[4] In SNAr, the powerful inductive withdrawal is the dominant effect, activating the ring for the reaction.

  • Steric Effects: The spatial arrangement of the substituents can profoundly impact reactivity. A bulky nucleophile may struggle to approach a carbon atom that is flanked by substituents in the ortho positions. This phenomenon, known as steric hindrance, can dramatically reduce reaction rates, even if the position is electronically activated.[5]

Comparative Analysis of Difluoroaniline Isomers

Based on the principles outlined above, we can establish a predictive hierarchy of reactivity for the common difluoroaniline isomers. The primary consideration is the position of the fluorine atoms relative to the strongly activating ortho/para-directing amino group.

Group 1: Highly Reactive Isomers

2,4-Difluoroaniline: This isomer is arguably the most reactive. The fluorine at the C4 position is para to the activating -NH₂ group and ortho to the second fluorine, making it exceptionally electrophilic. The fluorine at the C2 position is ortho to the -NH₂ group and para to the other fluorine, also a highly activated site. Nucleophilic attack is heavily favored at the C4 position due to slightly less steric hindrance compared to C2.

3,4-Difluoroaniline: Reactivity is concentrated at the C4 position. This site is activated by being para to the other fluorine atom. While it is meta to the amino group (a non-activating position for resonance), the combined electron-withdrawing power of the two fluorines renders the ring sufficiently electron-poor for substitution to occur readily at C4.

Group 2: Moderately Reactive Isomers

2,5-Difluoroaniline: This isomer presents two potential reaction sites. The C2 fluorine is ortho to the activating -NH₂ group, while the C5 fluorine is meta. Therefore, substitution is strongly favored at the C2 position. However, the overall activation is less pronounced than in 2,4-difluoroaniline because the second fluorine atom at C5 offers only minor inductive activation and no resonance stabilization for an attack at C2.

Group 3: Deactivated & Sterically Hindered Isomers

2,6-Difluoroaniline: This isomer is significantly less reactive due to profound steric hindrance.[6] The activating -NH₂ group is flanked by two ortho-fluorine atoms, which physically block the approach of most nucleophiles. For a reaction to occur at either C2 or C6, the nucleophile must overcome this substantial steric barrier, leading to dramatically slower reaction rates.

3,5-Difluoroaniline: This isomer is generally considered the least reactive of the common isomers. Both fluorine atoms are positioned meta to the strongly activating amino group.[7] In these positions, the -NH₂ group cannot exert its powerful resonance-stabilizing effect on the Meisenheimer complex. Reactivity relies solely on the inductive activation provided by the fluorine atoms, which is often insufficient to drive the reaction under standard conditions.

Figure 2: Logical hierarchy of difluoroaniline isomer reactivity in SNAr reactions.

Data Summary: A Comparative Overview

The following table summarizes the key factors influencing the SNAr reactivity of each isomer. While direct comparative kinetic data is scarce in the literature, this table provides a robust framework for predicting reactivity based on established chemical principles.

Isomer StructureIsomer NamePredicted ReactivityKey Electronic FactorsKey Steric Factors
2,4-Difluoroaniline Very HighC4: para to -NH₂, ortho to -FC2: ortho to -NH₂, para to -FMinor hindrance at C2.
3,4-Difluoroaniline HighC4: para to -F, meta to -NH₂Minimal.
2,5-Difluoroaniline ModerateC2: ortho to -NH₂C5: meta to -NH₂Minor hindrance at C2.
2,6-Difluoroaniline Very LowBoth F atoms are ortho to -NH₂.Severe: -NH₂ group is flanked by two F atoms.
3,5-Difluoroaniline Very LowBoth F atoms are meta to -NH₂.Minimal.

Experimental Protocol: Competitive Reactivity Assessment

To empirically validate the predicted reactivity trends, a competitive experiment can be designed. This protocol allows for the direct comparison of multiple isomers under identical reaction conditions, providing a clear and reliable measure of their relative reactivity.

Objective: To determine the relative rate of SNAr for 2,4-, 3,4-, and 3,5-difluoroaniline by reacting an equimolar mixture with a sub-stoichiometric amount of a common nucleophile.

Materials:

  • 2,4-Difluoroaniline (1.0 eq)

  • 3,4-Difluoroaniline (1.0 eq)

  • 3,5-Difluoroaniline (1.0 eq)

  • Morpholine (Nucleophile, 0.5 eq)

  • Potassium Carbonate (K₂CO₃, Base, 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO, Solvent)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add K₂CO₃ (3.0 eq) and the internal standard.

  • Reactant Loading: Add anhydrous DMSO via syringe. To this suspension, add 2,4-difluoroaniline (1.0 eq), 3,4-difluoroaniline (1.0 eq), and 3,5-difluoroaniline (1.0 eq).

  • Initial Sample (T=0): Stir the mixture for 5 minutes to ensure homogeneity. Withdraw a small aliquot (~0.1 mL), quench it with dilute aqueous HCl, extract with ethyl acetate, and prepare for GC-MS or HPLC analysis. This sample establishes the initial concentration ratios.

  • Reaction Initiation: Add morpholine (0.5 eq) to the reaction mixture in one portion. Begin timing and heat the reaction to a constant temperature (e.g., 80 °C).

  • Monitoring: Withdraw aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench and prepare each sample for analysis as described in step 3.

  • Analysis: Analyze each time point by GC-MS or HPLC. Quantify the disappearance of each difluoroaniline isomer relative to the constant concentration of the internal standard. Plot the concentration of each starting material versus time.

Expected Outcome: The rate of consumption for the isomers will directly reflect their reactivity. It is expected that 2,4-difluoroaniline will be consumed most rapidly, followed by 3,4-difluoroaniline. The concentration of 3,5-difluoroaniline should remain largely unchanged, confirming its low reactivity.

Experimental_Workflow start_end start_end process process analysis analysis A Start: Prepare Flask (K₂CO₃, Internal Standard, DMSO) B Add Equimolar Mixture of Difluoroaniline Isomers A->B C Take T=0 Aliquot B->C D Initiate Reaction: Add Morpholine (0.5 eq) Heat to 80 °C C->D E Monitor Reaction: Take Aliquots at Time Intervals D->E F Quench & Extract Samples E->F For each time point G Analyze via GC-MS or HPLC F->G H Plot [Isomer] vs. Time Determine Relative Rates G->H I End H->I

Figure 3: Workflow for the competitive SNAr reactivity experiment.

Conclusion

A nuanced understanding of the structure-reactivity relationships of difluoroaniline isomers is essential for any scientist working in synthetic chemistry. While all isomers possess the same constituent atoms, their unique arrangements give rise to a wide spectrum of reactivity in nucleophilic aromatic substitution. Reactivity is overwhelmingly dictated by the position of the fluorine atoms relative to the powerful activating amino group. Isomers with fluorine atoms ortho or para to the -NH₂ group, such as 2,4-difluoroaniline, are highly activated. Conversely, isomers where this geometric relationship is absent (3,5-difluoroaniline) or where steric hindrance is a major factor (2,6-difluoroaniline) are significantly deactivated. By leveraging these fundamental principles, researchers can make informed decisions in the selection of starting materials, predict reaction outcomes, and design more efficient and robust synthetic routes to novel chemical entities.

References

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The Strategic Design of Kinase Inhibitors: A Comparative Guide to the Structure-Activity Relationship of 3,5-Difluoro-2,4-dimethoxyaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the rational design of small molecule kinase inhibitors is a cornerstone of therapeutic advancement. The aniline scaffold has proven to be a versatile and highly tractable starting point for the development of potent and selective inhibitors of various protein kinases. Among the myriad of substituted anilines, the 3,5-difluoro-2,4-dimethoxyaniline core has emerged as a privileged motif. The unique electronic properties conferred by the interplay of electron-withdrawing fluorine atoms and electron-donating methoxy groups provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their application as kinase inhibitors.

The Rationale Behind the this compound Scaffold: A Symphony of Electronics and Sterics

The strategic placement of substituents on the aniline ring is a critical aspect of kinase inhibitor design. The this compound scaffold is a testament to this principle. The two fluorine atoms, positioned meta to the amino group, exert a strong electron-withdrawing inductive effect. This reduces the pKa of the aniline nitrogen, which can be crucial for modulating its interaction with the hinge region of the kinase active site. Furthermore, the fluorine atoms can enhance metabolic stability and membrane permeability of the resulting inhibitors.

Complementing the electronic influence of the fluorine atoms are the two methoxy groups at the 2- and 4-positions. These groups are electron-donating through resonance, which can modulate the overall electron density of the aromatic ring. This electronic balance is pivotal for achieving optimal binding affinity and selectivity. From a steric perspective, the methoxy groups can provide crucial van der Waals contacts within the ATP-binding pocket of the target kinase, contributing to the overall potency of the inhibitor. This strategic substitution pattern makes the this compound moiety a highly valuable building block in the synthesis of targeted therapeutics.

Comparative Analysis of Analog Performance: Lessons from Structurally Related Kinase Inhibitors

The Critical Role of the 3,5-Dimethoxy Substitution

The 3,5-dimethoxyphenyl group has been identified as a key determinant for achieving selectivity for FGFR kinases. In a series of pyrido[2,3-d]pyrimidine-based inhibitors, replacement of a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety resulted in a highly selective FGFR inhibitor.[1] This highlights the importance of the electronic and steric contributions of the methoxy groups in directing the molecule to the specific contours of the FGFR active site.

Enhancing Potency through Halogenation: The Difluoro Advantage

The introduction of fluorine atoms to the aniline ring is a well-established strategy to enhance the potency and pharmacokinetic properties of kinase inhibitors. In the development of irreversible FGFR inhibitors, the combination of a 2,6-dichloro and a 3,5-dimethoxy functionality on the phenyl ring led to a highly potent inhibitor. While not a direct analog of our core scaffold, this demonstrates the synergistic effect of halogen and methoxy substitutions in achieving high affinity. The electron-withdrawing nature of the halogens can increase the acidity of the aniline proton, potentially leading to stronger hydrogen bonding interactions with the kinase hinge region.

Impact of Modifications on the Core Scaffold

The following table summarizes the structure-activity relationships of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors, which provides a valuable surrogate for understanding the SAR of our target scaffold.[2]

Compound IDR Group (Modification on the benzamide)IC50 (µM) against FGFR1Key Observations
C1 -H> 10The unsubstituted benzamide shows weak activity.
C2 2-NO25.21Introduction of a nitro group at the 2-position improves activity.
C3 2-NH23.14The amino group at the 2-position further enhances potency.
C9 2-NH-Cyclopropyl1.36A cyclopropylamino substituent at the 2-position leads to the most potent compound in the series.
C10 2-NH-Propyl2.87A linear alkylamino group is less effective than the cyclopropylamino group.

These results underscore the importance of substitutions on the partner ring system that is coupled to the aniline. The nature and position of these substituents can significantly impact the overall biological activity.

Experimental Protocols

General Synthesis of Substituted Anilino-pyrimidines

A common synthetic route to generate analogs for SAR studies involves the coupling of the substituted aniline with a heterocyclic core, such as a pyrimidine.

Step 1: Synthesis of the Chloropyrimidine Core

The synthesis of a suitable chloropyrimidine is a prerequisite. For example, 2,4-dichloropyrimidine can be synthesized from uracil by treatment with phosphorus oxychloride.

Step 2: Nucleophilic Aromatic Substitution

The this compound is then reacted with the chloropyrimidine derivative in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. The reaction is typically heated to drive the nucleophilic aromatic substitution to completion.

Diagram of a Typical Synthetic Workflow:

G cluster_0 Synthesis of Analogs start This compound coupling Nucleophilic Aromatic Substitution (SNAr) start->coupling core Chloropyrimidine Derivative core->coupling product Anilino-pyrimidine Analog coupling->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of anilino-pyrimidine analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a target kinase (e.g., FGFR1) is typically evaluated using an in vitro kinase assay.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This is often done using a luminescence-based ATP detection system.

Protocol:

  • Prepare Reagents:

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Target kinase (e.g., recombinant human FGFR1).

    • Substrate (e.g., a synthetic peptide).

    • ATP solution.

    • Test compounds dissolved in DMSO at various concentrations.

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Assay Procedure:

    • Add kinase, substrate, and buffer to the wells of a microplate.

    • Add the test compounds or DMSO (vehicle control) to the wells.

    • Pre-incubate the plate to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

    • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Diagram of the Kinase Inhibition Assay Workflow:

G cluster_1 In Vitro Kinase Assay reagents Prepare Assay Plate: Kinase, Substrate, Buffer add_compound Add Test Compound (or DMSO control) reagents->add_compound pre_incubation Pre-incubation add_compound->pre_incubation start_reaction Add ATP to Initiate Kinase Reaction pre_incubation->start_reaction incubation Incubation start_reaction->incubation detect Add Luminescent Reagent to Measure Remaining ATP incubation->detect read Read Luminescence detect->read analyze Calculate % Inhibition and IC50 Value read->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The strategic combination of electron-withdrawing and electron-donating substituents provides a unique chemical handle to modulate the pharmacological properties of the resulting molecules. While direct and extensive SAR studies on a series of analogs of this specific scaffold are not yet widely published, the analysis of structurally related compounds, particularly FGFR inhibitors, provides a strong rationale for its utility and a roadmap for future optimization efforts. Further exploration of substitutions on both the aniline ring and its coupled heterocyclic partners will undoubtedly lead to the discovery of new and improved therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303.
  • Ren, Y., et al. (2017). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Scientific Reports, 7(1), 1-11.
  • Tan, L., et al. (2015). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Chemical Biology, 22(8), 1105-1115.
  • Wang, X., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. European Journal of Medicinal Chemistry, 164, 335-347.
  • Borzilleri, R. M., et al. (2004). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][5]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 47(21), 5094-5109.

  • Ye, F., et al. (2004). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][4][5]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 47(24), 5896-5909.

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A Medicinal Chemist's Guide to 3,5-Difluoro-2,4-dimethoxyaniline: A Comparative Analysis for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents, particularly in oncology.[1][2] The strategic substitution of the aniline ring allows for the fine-tuning of physicochemical and pharmacokinetic properties, directly impacting a drug candidate's efficacy and safety profile. This guide provides an in-depth comparative analysis of 3,5-Difluoro-2,4-dimethoxyaniline, a highly specialized building block, against other common aniline derivatives. We will explore how its unique substitution pattern offers distinct advantages in modulating basicity, enhancing metabolic stability, and providing specific vector interactions for potent and selective drug design. This analysis is supported by comparative data, validated experimental protocols, and mechanistic insights to guide researchers in leveraging this scaffold for next-generation therapeutics.

The Physicochemical Landscape of Substituted Anilines

The utility of an aniline derivative in a drug scaffold is profoundly influenced by the nature and position of its substituents. These groups modulate the electron density of the aromatic ring and the lone pair on the nitrogen atom, which in turn dictates several critical drug-like properties.

Electronic Effects: Modulating pKa

The basicity of the aniline nitrogen (pKa of the anilinium ion) is a crucial parameter influencing a molecule's solubility, cell permeability, and binding interactions. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density on the nitrogen, making it more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs) like fluorine (-F) decrease basicity (lower pKa) through a strong inductive effect.[3][4]

In this compound, the molecule experiences competing effects:

  • Two Methoxy Groups (-OCH₃): Positioned at C2 and C4, these groups act as strong EDGs through resonance, pushing electron density into the ring and onto the amino group.

  • Two Fluorine Atoms (-F): Positioned at C3 and C5, these act as potent EWGs via induction, withdrawing electron density from the ring.[5]

This specific arrangement results in a finely tuned pKa, reducing the high basicity typically conferred by two methoxy groups. This moderation is often desirable in drug design to avoid off-target effects associated with highly basic amines (e.g., hERG channel inhibition) while maintaining sufficient basicity for key interactions or favorable solubility profiles.[6]

Caption: Electronic influences on the aniline core.

Lipophilicity and Metabolic Stability

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs).[3][7] By placing fluorine atoms at positions susceptible to oxidative metabolism (a "metabolic soft spot"), the molecule's half-life can be significantly extended.[8]

In this compound, the fluorine atoms at C3 and C5 effectively shield the adjacent methoxy groups and the aromatic ring itself from metabolic attack. This "metabolic blocking" is a key advantage over simpler aniline derivatives, which are often prone to rapid hydroxylation.[6]

Comparative Physicochemical Properties

The following table summarizes key calculated and experimental properties for this compound and relevant comparator molecules.

CompoundStructurepKa (Anilinium)[9][10][11]cLogPRationale for Inclusion
AnilineC₆H₅NH₂~4.60.9Unsubstituted parent compound, baseline for comparison.
4-MethoxyanilineCH₃OC₆H₄NH₂~5.31.3Demonstrates the effect of a single, strong electron-donating group.
4-FluoroanilineFC₆H₄NH₂~4.11.1Shows the effect of a single, strong electron-withdrawing group.
3,5-Dimethoxyaniline(CH₃O)₂C₆H₃NH₂~5.21.1Comparator with two donating groups, highlighting the impact of fluorine addition.
This compound F₂(CH₃O)₂C₆HNH₂ ~3.8 (Est.) 1.7 (Est.) Target molecule with a unique balance of donating and withdrawing groups.

Note: Estimated values are based on computational models and may vary from experimental results.

Comparative Analysis in Drug Design Case Studies

The theoretical advantages of this compound are best illustrated through its application in common drug design scenarios.

Case Study 1: Kinase Inhibitors

The aniline scaffold is a cornerstone of many Type I and Type II kinase inhibitors, where the aniline NH group often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[1][12] The substituents on the aniline ring project into the solvent-exposed region or deeper into the pocket, influencing potency and selectivity.[13]

  • Comparison Scenario: Consider designing an inhibitor for a target like the Epidermal Growth Factor Receptor (EGFR). A simple 4-methoxyaniline might provide the necessary hinge-binding interaction, but it offers little in terms of metabolic stability and has a higher pKa.

  • Advantage of this compound:

    • Metabolic Stability: The fluorine atoms protect the molecule from rapid metabolism, potentially leading to improved pharmacokinetic properties like a longer half-life.[8]

    • Modulated Basicity: The lowered pKa reduces the likelihood of non-specific binding and potential toxicities while preserving the hydrogen-bonding capability of the amino group.

    • Specific Interactions: The ortho-methoxy group (at C2) can form additional hydrogen bonds or favorable steric interactions with residues near the hinge, potentially increasing binding affinity and selectivity over other kinases.

This protocol provides a standardized method to compare the inhibitory potency (IC₅₀) of different aniline derivatives against a target kinase. The ADP-Glo™ Kinase Assay is a common platform that measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.[14][15]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds (e.g., Aniline A vs. Aniline B derivative) in DMSO. A typical starting concentration is 10 mM.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a solution containing the target kinase and its specific substrate peptide in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer at twice the desired final concentration (e.g., 20 µM for a 10 µM final concentration).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 2.5 µL of the serially diluted test compounds. Include wells with DMSO only as a negative control.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Caption: Workflow for an in vitro luminescence-based kinase assay.

Case Study 2: Metabolic Stability

A primary goal of lead optimization is to reduce the rate of metabolic clearance. The liver microsomal stability assay is a standard in vitro tool to predict in vivo hepatic clearance.[16] It measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in liver microsomes.[17][18]

  • Comparison Scenario: Aniline and simple methoxy-anilines are often susceptible to CYP-mediated oxidation, leading to rapid clearance and low oral bioavailability.

  • Advantage of this compound: The strategic placement of fluorine atoms at C3 and C5 blocks potential sites of aromatic hydroxylation. This steric and electronic shielding is expected to significantly increase the metabolic half-life (t½) of the compound compared to its non-fluorinated counterparts.[6][8]

This protocol outlines the steps to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[19][20]

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a working concentration (e.g., 100 µM) with buffer.

    • Prepare an NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This provides a continuous supply of the necessary cofactor for CYP enzyme activity.[18]

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to initiate the reaction (final concentration typically 1 µM).

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[16]

CompoundPredicted Metabolic Hot-SpotExpected t½ in HLM (min)Interpretation
AnilineC4 (para-position)< 5Very rapid metabolism, likely poor in vivo exposure.
4-MethoxyanilineO-demethylation, C3/C5 hydroxylation5 - 15Moderate metabolism, still a potential liability.
3,5-DimethoxyanilineC2, C4, C6 hydroxylation10 - 25Multiple potential sites of metabolism.
This compound None obvious; sterically shielded > 60 High metabolic stability due to fluorine blocking, predicting better in vivo exposure.

Conclusion and Future Outlook

This compound is not a simple building block but a highly engineered scaffold designed to overcome common challenges in drug discovery. Its unique substitution pattern provides a sophisticated solution for medicinal chemists seeking to simultaneously optimize multiple parameters:

  • Enhanced Metabolic Stability: The dual fluorine atoms act as highly effective metabolic shields, a crucial feature for improving drug half-life and bioavailability.[7][8]

  • Fine-Tuned Basicity: The competing electronic effects of the methoxy and fluoro groups result in a modulated pKa, which can reduce off-target toxicities associated with more basic amines.[3]

  • Structural and Conformational Control: The substituents provide distinct vectors for interaction within a target's binding site and can impose conformational constraints that may pre-organize the molecule for optimal binding.

While the synthesis of such a polysubstituted aniline is more complex than that of simpler derivatives, the potential payoff in terms of improved drug properties is substantial. For research programs targeting challenging proteins or those plagued by pharmacokinetic issues, this compound represents a powerful tool for developing safer, more effective, and more selective therapeutic agents. Its rational design embodies the core principles of modern medicinal chemistry, making it a valuable addition to the drug discovery toolkit.

References

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  • PubMed. (2002). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Retrieved January 13, 2026, from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine in Pharmaceuticals and the Imperative for Rigorous Analytical Validation

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to target receptors.[1] This has led to a surge in the development of fluorinated pharmaceuticals across a wide range of therapeutic areas, including oncology, virology, and central nervous system disorders.[1]

However, the very properties that make fluorine a valuable tool in medicinal chemistry also present unique challenges for analytical chemists. The development and validation of analytical methods for fluorinated pharmaceutical intermediates—the building blocks of these advanced APIs—require a nuanced approach. Ensuring the identity, strength, quality, purity, and potency of these intermediates is paramount for the safety and efficacy of the final drug product.[2] This guide provides an in-depth comparison of analytical techniques and a detailed framework for their validation, grounded in regulatory expectations and field-proven expertise.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This is a regulatory requirement, with guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9] The recently updated ICH Q2(R2) and Q14 guidelines provide a comprehensive framework for analytical procedure validation and development, respectively, emphasizing a more scientific, risk-based approach.[5][10][11]

Part 1: Foundational Pillars of Analytical Method Validation

A robust analytical method is built on a foundation of well-defined validation parameters. These parameters are not merely a checklist but a systematic evaluation of the method's performance and reliability.[12][13] The core validation characteristics, as outlined by ICH, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][13]

Specificity: Distinguishing the Analyte of Interest

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] For fluorinated intermediates, this is particularly critical due to the potential for structurally similar fluorinated and non-fluorinated impurities.

  • Causality in Experimental Choice: A lack of specificity can be compensated for by employing a combination of two or more analytical procedures.[3][6] For instance, while a High-Performance Liquid Chromatography (HPLC) method with UV detection might show co-eluting peaks, coupling it with a mass spectrometer (MS) can provide the necessary specificity to differentiate between the analyte and an impurity with a different mass-to-charge ratio.

Linearity, Range, Accuracy, and Precision: The Quantitative Core

These four parameters are intrinsically linked and form the basis of quantitative analysis.

  • Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13] A minimum of five concentrations is typically recommended to establish linearity.[12]

  • Range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[3][12][15]

  • Accuracy refers to the closeness of the test results to the true value.[13][14] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[4][14] It is considered at three levels: repeatability (intra-assay precision), intermediate precision (inter-day, inter-analyst, inter-equipment variations), and reproducibility (inter-laboratory precision).[4]

Detection and Quantitation Limits (LOD & LOQ): Measuring the 'Small Stuff'
  • Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

For fluorinated intermediates, determining low-level impurities is crucial. The high electronegativity of fluorine can sometimes lead to signal suppression or enhancement in certain detectors, necessitating careful determination of LOD and LOQ.

Robustness: Ensuring Reliability in Real-World Conditions

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15][16][17] It is a critical component of method validation, demonstrating that the method is suitable for its intended purpose under normal operational variations.[16] While not always a formal requirement by all regulatory agencies, it is strongly implied within the scope of Good Manufacturing Practices (GMP).[18]

  • Experimental Design: Robustness testing involves systematically varying parameters such as mobile phase composition, pH, column temperature, and flow rate in an HPLC method.[19] This "stress testing" helps identify which parameters are most sensitive to change.[16]

Part 2: Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the fluorinated intermediate, including its volatility, polarity, and thermal stability. High-performance liquid chromatography (HPLC), gas chromatography (GC), and quantitative nuclear magnetic resonance (qNMR) are commonly employed.[20]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. When coupled with various detectors (UV, MS), it offers high resolution and sensitivity.

  • Challenges with Fluorinated Compounds: The analysis of highly fluorinated compounds can be challenging due to their unique interactions with stationary phases.[21] Fluorinated phases have been developed to provide alternative selectivity for difficult separations.[22]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with MS provides high specificity and sensitivity. However, some per- and polyfluoroalkyl substances (PFAS) can be challenging to ionize, and ionization suppression from mobile phase buffers can occur.[23]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable fluorinated intermediates.[24][25]

  • Detection: Flame Ionization Detection (FID) is a common detector, but for halogenated compounds, an Electron Capture Detector (ECD) offers higher sensitivity. Mass Spectrometry (MS) is the most specific and versatile detector for GC.[24] Comprehensive two-dimensional GC (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) has shown utility in separating complex mixtures of fluorinated compounds.[26]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹⁹F qNMR, is a powerful primary analytical method that does not require an identical reference standard for the analyte.[27] The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.

  • Advantages of ¹⁹F qNMR:

    • High Specificity: The large chemical shift range of ¹⁹F NMR and the low natural abundance of fluorine in most organic molecules result in minimal signal overlap and background interference.[28]

    • Direct Quantification: Purity and concentration can be determined by comparing the integral of the analyte signal to that of an internal standard of known purity and concentration.

    • Non-destructive: The sample can be recovered after analysis.[28]

Comparative Summary of Analytical Techniques
Technique Strengths Limitations Best Suited For
HPLC-UV/MS Versatile for non-volatile compounds; high sensitivity with MS.[20]Potential for co-elution; ionization challenges for some fluorinated compounds.[23]Purity determination and impurity profiling of a wide range of fluorinated intermediates.
GC-FID/MS Excellent for volatile and thermally stable compounds; high resolution.[24]Not suitable for non-volatile or thermally labile compounds.Analysis of volatile fluorinated starting materials, reagents, and low molecular weight intermediates.
¹⁹F qNMR Primary method, no identical standard needed; high specificity and accuracy.[28]Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.Purity determination of reference standards and key fluorinated intermediates.

Part 3: Experimental Protocols and Data

Experimental Workflow: Validation of an HPLC-UV Method

This section outlines a typical workflow for the validation of a reversed-phase HPLC-UV method for the assay of a hypothetical fluorinated intermediate, "Fluoro-Intermediate X."

HPLC_Validation_Workflow cluster_quantitative Quantitative Parameters A Method Development & Optimization B System Suitability Testing (SST) A->B Define SST Criteria C Validation Protocol Definition B->C Proceed if SST Passes D Specificity C->D E Linearity & Range F Accuracy (Recovery) G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Validation Report D->J Compile Data E->J Compile Data F->J Compile Data G->J Compile Data H->J Compile Data I->J Compile Data K Method Implementation J->K Approve & Release

Caption: Workflow for HPLC analytical method validation.

  • Identify Critical Parameters: For a typical reversed-phase HPLC method, identify variables such as mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[19]

  • Define Variation Range: Establish the upper and lower limits for each parameter to be tested.[19]

  • Experimental Design: Use a design of experiments (DoE) approach, such as a fractional factorial design, to efficiently study the effects of these variations.

  • Execute Experiments: Analyze a system suitability solution and a standard solution of Fluoro-Intermediate X under each experimental condition.

  • Analyze Results: Evaluate the impact of the variations on system suitability parameters (e.g., resolution, tailing factor) and the assay result. The acceptance criteria should be met for all tested conditions.[19]

Comparative Data: HPLC vs. ¹⁹F qNMR for Purity Assessment

The following table presents hypothetical data comparing the purity assessment of three different batches of a fluorinated intermediate using a validated HPLC-UV method and a ¹⁹F qNMR method.

Batch No. HPLC-UV Purity (%) ¹⁹F qNMR Purity (%) Relative Difference (%)
FI-Batch-00199.699.70.10
FI-Batch-00298.598.60.10
FI-Batch-00399.199.20.10

Analysis of Results: The data shows excellent agreement between the orthogonal methods of HPLC and qNMR, providing a high degree of confidence in the purity values. The qNMR method, being a primary technique, can be used to qualify the HPLC reference standard itself.

Conclusion: A Scientifically Sound and Risk-Based Approach

The validation of analytical methods for fluorinated pharmaceutical intermediates is a multifaceted process that demands a deep understanding of both the chemistry of the molecules and the principles of analytical science. A one-size-fits-all template is insufficient; instead, a scientifically sound and risk-based approach, as encouraged by the latest ICH guidelines, is essential.

By carefully selecting the appropriate analytical techniques, rigorously evaluating each validation parameter, and understanding the causality behind experimental choices, researchers can develop robust and reliable methods. This ensures that the data generated is accurate and trustworthy, ultimately safeguarding the quality of the final pharmaceutical product and protecting patient health. The integration of orthogonal methods, such as HPLC and qNMR, provides a self-validating system that enhances the overall confidence in the analytical results.

References

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  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

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  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2025). ResearchGate. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. [Link]

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  • Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications. (2025). Separation Science. [Link]

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  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. (2020). Speciation.net. [Link]

  • Analysis of Volatile Per- and Polyfluoroalkyl Substances (PFAS) in Water by HS-SPME-GC/MS/MS. (n.d.). Shimadzu. [Link]

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  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd. [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (n.d.). ResearchGate. [Link]

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  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

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The Fluorine Advantage: A Comparative Guide to the In Vitro ADME Properties of Drugs Derived from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for optimizing pharmacokinetic profiles. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the remarkable stability of the carbon-fluorine bond—offer a powerful toolkit for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of therapeutic agents. This guide provides an in-depth, objective comparison of the in vitro ADME properties of drugs derived from fluorinated anilines versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The Rationale: Why Fluorinate Anilines?

Aniline and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals. However, they are often susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, leading to rapid clearance and potential formation of reactive metabolites. The introduction of fluorine can profoundly alter a molecule's metabolic fate and overall disposition.[1][2][3]

The decision to introduce fluorine is driven by several key mechanistic considerations:

  • Metabolic Blocking: The high strength of the C-F bond makes it resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically labile position, often a site of hydroxylation on the aniline ring, can effectively "block" oxidation by CYP450 enzymes.[1] This strategic placement can significantly increase the metabolic stability and, consequently, the half-life of a drug.[1][2]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby amino groups, influencing their ionization state at physiological pH. This can impact receptor binding, membrane permeability, and solubility.[3]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially leading to a more favorable orientation for target binding or, conversely, a less favorable one for metabolic enzymes.

This guide will now delve into a comparative analysis of key in vitro ADME parameters, providing both quantitative data from case studies and the experimental frameworks necessary to conduct such evaluations.

Comparative Analysis of In Vitro ADME Properties

Metabolic Stability in Human Liver Microsomes (HLM)

The in vitro metabolic stability of a compound is a critical parameter that predicts its in vivo half-life. It is typically assessed by incubating the compound with liver microsomes, which are rich in CYP450 enzymes, and measuring the rate of its disappearance over time. The key metrics are the half-life (t½) and the intrinsic clearance (CLint).

Case Study: Fluorinated vs. Non-fluorinated Indole Analogs

Studies on indole derivatives provide a compelling surrogate to illustrate the impact of fluorination on metabolic stability.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
UT-155Non-fluorinated indole12.35-
32a4-Fluoro-indazole analog of UT-15513.29-
32cCF3-substituted indazole analog of UT-15553.711.29
5-FluoroindoleFluorinated indole144.29.0

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1]

Case Study: Improvement in Metabolic Stability of Drugs Upon Fluorination

Parent DrugFluorinated AnalogFold Increase in Metabolic Stability
Risperidone9-Fluororisperidone16
Celecoxib4'-Fluorocelecoxib4

This data clearly demonstrates that the introduction of fluorine can lead to a significant increase in metabolic stability.[1]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and its non-fluorinated analog

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (one high clearance and one low clearance)

  • Ice-cold acetonitrile or methanol to terminate the reaction

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds, non-fluorinated analogs, and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the working solutions by diluting the stock solutions in the incubation buffer to the desired final concentration (typically 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting the enzymes.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the working solutions of the test compounds to the microsome suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess for any non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents the initial compound concentration before metabolism begins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Diagram: In Vitro Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Test Compounds - Microsomes - Buffer - NADPH System prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_microsomes Add Microsomes & Buffer prep_plate->add_microsomes add_compounds Add Test Compounds add_microsomes->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate with Cold Solvent time_points->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_thalf Calculate t½ plot_data->calc_thalf calc_clint Calculate CLint calc_thalf->calc_clint

Caption: Workflow for an in vitro microsomal stability assay.

Caco-2 Permeability

The Caco-2 cell permeability assay is the industry standard for predicting in vitro intestinal absorption of drugs. Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is the key parameter measured in this assay.

Case Study: Fluorinated vs. Non-fluorinated MK2 Inhibitors

A study on MK2 inhibitors demonstrated a significant improvement in permeability with the introduction of a fluorine atom.

CompoundDescriptionPermeability (PAMPA) (10⁻⁶ cm/s)
1 Non-fluorinated0.1
19 Fluorinated analog1.6

This sixteen-fold increase in permeability highlights the profound effect a single fluorine atom can have on this ADME property.[4]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates with polycarbonate membranes)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)

  • Test compound and non-fluorinated analog

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • Positive control compounds (high and low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay. Monolayers with low Lucifer yellow Papp values are considered intact and suitable for the assay.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

    • Also, take a sample from the apical side at the beginning and end of the experiment to determine the initial and final donor concentrations.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • To assess active efflux, perform the experiment in the reverse direction, with the test compound added to the basolateral side.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_culture Cell Culture & Seeding cluster_integrity Monolayer Integrity cluster_permeability Permeability Assay cluster_analysis Analysis & Calculation culture_cells Culture Caco-2 Cells seed_transwell Seed on Transwell Inserts culture_cells->seed_transwell differentiate Differentiate for 21-25 Days seed_transwell->differentiate measure_teer Measure TEER differentiate->measure_teer ly_assay Lucifer Yellow Assay measure_teer->ly_assay add_compound Add Compound to Donor Side ly_assay->add_compound incubate Incubate at 37°C add_compound->incubate sample_receiver Sample Receiver Side incubate->sample_receiver lcms_analysis LC-MS/MS Analysis sample_receiver->lcms_analysis calc_papp Calculate Papp lcms_analysis->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: General workflow for a Caco-2 permeability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target and undergo metabolism or excretion. Generally, only the unbound fraction of a drug is pharmacologically active.

Case Study: Fluorinated vs. Non-fluorinated EZH2 Inhibitors

A study on EZH2 inhibitors provides insight into how fluorination can affect plasma protein binding.

CompoundDescriptionHuman Plasma Protein Binding (% Bound)
1 Non-fluorinated98.7
9 Fluorinated analog99.5
10 Fluorinated analog99.6
12 Fluorinated analog99.5
13 Fluorinated analog99.4

In this case, the fluorinated analogs generally displayed higher plasma protein binding, which the authors attributed to their increased lipophilicity.[5]

Experimental Protocol: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and non-fluorinated analog

  • Positive control compounds (high and low binding)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Spike the human plasma with the test compound to the desired concentration.

    • Load the plasma containing the compound into one chamber of the RED device and an equal volume of PBS into the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of unbound drug but not plasma proteins.

  • Equilibration:

    • Incubate the RED device at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sampling:

    • After incubation, carefully collect samples from both the plasma and the PBS chambers.

  • Sample Preparation and Analysis:

    • For the plasma sample, perform a protein precipitation step (e.g., with acetonitrile) to remove the proteins.

    • Analyze the concentration of the compound in the processed plasma sample and the PBS sample using a validated LC-MS/MS method.

  • Data Analysis:

    • The concentration of the compound in the PBS chamber represents the unbound drug concentration.

    • The concentration in the plasma sample represents the total drug concentration.

    • Calculate the percentage of bound drug using the following equation: % Bound = [ (Total Drug - Unbound Drug) / Total Drug ] * 100

Cytochrome P450 (CYP450) Inhibition

Assessing the potential of a drug candidate to inhibit major CYP450 isoforms is crucial to predict drug-drug interactions. The half-maximal inhibitory concentration (IC50) is the most common parameter determined in these assays.

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of a test compound for major CYP450 isoforms.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Test compound and non-fluorinated analog

  • Known CYP450 inhibitors as positive controls

  • Phosphate buffer (pH 7.4)

  • 96- or 384-well plates (black plates for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds and positive controls.

    • In the wells of a microplate, combine the recombinant CYP enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C and measure the fluorescence signal at regular intervals or at a fixed endpoint. The enzymatic reaction produces a fluorescent product.

  • Data Analysis:

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: CYP450 Inhibition Assay Principle

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_detection Detection CYP CYP450 Enzyme Product Fluorescent Product CYP->Product Metabolism Substrate Fluorogenic Substrate Substrate->CYP Fluorescence Fluorescence Signal Product->Fluorescence Detection Inhibitor Test Compound (Fluorinated Aniline) Inhibitor->CYP Binding Inhibitor->Fluorescence Reduced Signal

Caption: Principle of a fluorometric CYP450 inhibition assay.

Conclusion: A Powerful Strategy with Context-Dependent Outcomes

The strategic incorporation of fluorine into aniline-derived drug candidates is a demonstrably powerful approach to enhance in vitro ADME properties. The evidence strongly suggests that fluorination can significantly improve metabolic stability by blocking CYP450-mediated oxidation, a common liability for aniline-containing compounds. Furthermore, as illustrated by case studies, fluorination can markedly enhance membrane permeability.

However, the impact of fluorine on properties such as plasma protein binding and CYP450 inhibition is more nuanced and highly context-dependent. Increased lipophilicity resulting from fluorination can lead to higher plasma protein binding. The effect on CYP450 inhibition is difficult to predict without considering the specific interactions within the enzyme active site.

Therefore, while fluorination is a valuable tool in the medicinal chemist's arsenal, it is not a universal solution. A thorough understanding of the underlying mechanistic principles and a robust in vitro ADME screening cascade, as detailed in this guide, are essential for the rational design and successful development of drugs derived from fluorinated anilines. The experimental protocols provided herein offer a self-validating framework for researchers to generate the critical data needed to make informed decisions in their drug discovery programs.

References

  • Šarek, J., Vrábel, M., & Klebl, B. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(11), 1136–1140.
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Comparative study of the efficacy of agrochemicals based on different aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and scientists on the comparative efficacy of agrochemicals derived from aniline, a foundational chemical in modern agriculture.[1][2] This document provides an in-depth analysis of major aniline derivative classes, their mechanisms of action, and supporting experimental data to guide research and development.

Introduction to Aniline Derivatives in Agriculture

Aniline, a simple aromatic amine, serves as a critical precursor for a vast array of agrochemicals, including herbicides and fungicides that are essential for global crop protection.[1][2] The chemical versatility of the aniline ring allows for modifications that produce molecules with highly specific biological activities, targeting key processes in weeds and pathogenic fungi.[1] This guide offers a comparative study of the efficacy of prominent agrochemical classes based on different aniline derivatives, focusing on their molecular mechanisms, field performance, and the experimental protocols required for their evaluation.

Part 1: Aniline-Based Fungicides: The Phenylamides

Phenylamide fungicides, also known as PAs, are a class of systemic compounds highly valued for their specific and potent activity against Oomycete pathogens.[3][4] This group includes active ingredients such as metalaxyl, benalaxyl, and oxadixyl.[5]

Mechanism of Action: Targeting RNA Synthesis

Phenylamides exert their fungicidal effect by targeting a single, specific site in the target pathogen: the ribosomal RNA (rRNA) polymerase I enzyme.[4][5] By inhibiting this enzyme, they disrupt the synthesis of rRNA, which is essential for ribosome formation and protein synthesis, ultimately leading to the cessation of fungal growth and development.[4][6] This site-specific mode of action is responsible for their high efficacy but also makes them prone to the development of resistance.[4][7]

Spectrum of Activity and Efficacy

Phenylamides are exclusively effective against pathogens in the order Peronosporales, which includes some of the most destructive plant diseases.[5] They are particularly potent against:

  • Late Blight (Phytophthora infestans) in potatoes and tomatoes[4][5]

  • Downy Mildews (e.g., Plasmopara viticola on grapes, Pseudoperonospora cubensis on cucurbits)[4][7]

  • Pythium spp. , which cause damping-off in seedlings[4]

Their systemic nature allows them to be absorbed by the plant and translocated upwards (acropetally), protecting new growth.[6] However, the widespread use of these fungicides has led to the selection of resistant pathogen populations, a significant challenge in disease management.[3][7] Resistance, often conferred by a single major gene, can lead to complete control failure if not managed properly.[4]

Table 1: Comparative Efficacy and Resistance Profile of Phenylamide Fungicides

PathogenHost Crop(s)Typical Efficacy of PhenylamidesResistance StatusManagement Strategy
Phytophthora infestans (Late Blight)Potato, TomatoExcellent (Protective & Curative)[5]Widespread resistance reported globally[5][6]Use in mixtures with residual fungicides; limit applications[6][7]
Plasmopara viticola (Downy Mildew)GrapesExcellentResistance emerged slower where mixtures were used from the start[7]Pre-packaged mixtures, avoidance of curative use, limited applications[7]
Pseudoperonospora cubensis (Downy Mildew)CucurbitsHighly Effective[4]Resistance is a known issue[4]Rotation with different fungicide groups (FRAC codes)[3]
Pythium spp. (Damping-off)Various SeedlingsHighly Effective[4]Less documented but possibleSeed treatments combined with other fungicides[6]

Part 2: Aniline-Based Herbicides

Aniline derivatives form the backbone of several major herbicide families, primarily the dinitroanilines and various anilide/chloroacetanilide compounds. These are crucial for managing weed competition in a wide range of crops.[1][8]

Dinitroaniline Herbicides

First discovered in the 1960s, dinitroaniline herbicides like trifluralin and pendimethalin are soil-applied, pre-emergence herbicides used to control annual grasses and some broadleaf weeds.[8][9]

The primary mode of action for dinitroanilines is the inhibition of microtubule assembly.[8][10] They bind to tubulin proteins, preventing their polymerization into the microtubules that form the spindle fibers necessary for mitosis (cell division).[9][11] This disruption arrests cells in metaphase, leading to the formation of abnormal, multinucleate cells, particularly in the root tips.[9] This action halts root and shoot development in germinating seedlings before they can emerge from the soil.[12]

dinitroaniline_moa cluster_cell Plant Cell Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Inhibition Tubulin->Inhibition Spindle_Fibers Spindle_Fibers Microtubules->Spindle_Fibers Assembly Cell_Division Successful Cell Division Spindle_Fibers->Cell_Division Dinitroaniline Dinitroaniline Dinitroaniline->Tubulin Binds to Inhibition->Microtubules Prevents Root_Growth_Inhibition Root_Growth_Inhibition Inhibition->Root_Growth_Inhibition Leads to

Mechanism of dinitroaniline herbicides.

Dinitroanilines are foundational pre-emergence herbicides. Their efficacy depends on factors like soil type, moisture, and incorporation method, as they have low water solubility and can be volatile.[10][11]

Table 2: Comparative Efficacy of Dinitroaniline Herbicides on Common Weeds

HerbicideCommon Weeds ControlledKey Characteristics
Trifluralin Annual grasses (e.g., Echinochloa, Setaria, Digitaria), some broadleaf weeds (e.g., Amaranthus, Chenopodium)[13]Highly volatile, requires mechanical soil incorporation. Low water solubility.[10][11]
Pendimethalin Similar spectrum to trifluralin, with slightly better broadleaf activity.Less volatile than trifluralin, can be surface applied with irrigation. Low water solubility.[10][11]
Anilide and Chloroacetanilide Herbicides

This diverse group includes herbicides with different modes of action. Anilides like propanil are primarily post-emergence, contact herbicides, while chloroacetanilides (e.g., metolachlor, acetochlor) are pre-emergence, seedling growth inhibitors.[12][14]

  • Anilides (e.g., Propanil): These herbicides are potent inhibitors of Photosystem II (PSII) in the photosynthetic pathway.[14] They block electron transport at the D1 protein, which stops ATP and NADPH production and leads to the formation of reactive oxygen species that destroy cell membranes.[14][15]

  • Chloroacetanilides: These act primarily as seedling shoot growth inhibitors.[12] While the exact mechanism is complex, they are known to inhibit the synthesis of very-long-chain fatty acids, which are critical for cell membrane formation and plant development.

  • Propanil is highly effective against a broad spectrum of weeds in rice cultivation due to rice's ability to rapidly metabolize the herbicide.[14]

  • Metolachlor and Acetochlor are used as pre-emergence or early pre-plant herbicides in crops like corn, soybeans, and cotton to control annual grasses and small-seeded broadleaf weeds.[16]

Part 3: Experimental Protocols for Efficacy Evaluation

Objective evaluation of agrochemical efficacy is critical for product development and registration.[17][18] The following protocols outline standardized methods for testing aniline-based fungicides and herbicides.

Protocol 1: Greenhouse Assay for Fungicide Dose-Response (EC₅₀ Determination)

This protocol determines the Effective Concentration required to inhibit 50% of pathogen growth (EC₅₀), a key metric for fungicide sensitivity.[4]

Objective: To quantify the intrinsic activity of a phenylamide fungicide against an Oomycete pathogen.

Methodology:

  • Pathogen Culture: Grow the target pathogen (e.g., Phytophthora infestans) on a suitable agar medium (e.g., V8 juice agar) until the culture is actively growing.

  • Fungicide Stock Solution: Prepare a stock solution of the test fungicide (e.g., metalaxyl) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Media Amendment: Amend the molten agar medium with each fungicide concentration. Pour the amended media into petri dishes. Include a control plate with solvent only.

  • Inoculation: Place a mycelial plug from the edge of an active pathogen culture onto the center of each amended plate.

  • Incubation: Incubate the plates in a controlled environment (e.g., 20°C, in the dark) for a period suitable for pathogen growth (e.g., 5-7 days).

  • Data Collection: Measure the radial growth (colony diameter) of the fungus on each plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to plot the dose-response curve and determine the EC₅₀ value.[4]

Protocol 2: Field Trial for Pre-Emergence Herbicide Efficacy

This protocol outlines a standard field trial to evaluate the performance of a dinitroaniline herbicide.[17]

Objective: To assess the efficacy of a pre-emergence herbicide in controlling target weeds under field conditions.

field_trial_workflow *DAT: Days After Treatment cluster_prep Phase 1: Trial Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation Site_Selection 1. Site Selection (Uniform weed pressure) Trial_Design 2. Experimental Design (Randomized Complete Block) Site_Selection->Trial_Design Plot_Layout 3. Plot Establishment (e.g., 3m x 10m plots) Trial_Design->Plot_Layout Calibration 4. Sprayer Calibration Treatment_Prep 5. Herbicide Treatment Prep (Test Product, Reference, Control) Calibration->Treatment_Prep Application 6. Pre-Emergence Application (To soil surface) Treatment_Prep->Application Data_Collection 7. Data Collection (e.g., 14, 28, 56 DAT*) Assessment 8. Efficacy Assessment (Visual ratings, weed counts, biomass) Data_Collection->Assessment Analysis 9. Statistical Analysis (ANOVA) Assessment->Analysis Report 10. Final Report Analysis->Report

Workflow for a herbicide field efficacy trial.

Methodology:

  • Site Selection: Choose a field with a uniform soil type and a known, consistent history of the target weed species.[19]

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with a minimum of 3-4 replicates (blocks) to account for field variability.[20]

  • Treatments: Include the test herbicide at the proposed rate (1x) and a higher rate (e.g., 2x for crop safety assessment), an untreated control, and a registered standard herbicide for comparison.[19]

  • Plot Establishment: Mark out plots of a standardized size (e.g., 3m x 10m).

  • Application: Calibrate spray equipment to ensure accurate application volume. Apply treatments uniformly to the soil surface before weed or crop emergence.

  • Data Collection: Assess weed control at set intervals (e.g., 14, 28, and 56 days after treatment).

  • Efficacy Assessment: Use a 0-100% scale for visual ratings (where 0 = no control and 100 = complete control). Also, collect quantitative data such as weed density (counts per quadrat) and/or weed biomass (dry weight).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between treatments.

Synthesis and Future Outlook

Agrochemicals based on aniline derivatives are indispensable tools in modern agriculture. Phenylamide fungicides offer highly specific and effective control of Oomycetes, but their utility is critically dependent on robust resistance management strategies.[3][7] Dinitroaniline and anilide herbicides provide broad-spectrum weed control through distinct mechanisms of action, forming the foundation of many weed management programs.[8][14]

The primary challenge across all these classes is the evolution of resistance in target populations.[4][10] Future research must focus on the discovery of new aniline derivatives with novel target sites, the development of innovative formulations, and the promotion of integrated management practices that combine chemical controls with cultural and biological methods to ensure the long-term efficacy and sustainability of these vital agricultural chemicals.

aniline_derivatives Aniline_Agrochemicals Aniline-Based Agrochemicals Fungicides Fungicides Aniline_Agrochemicals->Fungicides Herbicides Herbicides Aniline_Agrochemicals->Herbicides Phenylamides Phenylamides (e.g., Metalaxyl) Fungicides->Phenylamides Class Dinitroanilines Dinitroanilines (e.g., Trifluralin) Herbicides->Dinitroanilines Class Anilides Anilides / Chloroacetanilides (e.g., Propanil, Metolachlor) Herbicides->Anilides Class MOA1 Mode of Action: rRNA Polymerase Inhibition Phenylamides->MOA1 MOA2 Mode of Action: Microtubule Assembly Inhibition Dinitroanilines->MOA2 MOA3 Mode of Action: PSII or Seedling Growth Inhibition Anilides->MOA3

Classification of discussed aniline derivatives.

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe management and disposal of the chemical reagents we handle. This guide provides a detailed protocol for the proper disposal of 3,5-Difluoro-2,4-dimethoxyaniline, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined are synthesized from established laboratory safety practices and regulatory guidelines, emphasizing the causality behind each critical step.

While a specific Safety Data Sheet (SDS) for this compound was not available in the immediate search, the guidance herein is derived from the known hazards of analogous compounds, such as other halogenated anilines.[1][2][3] It is imperative to always consult the specific SDS provided by your chemical supplier before handling or disposing of any chemical.

Hazard Assessment: Understanding the Risk Profile

This compound is a halogenated aromatic amine. Compounds in this class are generally considered hazardous. Based on data from similar fluorinated and methoxylated anilines, the primary risks include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]

  • Environmental Hazard: The substance should not be released into the environment.[2][5]

Due to its halogenated nature, this compound is subject to specific environmental regulations concerning hazardous waste. The U.S. Environmental Protection Agency (EPA) lists halogenated organic compounds as a category of concern, requiring specific disposal methods to prevent environmental contamination.[6]

Hazard Category GHS Hazard Statement Source
Acute Oral ToxicityH302: Harmful if swallowed[1][4]
Acute Dermal ToxicityH312: Harmful in contact with skin[1][4]
Acute Inhalation ToxicityH332: Harmful if inhaled[1][4]
Skin Corrosion/IrritationH315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][4]

Immediate Safety: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to mitigate exposure risks. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3]

  • Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile. Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[1][5]

  • Eye/Face Protection: Use chemical splash-resistant safety glasses or goggles. In situations with a higher risk of splashing, a face shield is recommended.[5]

  • Skin and Body Protection: A complete suit protecting against chemicals, such as a flame-resistant lab coat, is required.[1] Ensure shoes are closed-toe.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[3]

Waste Management Workflow

The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_disposal Disposal & Decontamination start Waste Identified: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use a Designated, Compatible, and Labeled Waste Container segregate->container labeling Label Container: 'Hazardous Waste', Chemical Name, Date container->labeling seal Keep Container Tightly Sealed When Not in Use labeling->seal disposal_service Arrange Pickup with a Licensed Waste Disposal Service seal->disposal_service decontaminate Triple-Rinse Contaminated Glassware with a Suitable Solvent disposal_service->decontaminate rinse_disposal Collect Rinsate as Hazardous Waste decontaminate->rinse_disposal final_disposal Dispose of Empty, Rinsed Container as Non-Hazardous Waste (if permitted) decontaminate->final_disposal rinse_disposal->container

Caption: Workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Part A: Segregation and Containment of Unused Product and Residues

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible substances.[8]

  • Designate a Waste Stream: this compound waste must be classified as halogenated organic waste . Do not mix it with non-halogenated solvents, acids, bases, or oxidizers.[9][10]

  • Select a Compatible Container: Use a clearly labeled, leak-proof container in good condition.[9][11] The original chemical container is often a suitable choice for its own waste.[11] For solutions, ensure the container material is compatible with the solvent used.

  • Proper Labeling: The waste container must be clearly and accurately labeled.[8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated area, away from high-traffic zones, and within secondary containment (such as a spill tray) to prevent accidental release.[9][11]

Part B: Managing Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Ensure adequate ventilation. For significant spills, evacuate non-essential personnel from the area.[5]

  • Contain the Spill: For solid spills, sweep up the material carefully to avoid creating dust and place it in the designated hazardous waste container.[1][2] For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the waste container.

  • Decontaminate the Area: After cleanup, decontaminate the spill surface. A common procedure is to wash the area with a solvent like acetone, followed by soap and water.[12] Collect all cleaning materials and the rinsate as hazardous waste.

  • Personal Decontamination: Remove and isolate all contaminated clothing for disposal.[12] Wash hands and any affected skin areas thoroughly with soap and water.

Part C: Final Disposal Pathway

Disposal of this chemical must be handled by professionals to ensure complete destruction and regulatory compliance.

  • Engage a Licensed Disposal Company: The universally recommended method for disposing of halogenated organic compounds is through a licensed professional waste disposal service.[1][3] These services are equipped to handle and transport hazardous materials according to all local, state, and federal regulations.[8]

  • Incineration: The preferred disposal technology is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound and neutralizes potentially toxic and corrosive combustion byproducts like hydrogen fluoride.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain. It is not biodegradable and can harm aquatic ecosystems.[5]

    • DO NOT allow the chemical or its solutions to evaporate in a fume hood as a method of disposal.[11]

    • DO NOT dispose of this chemical in regular trash.[11]

Part D: Decontamination of Empty Containers

An empty container that held this substance is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a solvent (such as acetone or methanol) capable of removing the chemical residue.[11]

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in your halogenated organic waste container.[11]

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label.[11] The clean, empty container can then typically be disposed of as regular non-hazardous waste, such as in a container for clean glass.[7] Always confirm this practice with your institution's Environmental Health and Safety (EHS) department.

References

  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • SAFETY DATA SHEET - 3,5-Dimethoxyaniline. (2025, September 17). Thermo Fisher Scientific. Retrieved from [Link]

  • 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPAL. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). EPA. Retrieved from [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • ANILINE. (2024, March 29). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • FLUORINE. (2024, January 22). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • 3,5-Difluoro-2-iodo-4-methoxyaniline | C7H6F2INO | CID 10850673. (2026, January 3). PubChem - NIH. Retrieved from [Link]

  • Fluorine Safety Data Sheet. (n.d.).
  • E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. (2024, November 19). Regulations.gov. Retrieved from [Link]

  • 3,5-Difluoro-4-methoxyaniline | C7H7F2NO | CID 2783137. (n.d.). PubChem - NIH. Retrieved from [Link]

  • US5294742A - Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 3,5-Difluoro-2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: The following guide provides essential safety and handling protocols for 3,5-Difluoro-2,4-dimethoxyaniline. Due to a lack of specific safety data for this compound, the following recommendations are based on the known hazards of the closely related isomer, 3,5-Difluoro-4-methoxyaniline (CAS 363-47-3), as well as established best practices for handling substituted anilines and halogenated aromatic compounds. It is imperative to treat this compound with the utmost caution, assuming it possesses a similar or potentially greater hazard profile than its analogue.

Immediate Safety Concerns

Before handling this compound, it is crucial to recognize its potential for significant toxicity. Based on data for 3,5-Difluoro-4-methoxyaniline, this compound is likely to be toxic if it comes into contact with the skin and harmful if swallowed .[1] It is also expected to cause skin and serious eye irritation .[1] Therefore, preventing direct physical contact is the primary and most critical safety objective.

Hazard Assessment & GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a specific GHS classification for this compound is not available, the classification for the related compound, 3,5-Difluoro-4-methoxyaniline, serves as a reliable surrogate for risk assessment.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

This data is for the related compound 3,5-Difluoro-4-methoxyaniline and should be considered indicative of the potential hazards of this compound.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical.

  • Hand Protection: Given the high risk of dermal toxicity, robust hand protection is non-negotiable. Double-gloving is recommended. The inner glove should be a thin nitrile glove, which provides a good first layer of protection and dexterity. The outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton™. Nitrile gloves alone are not recommended for prolonged handling of aniline compounds.[2] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: To prevent contact with splashes or fine particles, chemical splash goggles that form a tight seal around the eyes are mandatory. In addition, a full-face shield should be worn over the goggles to protect the rest of the face.

  • Body Protection: A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or contamination, a chemical-resistant apron or a disposable coverall should be worn over the lab coat. Ensure that clothing is fully buttoned and sleeves are not rolled up.

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator with an organic vapor cartridge and a particulate pre-filter (P100) is necessary. All respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.

Operational Handling & Storage Plan

A systematic approach to handling and storage is crucial for minimizing exposure and ensuring the stability of the compound.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly sealed when not in use.

Handling in the Laboratory:
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.[3]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove PPE carefully to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.

Spill & Emergency Procedures

Prompt and appropriate action during a spill or exposure is critical.

Spill Response:
  • Small Spills (in a fume hood): If a small amount of the compound is spilled within a chemical fume hood, it can be cleaned up by trained personnel. Absorb the spill with an inert material such as vermiculite or sand.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert others. If the spill is significant or poses a fire or inhalation hazard, contact your institution's emergency response team immediately.[2]

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[5][6] Do not mix with non-halogenated waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must be disposed of as solid hazardous waste.

  • Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[7] This ensures the complete destruction of the compound.

Workflow for Safe Handling

The following diagram illustrates the key stages in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Verify Fume Hood Operation b Don Appropriate PPE a->b c Prepare Spill Kit b->c d Weigh and Transfer in Hood c->d Proceed to Handling e Perform Experiment d->e f Decontaminate Surfaces e->f g Segregate Halogenated Waste f->g Proceed to Disposal h Dispose of Contaminated PPE g->h i Store Waste in Labeled Container h->i

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Difluoro-2,4-dimethoxyaniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.